molecular formula C6H15N B1584257 1-Methylpentylamine CAS No. 5329-79-3

1-Methylpentylamine

Cat. No.: B1584257
CAS No.: 5329-79-3
M. Wt: 101.19 g/mol
InChI Key: WGBBUURBHXLGFM-UHFFFAOYSA-N
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Description

1-Methylpentylamine is a useful research compound. Its molecular formula is C6H15N and its molecular weight is 101.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2601. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15N/c1-3-4-5-6(2)7/h6H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBUURBHXLGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884146
Record name 2-Hexanamine
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Molecular Weight

101.19 g/mol
Source PubChem
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CAS No.

5329-79-3
Record name 2-Hexanamine
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Record name 2-Hexanamine
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Record name 2-Aminohexane
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2601
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Record name 2-Hexanamine
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Record name 2-Hexanamine
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Record name 1-methylpentylamine
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Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpentylamine: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylpentylamine (IUPAC name: hexan-2-amine), a significant aliphatic amine in various industrial and research applications. The document is designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of its structural characteristics, physicochemical parameters, and established analytical methodologies for its characterization. Key sections include a thorough compilation of its physical and chemical data, detailed experimental protocols for property determination, and an examination of its applications and toxicological profile. This guide aims to serve as a critical resource, ensuring scientific integrity through verifiable data and methodologies grounded in authoritative references.

Introduction

This compound, also known as 2-aminohexane or sec-hexylamine, is a primary aliphatic amine that holds importance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Its molecular structure, consisting of a six-carbon chain with an amine group on the second carbon, imparts specific reactivity and physical characteristics that are crucial for its application in various synthetic pathways. Understanding the fundamental chemical and physical properties of this compound is paramount for its effective and safe use in research and development as well as in industrial manufacturing processes. This guide provides a detailed examination of these properties, supported by established analytical protocols to ensure accuracy and reproducibility in its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application. These properties are summarized in the table below, compiled from various authoritative sources.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name hexan-2-amine[1]
Synonyms 2-Aminohexane, 2-Hexylamine, sec-Hexylamine[1]
CAS Number 5329-79-3[1][2]
Molecular Formula C₆H₁₅N[1][2]
Molecular Weight 101.19 g/mol [1][2]
Appearance Colorless liquid[1]
Melting Point -19 °C[1][2]
Boiling Point 116 °C at 760 mmHg[1][2]
Density 0.768 g/cm³[1][3]
Flash Point 25.7 °C[1]
Solubility Miscible with common organic solvents; limited solubility in water.[4]
pKa Data not consistently available
Vapor Pressure Data not consistently available
Chemical Structure

The chemical structure of this compound is fundamental to its reactivity and physical properties.

Caption: Chemical structure of this compound (hexan-2-amine).

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for quality control and research purposes. This section provides detailed, step-by-step methodologies for key analytical procedures.

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile compounds like this compound. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Principle: The sample is vaporized and injected onto a chromatographic column. The components of the sample are separated based on their differential partitioning between the mobile phase (an inert gas) and the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds.

Methodology:

  • Instrument and Column:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

    • Column: A non-polar or mid-polar capillary column is suitable for amine analysis. A common choice is a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Reagents and Standards:

    • Carrier Gas: Helium or Nitrogen, high purity grade.

    • FID Gases: Hydrogen and Air, high purity grade.

    • Solvent: Dichloromethane or other suitable organic solvent, HPLC grade.

    • This compound standard of known purity.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

    • Prepare a series of calibration standards of this compound in the same solvent.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Analysis and Data Interpretation:

    • Inject the prepared sample and standards into the GC system.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject into GC dissolve->inject separate Separation on Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the determination of this compound purity by Gas Chromatography.

Determination of Boiling Point

The boiling point is a critical physical property for the identification and characterization of a liquid. The following method is based on standard laboratory procedures.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

  • Apparatus:

    • Distillation flask.

    • Condenser.

    • Thermometer (calibrated).

    • Heating mantle.

    • Boiling chips.

  • Procedure:

    • Place a small volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

    • Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.

    • It is important to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Determination of Density

The density of a liquid is its mass per unit volume. This can be determined using a pycnometer or a digital density meter.

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

Methodology (using a pycnometer):

  • Apparatus:

    • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it).

    • Analytical balance.

    • Constant temperature water bath.

  • Procedure:

    • Clean and dry the pycnometer and weigh it accurately.

    • Fill the pycnometer with this compound, ensuring no air bubbles are trapped.

    • Place the pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

    • Carefully remove any excess liquid that has expanded through the capillary.

    • Dry the outside of the pycnometer and weigh it again.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The volume of the pycnometer can be determined by performing the same procedure with a liquid of known density, such as deionized water.

For more precise measurements, ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter," can be followed.[5] This method utilizes an oscillating U-tube to determine the density of the liquid.[5]

Applications

This compound serves as a key building block in several areas of chemical synthesis:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of various active pharmaceutical ingredients (APIs). The amine functional group provides a reactive site for the formation of amides, imines, and other nitrogen-containing heterocycles that are common motifs in drug molecules.

  • Agrochemicals: It is a precursor in the manufacture of certain herbicides and pesticides.

  • Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.

  • Specialty Chemicals: It is used in the production of surfactants and other specialty chemicals where its specific chain length and amine functionality are required.[4]

Toxicology and Safety

The safe handling of this compound is of utmost importance in a laboratory and industrial setting. Aliphatic amines, in general, can be irritating to the skin, eyes, and respiratory tract.[6]

  • Acute Toxicity: Short-chain aliphatic amines can be toxic if ingested, inhaled, or absorbed through the skin.[7]

  • Irritation: Direct contact can cause skin and eye irritation.[6]

  • Inhalation: Inhalation of vapors may cause respiratory irritation.

It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of this compound, along with standardized analytical methods for its characterization. The information presented is intended to be a valuable resource for scientists and researchers engaged in work involving this versatile aliphatic amine. By adhering to the outlined protocols and safety precautions, professionals can ensure the accurate and safe utilization of this compound in their research and development endeavors.

References

  • ASTM International. D3505-96(2000) - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. [Link]

  • ANSI Webstore. ASTM D3505-96(2000) - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals. [Link]

  • Government of Canada. Draft screening assessment - Aliphatic Amines Group. [Link]

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

  • Ayalytical Instruments. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. [Link]

  • MaTestLab. ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. [Link]

  • PubChem. N-Methylpentylamine. [Link]

  • ChemSynthesis. This compound. [Link]

  • NIST. 1-Pentanamine, N-methyl-. [Link]

  • PubMed. Toxicity of model aliphatic amines and their chlorinated forms. [Link]

  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives. [Link]

  • Government of Canada. Aliphatic Amines Group - information sheet. [Link]

  • Canada Commons. Screening Assessment of Aliphatic Amines Group under CEPA. [Link]

  • ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]

  • ResearchGate. Aliphatic and Alicyclic Amines. [Link]

  • LookChem. CAS No.25419-06-1,N-Methylpentylamine Suppliers. [Link]

  • Google Patents.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ScienceDirect. Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • SpectraBase. N-Methylpentylamine - Optional[1H NMR] - Spectrum. [Link]

  • datapdf.com. Gas Chromatographic Separation sf Lower Aliphatic Amines. [Link]

  • Automated Topology Builder. 1-Pentylamine. [Link]

  • NIST. 1-Pentylamine. [Link]

  • IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CHsN; [74-89-5] N-Methylmethanamine (dimethylamine); C2H7N. [Link]

  • PubChem. 1-Methyl-pentylamine hydrochloride. [Link]

  • ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. [Link]

  • National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

Sources

Spectroscopic Data of 1-Methylpentylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-methylpentylamine, also known as N-methylpentan-1-amine. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this secondary amine using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Introduction

This compound (C₆H₁₅N) is a secondary aliphatic amine with a molecular weight of 101.19 g/mol .[1][2] Accurate structural elucidation and confirmation are critical in many scientific disciplines, particularly in drug discovery and development where precise molecular identification is paramount. Spectroscopic techniques provide a non-destructive and highly informative means of achieving this. This guide delves into the theoretical underpinnings and practical application of NMR, IR, and MS for the characterization of this compound, offering insights into the causality behind experimental choices and the interpretation of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons in different chemical environments. The electron-withdrawing effect of the nitrogen atom will cause a downfield shift for protons on adjacent carbons.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1~ 2.5 - 2.7Triplet (t)2H
H-2~ 1.4 - 1.6Multiplet (m)2H
H-3~ 1.2 - 1.4Multiplet (m)2H
H-4~ 1.2 - 1.4Multiplet (m)2H
H-5~ 0.8 - 1.0Triplet (t)3H
N-H~ 0.5 - 2.0Broad Singlet (br s)1H
N-CH₃~ 2.3 - 2.5Singlet (s)3H

Interpretation and Rationale:

  • N-CH₃ (Singlet, ~2.3 - 2.5 ppm): The methyl group attached to the nitrogen is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift is downfield due to the deshielding effect of the nitrogen atom.

  • H-1 (Triplet, ~2.5 - 2.7 ppm): These protons are on the carbon directly bonded to the nitrogen (α-carbon), resulting in a significant downfield shift. The signal is split into a triplet by the two neighboring protons on C-2.

  • Alkyl Chain Protons (H-2, H-3, H-4): These methylene protons will appear as overlapping multiplets in the typical aliphatic region of the spectrum.

  • H-5 (Triplet, ~0.8 - 1.0 ppm): The terminal methyl group protons will be a triplet due to coupling with the two protons on C-4.

  • N-H (Broad Singlet, ~0.5 - 2.0 ppm): The proton on the nitrogen atom typically appears as a broad singlet.[3] Its chemical shift can be variable and is dependent on factors such as solvent and concentration due to hydrogen bonding. This peak will disappear upon D₂O exchange.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1~ 50 - 55
C-2~ 30 - 35
C-3~ 28 - 33
C-4~ 22 - 27
C-5~ 13 - 18
N-CH₃~ 35 - 40

Interpretation and Rationale:

  • C-1 and N-CH₃: The carbons directly attached to the nitrogen atom are the most deshielded and therefore appear at the highest chemical shifts.

  • Alkyl Chain Carbons (C-2, C-3, C-4, C-5): The chemical shifts of the pentyl chain carbons decrease as their distance from the electron-withdrawing nitrogen atom increases.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes (5 mm)

  • Pipettes

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width (e.g., 0 to 200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[4]

Caption: Workflow for the spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions will be from the N-H and C-H bonds.

Predicted IR Absorption Data

Predicted IR Data for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
N-H Stretch~ 3350 - 3310Weak to Medium
C-H Stretch (sp³)~ 2960 - 2850Strong
N-H Bend~ 1650 - 1580Variable
C-N Stretch~ 1250 - 1020Medium
N-H Wag~ 910 - 665Broad, Strong

Interpretation and Rationale:

  • N-H Stretch (~3350 - 3310 cm⁻¹): As a secondary amine, this compound is expected to show a single, relatively weak N-H stretching band.[5] This distinguishes it from primary amines which show two N-H stretching bands.[5]

  • C-H Stretch (~2960 - 2850 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the pentyl and methyl groups.[6]

  • N-H Bend (~1650 - 1580 cm⁻¹): This bending vibration can sometimes be observed for secondary amines, though it is often weak.[5]

  • C-N Stretch (~1250 - 1020 cm⁻¹): The stretching of the carbon-nitrogen bond in aliphatic amines gives rise to a medium intensity band in this region.[5]

  • N-H Wag (~910 - 665 cm⁻¹): A characteristic broad and strong band resulting from the out-of-plane bending of the N-H bond is expected for secondary amines.[5]

Experimental Protocol for IR Spectroscopy

Objective: To obtain a Fourier-transform infrared (FTIR) spectrum of this compound.

Materials:

  • This compound sample

  • Salt plates (e.g., NaCl or KBr) or ATR accessory

  • Pipette

Instrumentation:

  • FTIR spectrometer

Procedure:

  • Background Spectrum:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Acquire a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Preparation (Neat Film):

    • Place a drop of the liquid this compound sample onto one salt plate.

    • Carefully place the second salt plate on top to create a thin film.

  • Alternatively, using an Attenuated Total Reflectance (ATR) accessory:

    • Place a drop of the sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Place the salt plates or ATR accessory in the sample holder.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add several scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) will show the molecular ion peak and several fragment ion peaks.

Mass Spectrometry Data for this compound (from NIST WebBook) [7]

m/zRelative IntensityProposed Fragment
101Moderate[M]⁺ (Molecular Ion)
86Moderate[M - CH₃]⁺
58High[CH₃NHCH₂CH₂]⁺
44Base Peak[CH₃NH=CH₂]⁺

Interpretation and Rationale:

  • Molecular Ion (m/z 101): The peak at m/z 101 corresponds to the molecular weight of this compound (C₆H₁₅N), confirming its elemental composition. The presence of an odd molecular weight is consistent with the "Nitrogen Rule," which states that a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1]

  • Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[8] This results in the formation of a stable, resonance-stabilized iminium cation.

    • Loss of a Butyl Radical (m/z 44): Cleavage of the C1-C2 bond results in the loss of a butyl radical (•C₄H₉) and the formation of the base peak at m/z 44, corresponding to the [CH₃NH=CH₂]⁺ ion.

    • Loss of a Methyl Radical (m/z 86): Cleavage of the N-CH₃ bond is less favorable but can lead to a peak at m/z 86.

  • Other Fragmentations: The peak at m/z 58 can arise from further fragmentation or rearrangement processes.

Fragmentation_Pathway MolIon [CH3(CH2)4NHCH3]˙+ m/z = 101 Fragment44 [CH3NH=CH2]+ m/z = 44 (Base Peak) MolIon->Fragment44 α-cleavage Fragment86 [(CH2)4NHCH3]+ m/z = 86 MolIon->Fragment86 α-cleavage ButylRadical •C4H9 MolIon->ButylRadical MethylRadical •CH3 MolIon->MethylRadical

Caption: Proposed α-cleavage fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

Objective: To obtain an electron ionization mass spectrum of this compound.

Materials:

  • This compound sample

  • Solvent (e.g., methanol or dichloromethane)

Instrumentation:

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.

Procedure (using GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program to ensure separation from the solvent and any impurities.

    • Set the MS ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass analyzer to scan a suitable m/z range (e.g., 30-200 amu).

  • Injection and Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The compound will be separated on the GC column and then enter the MS ion source.

    • The mass spectrometer will record the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of the secondary amine functional group, and mass spectrometry determines the molecular weight and provides characteristic fragmentation patterns. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their experimental work.

References

An In-depth Technical Guide to Hexan-2-amine (1-Methylpentylamine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hexan-2-amine, a primary aliphatic amine, serves as a crucial building block in organic synthesis and holds significance in medicinal chemistry due to its structural motifs being present in various bioactive molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, a validated laboratory-scale synthesis protocol, and its applications. By integrating established chemical principles with practical, field-proven insights, this document aims to be an essential resource for professionals engaged in chemical research and development.

Chemical Identity and Nomenclature

The compound commonly known as 1-methylpentylamine is more formally identified under the system established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature

The systematic IUPAC name for this compound is hexan-2-amine .[1] This name is derived following a clear set of rules:

  • Identify the Parent Chain: The longest continuous carbon chain containing the functional group (the amine) is a six-carbon chain, hence the root name "hexane."

  • Identify the Functional Group: The presence of an amino group (-NH₂) makes it an "amine."

  • Numbering the Chain: The chain is numbered to give the functional group the lowest possible locant. In this case, the amino group is on the second carbon, leading to "hexan-2-amine."

The term "this compound" is a common, semi-systematic name that arises from viewing the molecule differently: a pentylamine backbone with a methyl group at the first carbon of the pentyl chain that is attached to the nitrogen. While understood in many contexts, hexan-2-amine is the unambiguous and preferred IUPAC designation.

Chemical Structure and Identifiers

The structure consists of a hexane chain with a primary amino group attached to the second carbon atom.

  • Chemical Formula: C₆H₁₅N[1][2][3]

  • Molecular Weight: 101.19 g/mol [1][2]

  • Canonical SMILES: CCCCC(C)N[1]

  • InChIKey: WGBBUURBHXLGFM-UHFFFAOYSA-N[1]

  • CAS Number: 5329-79-3[1]

Physicochemical Properties

Understanding the physical and chemical properties of hexan-2-amine is fundamental for its handling, storage, and application in experimental design. The data presented below are compiled from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₆H₁₅NPubChem[1][2]
Molecular Weight 101.19 g/mol PubChem[1][2]
Appearance Colorless to light yellow liquidGuidechem[4]
Boiling Point 116-118 °CSigma-Aldrich
Density 0.738 g/mL at 25 °CSigma-Aldrich
Refractive Index (n20/D) 1.41Sigma-Aldrich
Flash Point 12.77 °C (closed cup)Sigma-Aldrich
Solubility Soluble in water. Miscible with common organic solvents.Guidechem[5]

Synthesis Protocol: Reductive Amination of 2-Hexanone

A reliable and widely used method for synthesizing primary amines like hexan-2-amine is the reductive amination of a corresponding ketone.[6] This process involves the reaction of a ketone (2-hexanone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine.

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis due to its efficiency and selectivity.[6][7] The reaction proceeds in two main steps:

  • Imine Formation: 2-hexanone reacts with ammonia in a nucleophilic addition to form a hemiaminal, which then dehydrates to form a transient imine intermediate. This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.[8]

Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for this one-pot reaction.[8] They are mild enough not to reduce the starting ketone but are highly effective at reducing the protonated imine intermediate. This selectivity is crucial for achieving a high yield of the desired product. For this protocol, we select sodium borohydride (NaBH₄) with an acid catalyst, a cost-effective and common alternative.[6]

Experimental Workflow Diagram

G start Start: Reagent Preparation reactants 1. Combine 2-Hexanone, NH4OAc & Methanol start->reactants stir 2. Stir at Room Temp (Imine Formation) reactants->stir Initial phase cool 3. Cool Mixture in Ice Bath (0-5°C) stir->cool Prepare for reduction reduction 4. Add NaBH4 Portion-wise (Exothermic Control) cool->reduction Controlled addition warm 5. Warm to RT & Stir (Complete Reduction) reduction->warm Ensure completion quench 6. Quench with HCl (aq) (Destroy Excess NaBH4) warm->quench Safety step basify 7. Basify with NaOH (aq) (Free Amine) quench->basify Product liberation extract 8. Extract with Ether (Isolate Product) basify->extract Phase separation dry 9. Dry Organic Layer (Na2SO4) extract->dry concentrate 10. Concentrate in vacuo (Remove Solvent) dry->concentrate purify 11. Purify via Distillation (Final Product) concentrate->purify end End: Characterize Product purify->end

Caption: Workflow for the synthesis of hexan-2-amine.

Step-by-Step Methodology
  • Reagents: 2-Hexanone, Ammonium Acetate (NH₄OAc), Methanol (MeOH), Sodium Borohydride (NaBH₄), Diethyl Ether, Hydrochloric Acid (1M HCl), Sodium Hydroxide (2M NaOH), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

  • Imine Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hexanone (0.1 mol) and ammonium acetate (0.3 mol, 3 eq.) in methanol (100 mL).

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The use of excess ammonium acetate drives the equilibrium towards the imine.

  • Reduction:

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add sodium borohydride (0.15 mol, 1.5 eq.) in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent overheating, which could lead to side reactions or solvent boiling.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours to ensure the reduction is complete.

  • Work-up and Isolation:

    • Cool the mixture again in an ice bath and cautiously quench the reaction by the slow addition of 1M HCl until the effervescence ceases. This step neutralizes the reaction and destroys any unreacted NaBH₄.

    • Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

    • Add 50 mL of water to the residue and basify the aqueous solution by adding 2M NaOH until the pH is >11. This deprotonates the amine hydrochloride salt, liberating the free amine.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hexan-2-amine.

  • Purification (Self-Validation):

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 116-118 °C.

    • The purity of the final product should be validated by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR spectroscopy to confirm its identity and assess purity.

Applications in Research and Drug Development

While hexan-2-amine itself is not a therapeutic agent, its structural framework is of significant interest to medicinal chemists and drug development professionals.

  • Synthetic Intermediate: It serves as a versatile intermediate for creating more complex molecules. The primary amine group is a reactive handle for forming amides, sulfonamides, and secondary or tertiary amines, which are common functional groups in pharmaceuticals.[9] For instance, it can be used in the preparation of various cyclic nitrogen compounds.[10]

  • Structural Analogue Studies: Hexan-2-amine is structurally related to stimulants such as 1,3-dimethylamylamine (DMAA or methylhexanamine).[11] As such, it can be used as a reference compound or a building block in structure-activity relationship (SAR) studies to probe the pharmacophore of certain receptors or enzymes. These studies are essential for designing new chemical entities with improved potency, selectivity, or pharmacokinetic profiles.

Safety and Handling

Hexan-2-amine is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[2][4]

  • Hazards:

    • Flammability: It is a highly flammable liquid and vapor.[2][12] Keep away from heat, sparks, and open flames.

    • Toxicity: The compound is harmful if swallowed and may be toxic in contact with the skin.[2]

    • Corrosivity: Causes severe skin burns and serious eye damage.[2][12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[13]

References

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1-Methylpentylamine: A Versatile Primary Amine Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Simple Aliphatic Amines in Synthesis

In the landscape of organic synthesis and medicinal chemistry, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Among these, primary amines serve as indispensable synthons for the introduction of nitrogen-containing functionalities, a ubiquitous feature in a vast array of pharmaceuticals, agrochemicals, and materials.[1] This guide focuses on 1-methylpentylamine (also known as N-methyl-1-pentanamine), a readily available and versatile primary amine, detailing its chemical properties, key synthetic applications, and practical, field-proven insights for its effective utilization in research and development. While often overshadowed by more complex amine counterparts, the simplicity of this compound offers distinct advantages in terms of reactivity, steric profile, and cost-effectiveness, making it a valuable tool in the synthetic chemist's arsenal.

This document will provide an in-depth exploration of this compound's role in two cornerstone reactions: reductive amination and amide bond formation. Furthermore, it will delve into a specific, multi-component reaction showcasing its utility in the synthesis of complex heterocyclic structures, offering a testament to its versatility beyond simple derivatization. By providing not only procedural details but also the underlying mechanistic rationale, this guide aims to empower researchers to confidently and effectively incorporate this compound into their synthetic strategies.

Physicochemical and Safety Profile of this compound

A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation. This section provides a comprehensive overview of the key physicochemical data and safety considerations for this compound.

Physicochemical Data
PropertyValueSource
CAS Number 25419-06-1[2]
Molecular Formula C₆H₁₅N[3]
Molecular Weight 101.19 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 116-118 °C[4]
Density 0.738 g/mL at 25 °C
Refractive Index (n20/D) 1.41
Flash Point 12.77 °C (closed cup)
Solubility Miscible with common organic solvents; limited water solubility.[3]
Safety and Handling

This compound is a flammable, corrosive, and toxic substance that requires careful handling in a well-ventilated laboratory fume hood.[2][5] Adherence to appropriate personal protective equipment (PPE) is mandatory.

GHS Hazard Statements: [2][4]

  • H225: Highly flammable liquid and vapor.

  • H301: Toxic if swallowed.

  • H314: Causes severe skin burns and eye damage.

Precautionary Measures: [4][5]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • Keep the container tightly closed.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Store in a well-ventilated place. Keep cool.

Always consult the full Safety Data Sheet (SDS) before use for comprehensive safety information.[5][6]

Spectroscopic Data

Authentic structural confirmation is a critical aspect of synthetic chemistry. The following provides a summary of the key spectroscopic features of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for this compound can be found in various databases, providing characteristic shifts for the methyl, methylene, and amine protons.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct signals for the different carbon environments within the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will exhibit characteristic N-H stretching and bending vibrations typical of a primary amine, as well as C-H stretching and bending frequencies for the alkyl chain.[2]

  • MS (Mass Spectrometry): The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, aiding in its identification.[2]

Core Synthetic Applications: A Practical Guide

This compound's utility as a building block is most prominently demonstrated in its application in reductive amination and amide bond formation, two of the most fundamental and widely employed transformations in organic synthesis.

Reductive Amination: Forging C-N Bonds with Precision

Reductive amination is a powerful and efficient method for the synthesis of secondary and tertiary amines from carbonyl compounds.[7][8][9][10] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This one-pot procedure is highly favored for its atom economy and the ability to introduce a diverse range of substituents.

The causality behind the success of reductive amination lies in the sequential nature of the reaction. The initial condensation between the amine and the carbonyl compound to form the imine is typically reversible and often acid-catalyzed. The subsequent reduction of the C=N double bond is irreversible and drives the reaction to completion. The choice of reducing agent is critical; it must be selective for the imine/iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose due to their mildness and chemoselectivity.[9]

Diagram: Generalized Reductive Amination Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_workup Work-up & Purification Carbonyl Carbonyl Compound (Aldehyde or Ketone) Mixing Mix in Aprotic Solvent (e.g., DCM, THF) Carbonyl->Mixing Amine This compound Amine->Mixing Acid_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Mixing->Acid_Catalyst Imine Formation Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Acid_Catalyst->Reducing_Agent Quench Quench Reaction (e.g., aq. NaHCO₃) Reducing_Agent->Quench Reduction Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Chromatography) Extract->Purify Product Secondary Amine Product Purify->Product

Caption: A generalized workflow for a one-pot reductive amination reaction.

This protocol provides a representative procedure for the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added benzaldehyde (1.0 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture, and the reaction is stirred at room temperature for 30 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 10 minutes, and the reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-benzyl-1-methylpentylamine.

Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry, owing to the prevalence of the amide functionality in biologically active molecules, including peptides and small-molecule drugs.[11][12][13][14][15] this compound, as a primary amine, readily participates in amide coupling reactions with carboxylic acids.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must be "activated" to a more electrophilic species. This is achieved through the use of a coupling reagent. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP), and uronium/aminium salts (e.g., HATU, HBTU).

The choice of coupling reagent, base, and solvent system is crucial for achieving high yields and minimizing side reactions, such as racemization of chiral carboxylic acids. The mechanism generally involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides), which is then susceptible to nucleophilic attack by the amine.

Diagram: Amide Coupling Reaction Logic

Amide_Coupling cluster_inputs Starting Materials cluster_activation Activation Step cluster_coupling Coupling & Product Formation Carboxylic_Acid Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Carboxylic_Acid->Coupling_Reagent Amine This compound Amide_Bond_Formation Nucleophilic Attack by Amine Amine->Amide_Bond_Formation Activated_Intermediate Activated Intermediate Coupling_Reagent->Activated_Intermediate Forms Base Base (e.g., DIPEA) Base->Coupling_Reagent Activated_Intermediate->Amide_Bond_Formation Reacts with Amide_Product Amide Product Amide_Bond_Formation->Amide_Product

Caption: Logical flow of an amide coupling reaction, from activation to product.

This protocol outlines a general procedure for the amide coupling of benzoic acid with this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Benzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield pure N-(1-methylpentyl)benzamide.

Advanced Application: Multi-Component Synthesis of Heterocycles

The versatility of this compound extends to more complex transformations, such as multi-component reactions (MCRs). A notable example is its use in a copper-catalyzed four-component coupling reaction to synthesize aminoarylselenated maleimides. This reaction highlights the ability of this compound to participate in sophisticated bond-forming cascades, leading to the rapid construction of densely functionalized heterocyclic scaffolds of interest in medicinal chemistry.

In this specific transformation, this compound, an aryl iodide, selenium powder, and a maleimide are combined in the presence of a copper catalyst to afford the desired product in a single step. Such MCRs are highly valued for their efficiency and convergence, allowing for the generation of molecular complexity from simple starting materials in a time- and resource-effective manner. The successful incorporation of this compound in this context underscores its robustness and compatibility with transition-metal catalysis.

Conclusion: A Reliable Workhorse for Synthetic Innovation

This compound, while a structurally simple primary amine, proves to be a highly effective and versatile building block for a range of synthetic applications. Its favorable physicochemical properties, coupled with its predictable reactivity in fundamental transformations such as reductive amination and amide bond formation, make it a reliable choice for researchers in both academic and industrial settings. The ability to participate in more complex multi-component reactions further expands its utility in the rapid generation of novel chemical entities. This guide has provided a comprehensive overview of its properties, safety, and core applications, complete with detailed, actionable protocols. By understanding the principles behind its reactivity and leveraging the provided methodologies, scientists and drug development professionals can confidently employ this compound as a strategic component in the synthesis of a diverse array of target molecules.

References

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A Technical Guide to the Chirality and Stereoisomers of 1-Methylpentylamine (Hexan-2-amine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental property in molecular science that carries profound implications for the pharmaceutical industry.[1][2] The differential interaction of enantiomers with the inherently chiral environment of biological systems necessitates a thorough characterization of individual stereoisomers in drug candidates.[3][4] This guide provides an in-depth technical examination of 1-methylpentylamine (more systematically known as hexan-2-amine), a chiral primary amine, as a model for understanding stereoisomerism. We will explore its structural properties, present detailed, field-proven protocols for the resolution of its enantiomers, and describe rigorous analytical methodologies for the determination of enantiomeric purity. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental workflows to navigate the challenges and opportunities presented by chiral molecules.

Part 1: Foundational Principles of Chirality in Drug Development

The Imperative of Stereoisomerism in Pharmacology

The vast majority of biological molecules, including amino acids, sugars, and the receptors they form, are chiral.[2] This biological homochirality means that the three-dimensional arrangement of a drug molecule is critical to its interaction with a biological target.[1][5] Enantiomers, which are non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[4][6] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, contribute to adverse or toxic effects.[3][4] Therefore, treating a racemic mixture (a 1:1 mixture of both enantiomers) as a single entity is a significant oversimplification; it is more accurately described as a combination drug.[6]

The potential for differential effects extends across pharmacokinetics and pharmacodynamics. Enantiomers can be metabolized at different rates, leading to variations in bioavailability and duration of action.[7] They can also exhibit different affinities for their target receptors or enzymes, resulting in divergent therapeutic and side-effect profiles.[3]

Regulatory Landscape: The Mandate for Enantiomeric Purity

Recognizing the profound impact of stereochemistry, global regulatory bodies have established stringent guidelines for the development of chiral drugs. In 1992, the U.S. Food and Drug Administration (FDA) issued a policy statement encouraging the development of single enantiomers over racemic mixtures.[2][5] This guidance mandates that the pharmacological properties of each enantiomer be studied separately before a decision is made to market the drug as a single isomer or a racemate.[8] Similarly, European, Chinese, and Japanese authorities have provided guidelines indicating a strong preference for the active enantiomer to be brought to market.[2] This regulatory shift has made robust chiral separation and analysis an indispensable component of the drug development pipeline.[9][10]

The Thalidomide Precedent: A Foundational Lesson

The tragic case of thalidomide in the 1960s serves as the ultimate cautionary tale regarding the importance of chirality.[1][11] Marketed as a racemic mixture, it was prescribed to pregnant women as a sedative. While the (R)-enantiomer possessed the desired sedative properties, the (S)-enantiomer was found to be a potent teratogen, causing severe birth defects.[3][6] This disaster fundamentally altered the pharmaceutical industry's approach to chiral compounds, underscoring the critical need to evaluate each stereoisomer independently for safety and efficacy.[8][11]

Part 2: this compound: A Chiral Primary Amine Case Study

Structural Elucidation and Identification of the Chiral Center

The name "this compound" can be ambiguous. While it could refer to the achiral secondary amine N-methylpentylamine, in the context of stereoisomerism, it refers to the primary amine where a methyl group is located at the "1" position relative to the pentyl chain's point of attachment to the nitrogen. The systematic IUPAC name for this structure is hexan-2-amine .[12]

The chirality of hexan-2-amine arises from the C2 carbon atom. This carbon is bonded to four different substituent groups: a hydrogen atom (H), a methyl group (-CH3), an amino group (-NH2), and a butyl group (-CH2CH2CH2CH3). This asymmetric carbon is the stereocenter, giving rise to two enantiomers: (R)-hexan-2-amine and (S)-hexan-2-amine.

Figure 1: Stereoisomers of this compound (Hexan-2-amine).

Physicochemical Properties

While many physical properties of enantiomers are identical (e.g., boiling point, density), their interaction with plane-polarized light and other chiral entities differs. The racemic mixture's properties are well-documented, but data for individual enantiomers often requires experimental determination following resolution.

PropertyValue (for Racemic Mixture)Source
Molecular Formula C6H15N[13]
Molecular Weight 101.19 g/mol [13]
Boiling Point 116-118 °C[14]
Density ~0.738 g/mL at 25 °C
CAS Number 13364-16-4 (for 2-methylpentan-1-amine)[13]

Part 3: Methodologies for Stereoisomer Resolution

Resolution is the process of separating a racemic mixture into its constituent enantiomers.[15] The choice of method depends on the scale of the separation, required purity, and economic feasibility.

G cluster_methods Resolution Strategies cluster_products Separated Products racemate Racemic this compound ((R)-Amine + (S)-Amine) classical Classical Resolution (Diastereomeric Salts) racemate->classical enzymatic Enzymatic Kinetic Resolution racemate->enzymatic chromatographic Preparative Chiral Chromatography racemate->chromatographic r_amine (R)-1-Methylpentylamine classical->r_amine Separation & Deprotection s_amine (S)-1-Methylpentylamine classical->s_amine Separation & Deprotection enzymatic->r_amine Selective Reaction enzymatic->s_amine Unreacted chromatographic->r_amine Differential Retention chromatographic->s_amine Differential Retention

Figure 2: Overview of Chiral Resolution Strategies.

Protocol 1: Classical Resolution via Diastereomeric Salt Formation

This method relies on reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[16] Diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.

Causality: The formation of diastereomers creates distinct crystalline lattice energies, leading to differential solubility in a given solvent system. This solubility difference is the physical basis for separation.

Step-by-Step Methodology:

  • Reagent Selection: Choose an economically viable, enantiomerically pure chiral acid, such as (+)-Tartaric acid or (S)-Mandelic acid.[16]

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the acid solution to the amine solution with stirring. The diastereomeric salt of one enantiomer will be less soluble and should begin to precipitate. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This crystal crop will be enriched in one diastereomer.

  • Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution with a strong base (e.g., 10% NaOH) to a pH > 11. This deprotonates the chiral acid and liberates the free amine.

  • Extraction: Extract the enantiomerically enriched amine into an organic solvent like diethyl ether or dichloromethane. Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using an analytical method such as chiral HPLC (Protocol 4).

  • Optimization: The mother liquor from step 4 contains the other diastereomeric salt. It can be processed similarly to recover the other enantiomer. The process may require multiple recrystallization steps to achieve high enantiomeric purity.

Protocol 2: Enzymatic Kinetic Resolution

Kinetic resolution utilizes an enzyme (e.g., a lipase) that selectively catalyzes a reaction on one enantiomer at a much faster rate than the other.[17][] For a primary amine, this often involves acylation.

Causality: The enzyme's active site is a chiral environment that preferentially binds and reacts with one enantiomer, leaving the other largely unreacted.

Step-by-Step Methodology:

  • Enzyme and Reagent Selection: Select a suitable enzyme, such as Candida antarctica lipase B (CALB), and an acyl donor, like ethyl acetate (which can also serve as the solvent).

  • Reaction Setup: In a flask, dissolve the racemic this compound in the chosen solvent/acyl donor. Add the immobilized enzyme (e.g., Novozym 435).

  • Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress over time using TLC or GC. The goal is to reach approximately 50% conversion.

  • Termination and Separation: Once ~50% conversion is achieved, stop the reaction by filtering off the enzyme. The mixture now contains one unreacted amine enantiomer and one acylated (amide) enantiomer.

  • Isolation: Separate the unreacted amine from the amide product using column chromatography or chemical extraction (e.g., an acid wash to protonate and extract the amine into an aqueous layer).

  • Hydrolysis (Optional): The separated amide can be hydrolyzed (e.g., using acidic or basic conditions) to recover the other amine enantiomer.

  • Purity Analysis: Determine the enantiomeric excess of both the recovered amine and the amine from hydrolysis using an appropriate analytical technique.

Part 4: Analytical Techniques for Enantiomeric Characterization

Once separated, the enantiomeric purity of the samples must be rigorously quantified.

G cluster_analysis Analytical Characterization sample Enantiomerically Enriched This compound Sample hplc Chiral HPLC (Quantitative Separation) sample->hplc nmr NMR Spectroscopy (Diastereomeric Probes) sample->nmr cd Circular Dichroism (Chiroptical Response) sample->cd result Determination of Enantiomeric Excess (e.e.) and Absolute Configuration hplc->result nmr->result cd->result

Figure 3: Analytical Workflow for Chiral Purity Assessment.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used and reliable method for determining enantiomeric purity.[9] It uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Causality: The CSP creates transient diastereomeric complexes with the enantiomers of the analyte.[19] The difference in the stability of these complexes results in differential retention on the column, allowing for baseline separation.

Step-by-Step Methodology:

  • Column Selection: Choose a CSP suitable for primary amines. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® or Chiralpak®) are often a good starting point.[9]

  • Analyte Derivatization (Optional but Recommended): Primary amines can exhibit poor peak shape. Derivatizing the amine with an achiral agent (e.g., forming an amide or a carbamate) often improves chromatographic performance. For example, react the amine with benzoyl chloride.

  • Mobile Phase Selection: For normal-phase chromatography, a typical mobile phase is a mixture of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.

  • Method Development:

    • Flow Rate: Start with 1.0 mL/min.

    • Detection: Use UV detection at a wavelength where the analyte (or its derivative) absorbs, typically around 254 nm for an aromatic derivative.

    • Injection: Inject a small volume (5-10 µL) of a dilute solution of the racemic mixture to identify the retention times of both enantiomers.

    • Optimization: Adjust the ratio of hexane to isopropanol to optimize the separation (resolution) and run time.

  • Quantification:

    • Inject the enantiomerically enriched sample under the optimized conditions.

    • Integrate the peak areas for the two enantiomers (A1 and A2).

    • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = |(A1 - A2) / (A1 + A2)| * 100.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers, which are distinguishable in the NMR spectrum.[19][20]

Causality: Reacting the chiral amine with a chiral derivatizing agent (CDA) forms two diastereomers. The protons in these diastereomers are in chemically non-equivalent environments, causing their signals to appear at different chemical shifts.

Step-by-Step Methodology:

  • CDA Selection: Choose an enantiomerically pure CDA that reacts cleanly with primary amines, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Derivatization: In an NMR tube, dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl3). Add a slight excess (~1.1 equivalents) of the CDA. Add a non-nucleophilic base (e.g., pyridine) if necessary to scavenge the HCl byproduct.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric amide mixture.

  • Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (or group of protons) in the two diastereomers. Protons close to the newly formed stereocenter often show the largest chemical shift difference (Δδ).

    • Carefully integrate the areas of these two distinct signals (I1 and I2).

    • The ratio of the integrals (I1:I2) directly reflects the ratio of the enantiomers in the original sample. Calculate % e.e. as |(I1 - I2) / (I1 + I2)| * 100.

Protocol 5: Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[21] Enantiomers produce mirror-image CD spectra.

Causality: Chiral molecules interact differently with the two components of circularly polarized light, resulting in a differential absorption that is characteristic of the molecule's absolute configuration. This phenomenon is known as the Cotton Effect.[22]

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of known concentration of the pure enantiomers (if available) and the sample of unknown purity in a UV-transparent solvent (e.g., methanol).

  • Spectrum Acquisition: Record the CD spectrum for each sample over a relevant UV wavelength range (e.g., 190-300 nm). The instrument will plot the differential absorption (ΔA) or molar ellipticity [θ] versus wavelength.

  • Analysis:

    • The spectra of the (R)- and (S)-enantiomers should be mirror images. For example, if the (S)-isomer shows a positive Cotton effect (a peak) at a certain wavelength, the (R)-isomer will show a negative Cotton effect (a trough) at the same wavelength.[22]

    • The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration of the enantiomer and its enantiomeric excess.[22]

    • By creating a calibration curve with samples of known enantiomeric composition, the enantiomeric excess of an unknown sample can be determined.[22][23]

Part 5: Implications for Research and Drug Development

Differential Pharmacodynamics and Pharmacokinetics

The principles discussed are not merely academic. For a compound like this compound, it is imperative to assume that the (R)- and (S)-enantiomers will have different biological activities until proven otherwise.[3][4] Experimental evaluation should include separate in-vitro and in-vivo testing of each pure enantiomer and the racemic mixture. This allows for the characterization of:

  • Target Affinity: Does one enantiomer bind more tightly to the intended biological target?

  • Efficacy: Is one enantiomer a more potent agonist/antagonist?

  • Metabolic Stability: Is one enantiomer metabolized more rapidly by cytochrome P450 enzymes?

  • Off-Target Effects: Does one enantiomer interact with other receptors, leading to side effects?

The "Chiral Switch"

The "chiral switch" refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemate.[11] This strategy can lead to an improved therapeutic profile, potentially offering a better safety margin, a simplified dosing regimen, and a clearer dose-response relationship.[4] Understanding the stereochemistry of molecules like this compound is the first step in identifying such opportunities.

References

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Sources

An In-depth Technical Guide to the Basic Reactivity of 1-Methylpentylamine with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpentylamine, a primary aliphatic amine, serves as a versatile nucleophile in a wide array of organic transformations. Its reactivity is fundamentally governed by the lone pair of electrons on the nitrogen atom, which readily attacks electron-deficient centers. This guide provides a comprehensive technical overview of the core reactivity of this compound with various classes of electrophiles. Key reaction types, including acylation, alkylation, reactions with carbonyl compounds (leading to imines and enamines), conjugate additions, and sulfonamide formation, are discussed in detail. The narrative emphasizes the underlying mechanistic principles, causality behind experimental choices, and provides field-proven protocols to ensure scientific integrity and reproducibility.

Introduction: Structural Features and Nucleophilic Character

This compound, also known as N-methylpentan-1-amine, possesses a primary amine functional group attached to a five-carbon alkyl chain with a methyl branch at the first carbon.[1][2][3] The nitrogen atom's lone pair of electrons makes it a potent nucleophile and a Brønsted-Lowry base.[4][5] Its nucleophilicity is influenced by both electronic and steric factors. The alkyl group is electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity compared to ammonia. However, the steric bulk of the 1-methylpentyl group can modulate its reactivity towards sterically hindered electrophiles.[4]

Reactions with Carbonyl-Containing Electrophiles

The reaction of this compound with aldehydes and ketones is a cornerstone of its chemical behavior, leading to the formation of imines, which can be further reduced to secondary amines.

Imine Formation (Schiff Base Formation)

Primary amines react with aldehydes and ketones to form imines, also known as Schiff bases, which are characterized by a carbon-nitrogen double bond (C=N).[6][7][8] This reaction is typically acid-catalyzed and reversible.[7][8][9]

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[6][10]

  • Nucleophilic Addition: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine.[8][11]

  • Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the imine.[7][10][11]

The pH of the reaction is a critical parameter. Mildly acidic conditions (pH 4-5) are optimal as they are sufficient to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine nucleophile, which would render it unreactive.[7][12]

Experimental Protocol: Synthesis of N-(1-Methylpentyl)ethanimine

  • To a solution of this compound (1.0 eq) in a suitable solvent such as methanol or ethanol, add acetaldehyde (1.0 eq).[10]

  • Add a catalytic amount of a mild acid, such as acetic acid.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques like TLC or GC-MS.

  • To drive the equilibrium towards the product, water can be removed using a dehydrating agent (e.g., anhydrous MgSO₄) or by azeotropic distillation.[13]

  • Upon completion, the solvent is removed under reduced pressure to yield the crude imine, which can be purified by distillation if necessary.

Logical Workflow for Imine Formation

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Steps cluster_products Products amine This compound step1 Nucleophilic Attack amine->step1 carbonyl Aldehyde/Ketone carbonyl->step1 catalyst Acid Catalyst (pH 4-5) catalyst->step1 solvent Solvent (e.g., MeOH) solvent->step1 step2 Proton Transfer step1->step2 step3 Dehydration step2->step3 imine Imine (Schiff Base) step3->imine water Water step3->water

Caption: Workflow for the acid-catalyzed formation of an imine from this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary amines. It involves the in situ formation of an imine from a primary amine and a carbonyl compound, followed by its reduction in the same reaction vessel.[14][15] This one-pot procedure is highly efficient and widely used in drug discovery and development.[14][16]

Causality behind Experimental Choices: The key to a successful reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) intermediate over the starting carbonyl compound.[15][17] Common selective reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).[15][17] These reagents are less reactive than sodium borohydride (NaBH₄) and are stable under the mildly acidic conditions required for imine formation.[15]

Experimental Protocol: Synthesis of N-Ethyl-1-methylpentylamine via Reductive Amination

  • In a round-bottom flask, dissolve this compound (1.0 eq) and acetaldehyde (1.0-1.2 eq) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).[17]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution.[17] Acetic acid can be used as a catalyst, particularly with ketones.[17]

  • Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography.

Quantitative Data for Reductive Amination

Carbonyl CompoundReducing AgentSolventYield (%)Reference
Various AldehydesNaBH(OAc)₃DCEHigh[17]
Various KetonesNaBH(OAc)₃ / AcOHDCEHigh[17]
Various AldehydesNaBH₃CNMeOHHigh[15]

N-Alkylation with Alkyl Halides

This compound can undergo nucleophilic substitution with alkyl halides to form secondary, tertiary, and even quaternary ammonium salts.[18][19] This reaction typically follows an Sₙ2 mechanism.[18][19]

Challenges and Solutions: A significant drawback of direct alkylation is the potential for over-alkylation, as the product secondary amine is often more nucleophilic than the starting primary amine.[18][20] This leads to a mixture of products that can be difficult to separate.[18] To achieve selective mono-alkylation, several strategies can be employed:

  • Using a large excess of the primary amine: This increases the probability that the alkyl halide will react with the starting amine rather than the product.[19]

  • Controlled reaction conditions: Under specific conditions, the newly formed secondary amine can be selectively protonated, rendering it non-nucleophilic and preventing further alkylation.[21][22]

  • Use of a base: An inorganic or a sterically hindered organic base can be used to neutralize the hydrohalic acid formed during the reaction, preventing the protonation of the reactant amine.[23][24]

Experimental Protocol: Mono-N-alkylation of this compound

  • Dissolve this compound (2.0-3.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).[24]

  • Add the alkyl halide (e.g., 1-bromobutane) (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or GC-MS.

  • After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • The residue can be purified by distillation or column chromatography to isolate the desired secondary amine.

Acylation Reactions

This compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form amides.[5][25] These reactions are typically fast and exothermic.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. The leaving group (chloride or carboxylate) is then expelled, and a proton is removed from the nitrogen to yield the stable amide product.[5]

Experimental Protocol: Synthesis of N-(1-Methylpentyl)acetamide

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine or pyridine (1.1 eq), to scavenge the HCl produced.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine, and then a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude amide, which can be purified by recrystallization or column chromatography.[26]

Reaction with Sulfonyl Chlorides: Sulfonamide Formation

Primary amines react with sulfonyl chlorides in the presence of a base to form sulfonamides.[27][28][29] This reaction is the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines.[19][30]

Mechanism and Selectivity: The nucleophilic nitrogen of this compound attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.[29] The resulting sulfonamide derived from a primary amine still has an acidic proton on the nitrogen atom. This allows it to be deprotonated by a base (like aqueous NaOH), forming a soluble salt.[30]

Experimental Protocol: Synthesis of N-(1-Methylpentyl)benzenesulfonamide

  • Dissolve this compound (1.0 eq) in a solvent like THF or DCM.

  • Add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) or an organic base like pyridine.

  • Add benzenesulfonyl chloride (1.0 eq) dropwise while stirring vigorously.

  • Continue stirring at room temperature until the reaction is complete.

  • Separate the organic layer. The aqueous layer, containing the soluble sulfonamide salt, can be acidified with HCl to precipitate the sulfonamide product.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Aza-Michael (Conjugate) Addition

This compound, being a soft nucleophile, can undergo aza-Michael addition to α,β-unsaturated carbonyl compounds and other Michael acceptors.[31][32][33] This reaction involves the 1,4-addition of the amine to the conjugated system.[31][34]

Mechanism: The reaction is initiated by the nucleophilic attack of the amine at the β-carbon of the α,β-unsaturated system, which is electron-deficient due to resonance. This forms an enolate intermediate, which is then protonated to give the final β-amino carbonyl compound.[34]

Experimental Protocol: Aza-Michael Addition of this compound to Methyl Acrylate

  • Combine this compound (1.0 eq) and methyl acrylate (1.0 eq) in a suitable solvent, or neat if the reactants are liquids.

  • The reaction can often proceed without a catalyst at room temperature, but can be accelerated by gentle heating or the use of a mild Lewis acid or base catalyst.[32]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, remove any excess starting materials and solvent under reduced pressure.

  • The resulting β-amino ester can be purified by vacuum distillation or column chromatography.

Reaction Pathways of this compound

G cluster_carbonyl Carbonyl Electrophiles cluster_alkyl Alkylating Agents cluster_acyl Acylating Agents cluster_sulfonyl Sulfonylating Agents cluster_michael Michael Acceptors amine This compound aldehyde Aldehyde/Ketone amine->aldehyde + Acid Catalyst alkyl_halide Alkyl Halide amine->alkyl_halide + Base acyl_chloride Acyl Chloride amine->acyl_chloride + Base sulfonyl_chloride Sulfonyl Chloride amine->sulfonyl_chloride + Base michael_acceptor α,β-Unsaturated Carbonyl amine->michael_acceptor 1,4-Addition imine Imine aldehyde->imine Dehydration sec_amine Secondary Amine imine->sec_amine + Reducing Agent alk_amine Alkylated Amine alkyl_halide->alk_amine amide Amide acyl_chloride->amide sulfonamide Sulfonamide sulfonyl_chloride->sulfonamide beta_amino β-Amino Compound michael_acceptor->beta_amino

Caption: Overview of the primary reaction pathways of this compound with various electrophiles.

Conclusion

This compound exhibits a rich and predictable reactivity profile with a wide range of electrophiles, making it a valuable building block in organic synthesis. Its nucleophilic character drives reactions such as imine and sulfonamide formation, N-alkylation, N-acylation, and aza-Michael additions. A thorough understanding of the underlying mechanisms and the factors influencing these reactions, such as solvent, temperature, and pH, is crucial for controlling selectivity and achieving high yields of the desired products. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors, particularly in the context of drug discovery and development where the synthesis of diverse amine derivatives is paramount.

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  • Wikipedia. (2023). Michael addition reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). 21.3: Amines React as Bases and as Nucleophiles. Retrieved from [Link]

  • MDPI. (2022, July 1). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (2009). Michael Addition of Amines to Activated Alkenes Promoted by Zn/NH4Cl System. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Aza-Michael addition of amines to α,β-unsaturated carbonyl/nitrile.... Retrieved from [Link]

  • LookChem. (n.d.). CAS No.25419-06-1,N-Methylpentylamine Suppliers. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylpentylamine. PubChem. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility and Solvent Compatibility of 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility and solvent compatibility of 1-Methylpentylamine (also known as hexan-2-amine), a primary aliphatic amine of significant interest to researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility characteristics of this compound is paramount for its effective use in reaction chemistry, formulation, and purification processes.

Physicochemical Profile of this compound

This compound (C₆H₁₅N) is a colorless liquid with a characteristic amine odor. Its molecular structure, consisting of a six-carbon chain with an amino group at the second position, dictates its solubility behavior. The presence of both a nonpolar alkyl chain and a polar amino group gives the molecule an amphiphilic character.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1]
Boiling Point 116 °C at 760 mmHg[2]
Density 0.768 g/cm³[2]
Predicted pKa 11.04 ± 0.35[2]
Predicted LogP 1.81[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 1[2]

The relatively high pKa indicates that this compound is a moderately strong base, a crucial factor influencing its solubility in acidic media. The LogP value suggests a greater affinity for octanol than for water, predicting limited aqueous solubility.[2]

Theoretical Framework for Solubility: Hansen Solubility Parameters (HSP)

A powerful tool for predicting the solubility of a substance in various solvents is the Hansen Solubility Parameters (HSP) theory.[3] This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] The fundamental principle is that "like dissolves like"; substances with similar HSP values are more likely to be miscible.[3]

Table 2: Hansen Solubility Parameters for N-Methylpentylamine and a Selection of Common Solvents

SubstanceCAS NumberδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
N-Methylpentylamine 25419-06-1Value not availableValue not availableValue not available
Water7732-18-515.516.042.3
Methanol67-56-114.712.322.3
Ethanol64-17-515.88.819.4
Acetone67-64-115.510.47.0
Dichloromethane75-09-217.07.37.1
Ethyl Acetate141-78-615.85.37.2
Toluene108-88-318.01.42.0
Hexane110-54-314.90.00.0

Note: Specific HSP values for N-Methylpentylamine were not found in the searched literature. However, based on its structure, it is expected to have moderate δD, low to moderate δP, and moderate δH values.

The "Hansen distance" (Ra) between two substances can be calculated to quantify their similarity. A smaller Ra value indicates a higher likelihood of solubility. This theoretical framework allows for a rational selection of solvents for various applications, minimizing trial-and-error experimentation.

HSP_Concept cluster_solute This compound cluster_solvents Potential Solvents Solute δD_solute, δP_solute, δH_solute Solvent_Good Good Solvent (Similar HSP) Solute->Solvent_Good Small Hansen Distance (Ra) High Solubility Solvent_Bad Poor Solvent (Dissimilar HSP) Solute->Solvent_Bad Large Hansen Distance (Ra) Low Solubility

Caption: Conceptual diagram of Hansen Solubility Parameters predicting solvent compatibility.

Qualitative and Quantitative Solubility Profile

Aqueous Solubility

As a primary amine with a six-carbon alkyl chain, this compound exhibits limited solubility in water.[5] The hydrophobic nature of the pentyl group counteracts the hydrophilic character of the amino group, which can participate in hydrogen bonding with water molecules.[6] Generally, amines with more than six carbon atoms are considered insoluble in water.[5]

The basicity of the amino group plays a critical role in its aqueous solubility. In acidic solutions, the amine is protonated to form an ammonium salt, which is significantly more water-soluble.[7] Conversely, in basic solutions, the amine remains in its free base form, and its solubility is reduced.

Organic Solvent Compatibility

This compound is generally soluble in a wide range of organic solvents. This is attributed to the nonpolar alkyl chain, which interacts favorably with organic solvent molecules through van der Waals forces.

Table 3: Predicted and Observed Solubility of this compound in Various Solvents

SolventSolvent TypePredicted/Observed SolubilityRationale
WaterPolar ProticLimitedThe hydrophobic alkyl chain dominates over the hydrophilic amino group.[5]
Dilute HClAqueous AcidicSolubleProtonation of the amine group forms a soluble salt.[7]
Dilute NaOHAqueous BasicInsolubleThe amine remains in its less soluble free base form.
MethanolPolar ProticMiscibleHydrogen bonding and polar interactions are favorable.
EthanolPolar ProticMiscibleSimilar to methanol, good compatibility due to hydrogen bonding and polarity.
AcetonePolar AproticMiscibleFavorable dipole-dipole interactions.
DichloromethanePolar AproticMiscibleGood compatibility due to dipole-dipole and dispersion forces.
Ethyl AcetatePolar AproticMiscibleFavorable interactions with the ester group.
TolueneNonpolar AromaticMiscibleDominated by dispersion forces between the alkyl chain and the aromatic ring.[8]
HexaneNonpolar AliphaticMiscible"Like dissolves like" principle; both are aliphatic and nonpolar.

Experimental Protocol for Determining Water Solubility (Adapted from OECD Guideline 105)

For a precise quantitative determination of the water solubility of this compound, the "Flask Method" as described in the OECD Guideline 105 is recommended.[6][9] This method is suitable for substances with solubilities above 10⁻² g/L.[6]

Principle

An excess of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Materials and Apparatus
  • This compound (high purity)

  • Deionized or distilled water

  • Constant temperature bath or shaker (e.g., 25 °C ± 0.5 °C)

  • Glass flasks with stoppers

  • Centrifuge

  • Analytical balance

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument

  • Volumetric flasks and pipettes

  • Syringes and filters (if necessary)

Step-by-Step Procedure
  • Preparation of the Test Solution:

    • Add an excess amount of this compound to a glass flask containing a known volume of water. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved substance remains visible.

    • Stopper the flask and place it in the constant temperature bath.

  • Equilibration:

    • Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.

  • Phase Separation:

    • After equilibration, cease agitation and allow the mixture to stand in the constant temperature bath for at least 24 hours to allow for phase separation.

    • To ensure complete separation of the undissolved amine, centrifuge the samples at a suitable speed.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear aqueous supernatant.

    • Determine the concentration of this compound in the aliquot using a validated analytical method, such as GC-FID. A calibration curve should be prepared using standards of known concentrations.

  • Data Reporting:

    • The water solubility is reported as the average of at least three independent determinations, expressed in g/L or mol/L at the specified temperature.

OECD_105_Workflow Start Start Preparation 1. Preparation (Excess this compound in Water) Start->Preparation Equilibration 2. Equilibration (Constant Temperature Agitation) Preparation->Equilibration Phase_Separation 3. Phase Separation (Settling and/or Centrifugation) Equilibration->Phase_Separation Sampling 4. Sampling (Aqueous Supernatant) Phase_Separation->Sampling Analysis 5. Analysis (e.g., GC-FID) Sampling->Analysis End End (Report Solubility) Analysis->End

Caption: Workflow for determining water solubility via the Flask Method (OECD 105).

Applications in Research and Drug Development

The solubility of this compound is a critical parameter in its application as a chemical intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10][11]

  • Reaction Solvent Selection: A thorough understanding of its solubility allows for the selection of appropriate solvent systems to ensure homogeneous reaction conditions, which can significantly impact reaction rates and yields.

  • Work-up and Purification: The differential solubility of this compound and its salts in aqueous and organic phases is exploited in extraction and purification protocols. For instance, it can be separated from neutral organic compounds by extraction with an acidic aqueous solution.[5]

  • Pro-drug Moieties: Aliphatic amines are being investigated as pro-drug moieties to enhance the cell permeability of phosphate and phosphonate-containing drugs.[12] The solubility characteristics of the amine can influence the overall properties of the pro-drug.

  • Formulation Development: For any potential direct application, understanding its solubility in various pharmaceutically acceptable excipients is essential for developing stable and effective formulations.

Conclusion

This compound exhibits a solubility profile characteristic of a primary aliphatic amine of its size. Its limited aqueous solubility can be significantly enhanced in acidic conditions due to salt formation. It is readily soluble in a wide array of organic solvents, a property that is advantageous in its use as a synthetic intermediate. The principles of Hansen Solubility Parameters provide a valuable theoretical framework for predicting its compatibility with various solvents, aiding in the rational design of experimental and industrial processes. The standardized protocol for determining water solubility, as outlined by the OECD, ensures the generation of reliable and reproducible data, which is indispensable for regulatory purposes and for advancing its application in the fields of chemical synthesis and drug development.

References

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • bioRxiv. (2020, April 6). Aliphatic Amines are Viable Pro-drug Moieties in Phosphonoamidate Drugs. [Link]

  • Hansen Solubility. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hexanamine (CAS 5329-79-3). Retrieved from [Link]

  • ACS Publications. (2020, February 17). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Hexylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hexanamine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Primary Aliphatic Amines in Modern Chemical Synthesis. [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. [Link]

  • PubChem. (n.d.). Toluene. Retrieved from [Link]

  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.25419-06-1,N-Methylpentylamine Suppliers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 25419-06-1 | Product Name : N-Methylpentylamine. Retrieved from [Link]

  • Stenutz. (n.d.). hexan-2-amine. Retrieved from [Link]

  • ResearchGate. (2010, August). Solubility of Hexane in Aqueous Solutions of Methyldiethanolamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Toluene. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Alkene Synthesis via Hofmann Elimination of 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Hofmann elimination is a powerful method in organic synthesis for the preparation of alkenes from amines.[1][2] This reaction is particularly valuable for its distinct regioselectivity, favoring the formation of the least substituted alkene, a product often referred to as the "Hofmann product".[1] This is in direct contrast to the more common Zaitsev's rule, which predicts the formation of the most stable, more substituted alkene.[3][4] This unique selectivity arises from the steric hindrance imposed by the bulky quaternary ammonium leaving group.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Hofmann elimination to 1-methylpentylamine for the synthesis of hex-1-ene. We will delve into the mechanistic underpinnings of this transformation, provide detailed, step-by-step experimental protocols, and offer insights into the critical parameters that govern the success of this reaction.

Reaction Principle and Mechanism

The Hofmann elimination of a primary amine like this compound is a three-stage process:

  • Exhaustive Methylation: The primary amine is treated with an excess of methyl iodide (CH₃I) to form a quaternary ammonium iodide salt.[1][4] This step proceeds via a series of SN2 reactions, where the nitrogen atom acts as a nucleophile.[5] The use of excess methyl iodide ensures the complete conversion of the amine to the quaternary salt.[6]

  • Anion Exchange: The iodide counter-ion of the quaternary ammonium salt is replaced by a hydroxide ion. This is typically achieved by treating the salt with silver oxide (Ag₂O) in the presence of water.[1][4] Silver iodide (AgI) precipitates out of the solution, driving the equilibrium towards the formation of the quaternary ammonium hydroxide.[4][6]

  • Elimination (E2): The quaternary ammonium hydroxide is heated, leading to an E2 elimination reaction. The hydroxide ion acts as a base, abstracting a proton from the least sterically hindered β-carbon, resulting in the formation of the terminal alkene (hex-1-ene) and trimethylamine as a byproduct.[7][8]

The regioselectivity for the Hofmann product is a consequence of the large steric bulk of the trimethylammonium leaving group, which directs the base to abstract a proton from the more accessible, less substituted β-carbon.[1]

Visualizing the Hofmann Elimination Workflow

The following diagram illustrates the sequential steps involved in the Hofmann elimination of this compound.

Hofmann_Elimination_Workflow cluster_0 Step 1: Exhaustive Methylation cluster_1 Step 2: Anion Exchange cluster_2 Step 3: E2 Elimination Amine This compound MeI Excess CH3I Quat_Iodide N,N,N-Trimethyl-1-methyl- pentylammonium Iodide Amine->Quat_Iodide MeI->Quat_Iodide SN2 Reactions Ag2O Ag2O, H2O Quat_Hydroxide N,N,N-Trimethyl-1-methyl- pentylammonium Hydroxide Quat_Iodide->Quat_Hydroxide Ag2O->Quat_Hydroxide Precipitation of AgI Heat Heat (Δ) Alkene Hex-1-ene Quat_Hydroxide->Alkene TMA Trimethylamine Quat_Hydroxide->TMA Heat->Alkene Heat->TMA

Sources

Use of 1-Methylpentylamine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of N-Methylpentylamine in the Synthesis of Pharmaceutical Intermediates

Introduction: The Role of Secondary Amines in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Simple aliphatic amines, while structurally unassuming, are foundational to the assembly of complex molecular architectures. This guide focuses on N-Methylpentylamine (also known as N-methyl-1-pentanamine), a secondary amine that serves as a versatile intermediate in pharmaceutical synthesis[1].

It is crucial to distinguish N-Methylpentylamine (CAS: 25419-06-1), where a methyl group is attached to the nitrogen of a pentylamine chain, from its isomer 1-Methylpentylamine (hexan-2-amine), a primary amine. This document will concentrate on N-Methylpentylamine , as it is more prominently featured in the literature as a precursor for introducing specific N-alkyl moieties into pharmaceutical scaffolds[2][3]. Its utility stems from the nucleophilic nitrogen atom, which readily participates in a variety of coupling and substitution reactions, and the pentyl group, which can modulate the lipophilicity and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides researchers and drug development professionals with a detailed overview of its properties, applications, and detailed protocols for its use.

Section 1: Core Characteristics and Safe Handling

A thorough understanding of the physicochemical properties and safety profile of any reagent is a prerequisite for its effective and safe use in a laboratory setting.

Physicochemical Data

N-Methylpentylamine is a colorless to pale yellow liquid characterized by a distinct fishy or ammonia-like odor[1]. Its properties make it suitable for a range of organic reactions, though its volatility and flammability require careful handling.

PropertyValueSource(s)
CAS Number 25419-06-1[1][2]
Molecular Formula C₆H₁₅N[1][2][3]
Molecular Weight 101.19 g/mol [4][5]
Boiling Point 116-118 °C
Density 0.738 g/mL at 25 °C
Refractive Index n20/D 1.41
Flash Point 12.77 °C (55.0 °F)[4]
Solubility Limited in water; miscible with ethanol, ether, chloroform[1]
Safety Protocols and Hazard Management

N-Methylpentylamine is classified as a hazardous substance, being highly flammable, corrosive, and acutely toxic if swallowed or inhaled[4][5][6]. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety goggles and faceshield)[7][8]. Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors[8][9].

  • Handling and Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents[7][9]. The container and receiving equipment must be grounded to prevent static discharge[8][9].

  • Spill Management: In case of a spill, evacuate the area and remove all sources of ignition[8]. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal[7][8]. Do not allow the product to enter drains[7].

  • First Aid:

    • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes[8].

    • In case of eye contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so[7][8]. Seek immediate medical attention.

    • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing[7][8].

    • If swallowed: Rinse mouth but do not induce vomiting[8]. Seek immediate medical advice[1].

Section 2: Synthetic Applications in Pharmaceutical Intermediates

N-Methylpentylamine's value lies in its role as a nucleophilic building block. It is particularly useful for synthesizing intermediates for APIs where a specific secondary amine sidechain is required.

One notable application is in the synthesis of intermediates for bisphosphonate drugs, such as Ibandronate[10]. The N-methylpentylamino group is a key structural feature in these molecules. A Chinese patent outlines a preparation method specifically for this purpose, highlighting its industrial relevance[10].

Furthermore, its reactivity makes it a suitable candidate for multi-component reactions, which are highly efficient processes for building molecular complexity. A peer-reviewed study demonstrates its use in a copper-catalyzed four-component coupling reaction to synthesize complex heterocyclic structures like aminoarylselenated maleimides. This showcases its utility in modern synthetic methodologies aimed at rapid library generation for drug discovery.

The structural similarity to side chains found in antimalarial drugs like hydroxychloroquine, which feature an N-alkylpentylamine derivative, suggests its potential use in synthesizing new analogues in this therapeutic area[11]. The secondary amine provides a crucial point for modification to fine-tune the drug's activity and pharmacokinetic properties[11].

Section 3: Detailed Experimental Protocols

The following protocols are representative of the synthetic transformations where N-Methylpentylamine is a key reactant.

Protocol 1: Synthesis of 3-(N-methyl-N-pentylamino)propanoic acid intermediate

This protocol describes the synthesis of an intermediate relevant to the side chain of Ibandronate, adapted from established methods for Michael addition of amines to acrylates followed by hydrolysis.

Objective: To synthesize a key precursor for bisphosphonate drug analogues.

Materials:

  • N-Methylpentylamine (98% purity)

  • Methyl acrylate

  • Methanol (anhydrous)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • Michael Addition:

    • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve N-Methylpentylamine (10.1 g, 0.1 mol) in 100 mL of anhydrous methanol.

    • Cool the solution to 0 °C using an ice bath.

    • Add methyl acrylate (9.5 g, 0.11 mol) dropwise over 30 minutes while stirring. The slow addition is crucial to control the exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours to ensure the reaction goes to completion.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot has disappeared.

  • Solvent Removal:

    • Remove the methanol under reduced pressure using a rotary evaporator to obtain the crude ester, methyl 3-(methyl(pentyl)amino)propanoate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude ester in 50 mL of methanol and add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 25 mL of water.

    • Heat the mixture to reflux for 4 hours. The hydrolysis converts the ester to its corresponding carboxylate salt.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

    • Add 50 mL of water and wash the aqueous solution with 30 mL of dichloromethane to remove any unreacted starting materials.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH ~4 with concentrated HCl. The product will precipitate or form an oil.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-(N-methyl-N-pentylamino)propanoic acid.

Protocol 2: Copper-Catalyzed Four-Component Synthesis of an Aminoarylselenated Maleimide

This protocol is based on the method described by Gao et al. for the oxidative aminoarylselenation of maleimides, demonstrating the use of N-Methylpentylamine in a complex, one-pot reaction.

Objective: To construct a complex heterocyclic scaffold using a multi-component reaction strategy.

Materials:

  • N-Methylmaleimide

  • Iodobenzene

  • Selenium powder (Se)

  • N-Methylpentylamine

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate, Hexane

  • Reaction vial (Schlenk tube), magnetic stirrer, heating block

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add N-methylmaleimide (0.2 mmol), iodobenzene (0.3 mmol), selenium powder (0.3 mmol), CuI (0.02 mmol, 10 mol%), and 1,10-phenanthroline (0.04 mmol, 20 mol%).

    • The use of a copper catalyst and a ligand (1,10-phenanthroline) is essential for facilitating the oxidative coupling steps.

  • Reagent Addition:

    • Evacuate and backfill the tube with nitrogen three times.

    • Add K₂CO₃ (0.4 mmol) as the base, followed by N-Methylpentylamine (0.24 mmol).

    • Add 2.0 mL of DMSO as the solvent via syringe. DMSO is an effective solvent for this type of coupling reaction due to its high polarity and boiling point.

  • Reaction Execution:

    • Seal the tube and place it in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture for 12 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with 20 mL of water.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 1-methyl-3-(methylpentylamino)-4-(phenylseleno)-1H-pyrrole-2,5-dione.

Section 4: Workflow Visualizations

Diagrams help clarify the sequence of transformations and the relationships between reactants and products.

G cluster_0 Protocol 1: Synthesis of 3-(N-methyl-N-pentylamino)propanoic acid A N-Methylpentylamine C Michael Addition (Methanol, 0°C to RT) A->C B Methyl Acrylate B->C D Methyl 3-(methyl(pentyl)amino)propanoate (Crude Ester) C->D E Saponification (NaOH, MeOH/H₂O, Reflux) D->E F Sodium 3-(methyl(pentyl)amino)propanoate E->F G Acidification & Extraction (HCl, DCM) F->G H Final Product: 3-(N-methyl-N-pentylamino)propanoic acid G->H

Caption: Workflow for the synthesis of a key bisphosphonate side-chain intermediate.

G cluster_1 Protocol 2: Cu-Catalyzed Four-Component Reaction NMPA N-Methylpentylamine Reactants NMPA->Reactants NMM N-Methylmaleimide NMM->Reactants IB Iodobenzene IB->Reactants Se Selenium Powder Se->Reactants Reaction One-Pot Reaction (CuI, 1,10-Phen, K₂CO₃, DMSO, 100°C) Reactants->Reaction Purification Work-up & Flash Chromatography Reaction->Purification Product Final Product: Aminoarylselenated Maleimide Purification->Product

Sources

Application Notes and Protocols: 1-Methylpentylamine in Corrosion Inhibitor Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application and evaluation of 1-Methylpentylamine (also known as 2-aminohexane) as a model short-chain aliphatic amine corrosion inhibitor. While specific literature on this compound is nascent, this guide synthesizes established principles of amine-based corrosion inhibition to provide a robust framework for its use. We will explore the fundamental mechanism of action, formulation considerations, and provide comprehensive, field-proven protocols for performance validation using gravimetric and electrochemical techniques. The causality behind experimental choices is emphasized to ensure a deep, functional understanding for professionals in materials science and chemical development.

Introduction: The Role of Aliphatic Amines in Corrosion Mitigation

Corrosion, an electrochemical process of material degradation, poses a significant threat to the integrity and longevity of metallic infrastructure across numerous sectors, including the oil and gas industry, chemical processing, and industrial water systems.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments where metal dissolution is accelerated.[2]

Among the various classes of organic inhibitors, aliphatic amines are valued for their cost-effectiveness and efficiency.[2] These molecules function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment.[3][4] this compound, a primary amine with a C6 alkyl chain, serves as an excellent and practical model compound for studying the structure-function relationships of this inhibitor class. Its simple structure allows for a clear understanding of the core inhibition mechanisms that are foundational to more complex formulations.

Scientific Principle: Mechanism of Inhibition

The efficacy of this compound as a corrosion inhibitor is rooted in its ability to adsorb onto a metal surface (e.g., steel) through a combination of physisorption and chemisorption, effectively stifling both anodic and cathodic corrosion reactions.

  • Chemisorption: The primary mechanism involves the lone pair of electrons on the nitrogen atom of the amine group (-NH₂). This region of high electron density acts as the reactive center, donating electrons to the vacant d-orbitals of iron atoms on the metal surface. This coordination bond is a form of chemical adsorption that anchors the inhibitor molecule to the surface.

  • Physisorption: In acidic media, the amine group becomes protonated (R-NH₃⁺). This creates a cationic species that is electrostatically attracted to the metal surface, which typically carries a net negative charge due to the specific adsorption of anions (like Cl⁻) from the corrosive medium.[5][6] This electrostatic interaction constitutes physical adsorption.

  • Hydrophobic Barrier Formation: Once adsorbed, the non-polar hexyl hydrocarbon tail of the this compound molecule orients away from the metal surface. This forms a dense, hydrophobic (water-repelling) layer that acts as a physical barrier, preventing the diffusion of corrosive species (H⁺, Cl⁻, O₂) to the metal surface.[4]

Because it influences both the anodic (metal dissolution) and cathodic (hydrogen evolution) half-reactions of the corrosion cell, this compound is classified as a mixed-type inhibitor .[3][7]

G cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (Fe) H+ H+ Cl- Cl⁻ Metal Fe Fe Fe Fe Cl-->Metal Anion Adsorption MPA_H+ C₆H₁₃NH₃⁺ (Protonated Inhibitor) MPA_H+->Cl- Physisorption (Electrostatic Attraction) MPA C₆H₁₃NH₂ (Inhibitor) MPA->Metal Chemisorption (N lone pair -> Fe d-orbital)

Figure 1: Adsorption mechanism of this compound on a metal surface.

Performance Evaluation: A Multi-faceted Approach

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Validation p1 Prepare Metal Coupons (e.g., Mild Steel) e1 Weight Loss Method (Gravimetric) p1->e1 e2 Electrochemical Impedance Spectroscopy (EIS) p1->e2 e3 Potentiodynamic Polarization (PDP) p1->e3 p2 Prepare Corrosive Media (e.g., 1M HCl) p2->e1 p2->e2 p2->e3 p3 Prepare Inhibitor Solutions (Varying Concentrations) p3->e1 p3->e2 p3->e3 a1 Calculate: - Corrosion Rate (CR) - Inhibition Efficiency (IE%) e1->a1 a2 Model with Equivalent Circuit: - Rct, Cdl -> IE% e2->a2 a3 Tafel Extrapolation: - icorr, Ecorr -> IE% - Determine Inhibitor Type e3->a3 a4 Surface Analysis (SEM) (Optional Validation) a1->a4 Cross-Validation a2->a4 Cross-Validation a3->a4 Cross-Validation

Figure 2: Comprehensive workflow for evaluating corrosion inhibitor performance.

Protocol: Gravimetric (Weight Loss) Method

This fundamental technique provides a direct measure of metal loss over time and is the bedrock of inhibitor screening.[8][9]

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons after immersion in a corrosive medium.

Materials:

  • Metal coupons (e.g., mild steel, 2.5cm x 2.0cm x 0.2cm)

  • Abrasive papers (silicon carbide, various grits)

  • Acetone and distilled water for cleaning

  • Analytical balance (±0.1 mg)

  • Corrosive solution (e.g., 1M HCl)

  • This compound

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Polish the metal coupons sequentially with abrasive papers of increasing grit size to achieve a smooth, uniform surface.

  • Cleaning & Weighing: Degrease the coupons by washing with acetone, followed by rinsing with distilled water. Dry them thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (Wᵢ).

  • Immersion: Prepare a series of beakers containing the corrosive solution with varying concentrations of this compound (e.g., 0 ppm, 50 ppm, 100 ppm, 250 ppm, 500 ppm). Include a blank solution (0 ppm) as a control.

  • Exposure: Suspend one coupon in each beaker using a glass hook, ensuring it is fully immersed. Maintain a constant temperature (e.g., 25 °C) using a water bath for a fixed duration (e.g., 6 hours).

  • Final Cleaning & Weighing: After the immersion period, carefully remove the coupons. Clean them with a suitable cleaning solution (e.g., Clarke's solution) to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh. Record this as the final weight (Wբ).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Wᵢ - Wբ

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where ΔW is in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CRₒ - CRᵢ) / CRₒ] × 100, where CRₒ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.

Data Presentation:

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/yr)Inhibition Efficiency (IE%)
0 (Blank)150.512.54-
5060.25.0260.0
10037.63.1375.0
25018.11.5188.0
5009.00.7594.0
Table 1: Representative weight loss data for mild steel in 1M HCl for 6 hours.
Protocol: Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful, non-destructive technique that provides detailed information about the inhibitor's interaction with the metal surface.[3][10] It measures the resistance to charge transfer, which is inversely proportional to the corrosion rate.

Objective: To quantify the charge transfer resistance (Rct) and understand the properties of the protective film.

Equipment:

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal coupon

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solutions with inhibitor (as prepared in 3.1)

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the metal coupon as the working electrode.

  • Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The plot for an inhibited system typically shows a semicircle.

    • The diameter of this semicircle corresponds to the Charge Transfer Resistance (Rct) . A larger diameter signifies a higher Rct and better corrosion protection.

    • Model the data using an appropriate equivalent electrical circuit (e.g., Randles circuit) to extract quantitative values for Rct and the Double Layer Capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rctₒ) / Rctᵢ] × 100, where Rctᵢ and Rctₒ are the charge transfer resistances with and without the inhibitor, respectively.

Data Presentation:

Inhibitor Conc. (ppm)Rct (Ω·cm²)Cdl (µF/cm²)IE%
0 (Blank)55150-
1004504587.8
50012002295.4
Table 2: Representative EIS data. Note the increase in Rct and decrease in Cdl with inhibitor concentration, indicating film formation.
Protocol: Potentiodynamic Polarization (PDP)

This technique provides insights into the kinetic aspects of corrosion, helping to determine the corrosion current and identify whether the inhibitor primarily affects anodic, cathodic, or both reactions.[10][11]

Objective: To determine the corrosion current density (icorr) and classify the inhibitor type.

Equipment: Same as for EIS (Section 3.2).

Procedure:

  • Cell Setup & Stabilization: Prepare the cell and stabilize at OCP as described for EIS.

  • Polarization Scan: After OCP stabilization, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 0.5 mV/s).

  • Data Analysis:

    • Plot the resulting current density (log scale) versus the applied potential (linear scale). This is the Tafel plot.

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (Ecorr). The intersection point gives the corrosion current density (icorr) .

    • Inhibition Efficiency (IE%): IE% = [(icorrₒ - icorrᵢ) / icorrₒ] × 100, where icorrₒ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.

    • Inhibitor Classification:

      • If the change in Ecorr is minimal (< 85 mV) with the addition of the inhibitor, it is a mixed-type inhibitor. This is expected for this compound.

      • A significant shift in Ecorr to more positive (anodic) potentials indicates an anodic inhibitor.

      • A significant shift to more negative (cathodic) potentials indicates a cathodic inhibitor.

Data Presentation:

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)IE%
0 (Blank)-4751100-
100-46014387.0
500-4525595.0
Table 3: Representative PDP data. The small shift in Ecorr confirms mixed-type inhibition.

Advanced Analysis: Theoretical & Surface Characterization

Quantum Chemical Calculations

For a deeper mechanistic understanding, Density Functional Theory (DFT) calculations can be employed to correlate the molecular structure of this compound with its potential inhibition efficiency.[5][6] Key parameters include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to adsorb on the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and potentially better inhibition efficiency.

These theoretical calculations provide invaluable predictive insights for designing new and improved inhibitor molecules.[12]

Surface Analysis

Techniques like Scanning Electron Microscopy (SEM) can be used to visually inspect the morphology of the metal coupons after immersion tests.[1][7] A comparison between a coupon exposed to the blank solution (showing significant pitting and damage) and one exposed to the inhibited solution (showing a much smoother, protected surface) provides powerful qualitative validation of the inhibitor's effectiveness.

Conclusion

This compound, serving as a model for short-chain primary aliphatic amines, is expected to be an effective mixed-type corrosion inhibitor. Its mechanism relies on the synergistic action of chemisorption via its nitrogen atom and the formation of a protective hydrophobic barrier by its alkyl chain. The comprehensive evaluation workflow presented, combining gravimetric, EIS, and PDP methods, provides a reliable and cross-validated framework for quantifying its performance and formulating effective corrosion inhibitor packages. These protocols are foundational for any research and development effort aimed at utilizing aliphatic amines for materials protection.

References

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  • ResearchGate. (2018). Structure-Corrosion Inhibition Performance Relationship: Application to Some Natural Free Acids and Antioxidants. Retrieved from [Link]

  • MDPI. (2024). Investigating the Corrosion Inhibition Mechanisms of Alkanolammonium Salts: A Case Study with Ethylethanolammonium 4-Nitrobenzoate on Carbon Steel in Saline Solution. Retrieved from [Link]

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  • ResearchGate. (n.d.). Surface modification for Al alloy by volatile corrosion inhibitors from cyclohexylamine, octanoic acid, and their reaction product. Retrieved from [Link]

  • ResearchGate. (n.d.). Adsorption kinetics and inhibition mechanisms of a film-forming amine on carbon steel surfaces. Retrieved from [Link]

  • ACS Publications. (n.d.). The Adsorption of Aromatic Amines at the Interface: Mercury-Aqueous Acid Solution. The Journal of Physical Chemistry. Retrieved from [Link]

  • Bohrium. (n.d.). Contribution to Adsorption of Aromatic Amines on Mild Steel Surface from HCl Solutions by Impedance, UV, and Raman Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the inhibition of corrosion of mild steel in a 1M HCl solution by a new quaternary ammonium surfactant. Retrieved from [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2015). Inhibition by 1-Methyl Isoquinoline for Mild Steel Corrosion in 1 M HCl Media. Retrieved from [Link]

  • Google Patents. (n.d.). Corrosion inhibitor formulation.
  • pccc. (2025). Corrosion Inhibition of Mild Steel in 1 M HCl Using 5-(3-Methylphenyl)-4-((4-Nitrobenzylidene)amino)-4H-1,2,4-Triazole-3-Thiol: Experimental and Theoretical Insights. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Corrosion inhibiting compositions and method for metal substrates.
  • National Institutes of Health. (n.d.). Investigation of anticorrosive behaviour of novel tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in 1M HCl. PubMed Central. Retrieved from [Link]

  • PolyPublie. (n.d.). Synthesis of a novel Ce(iii)/melamine coordination polymer and its application for corrosion protection of AA2024 in NaCl solution. Retrieved from [Link]

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Application Notes and Protocols: Experimental Setup for N-alkylation with 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

N-alkylation of amines is a cornerstone of organic synthesis, pivotal in the pharmaceutical, agrochemical, and materials science industries for the construction of carbon-nitrogen bonds.[1][2] 1-Methylpentylamine, a primary aliphatic amine, serves as a versatile building block. Its N-alkylation leads to the formation of secondary and tertiary amines, which are prevalent motifs in a vast array of biologically active molecules and functional materials. However, the direct alkylation of primary amines with agents like alkyl halides is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, and even quaternary ammonium salts.[3][4][5] This lack of control necessitates the use of more sophisticated and selective methodologies.

This guide provides a comprehensive overview of modern, reliable protocols for the N-alkylation of this compound, with a primary focus on the highly efficient and selective method of reductive amination. We will delve into the mechanistic underpinnings of this strategy, provide detailed, step-by-step experimental procedures, and discuss critical parameters for reaction optimization and product purification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently and successfully perform N-alkylation reactions.

Foundational Principles: The Chemistry of N-Alkylation

The N-alkylation of a primary amine such as this compound involves the formation of a new carbon-nitrogen bond. While direct alkylation with alkyl halides is a classical approach, its utility is often limited by overalkylation.[4][5] A more controlled and widely adopted strategy is reductive amination.[3]

Reductive Amination: A Two-Step, One-Pot Symphony

Reductive amination is a powerful method that converts a carbonyl group and an amine into a more substituted amine.[6] The reaction proceeds in two key stages that can be performed sequentially in a single reaction vessel:

  • Imine Formation: The primary amine (this compound) first reacts with a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate.[6] This intermediate then reversibly loses a molecule of water to form an imine.[6][7] This step is typically catalyzed by mild acid.[8]

  • Reduction: The resulting imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent.[6][9][10]

The key to the success of this one-pot procedure lies in the choice of the reducing agent. It must be mild enough to selectively reduce the imine in the presence of the starting carbonyl compound.[3]

The Critical Role of the Reducing Agent

Several reducing agents are commonly employed in reductive amination, each with its own advantages and specific reaction requirements.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a particularly mild and selective reagent, making it a popular choice for reductive aminations.[11][12] It is especially effective for a wide range of aldehydes and ketones.[11][13] A key advantage of STAB is that it does not readily reduce the starting aldehyde or ketone, thus minimizing side reactions.[11] It is, however, sensitive to water and is not compatible with protic solvents like methanol.[14]

  • Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent, NaBH₃CN is effective at reducing imines but not aldehydes or ketones, especially under mildly acidic conditions (pH 4-5).[3][7][8] Unlike STAB, it is not sensitive to water and can be used in protic solvents like methanol.[14]

  • Sodium Borohydride (NaBH₄): While a powerful reducing agent for carbonyls, NaBH₄ can be used for reductive amination if the imine formation is allowed to go to completion before its addition.[14] This typically requires a two-step procedure where the imine is formed first, and then the reducing agent is added.[12]

Visualizing the Pathway: Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of this compound.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve this compound and Carbonyl Compound in Aprotic Solvent Add_Reagent Add Reducing Agent (e.g., NaBH(OAc)₃) Start->Add_Reagent Imine Formation (in situ) Stir Stir at Room Temperature Add_Reagent->Stir Reduction Monitor Monitor Progress (TLC/GC-MS) Stir->Monitor Quench Quench with Saturated Aqueous NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry Concentrate Concentrate Under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Column Chromatography or Distillation Concentrate->Purify End Isolated N-Alkylated Amine Purify->End

Caption: General workflow for the N-alkylation of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound via reductive amination.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and highly reliable method for the synthesis of secondary amines from this compound and an aldehyde.[15]

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde for N-ethylation)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Imine Formation: To the stirred solution, add the aldehyde (1.1-1.2 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.[15]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed (typically 2-12 hours).[15][16]

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation to yield the pure N-alkylated this compound.[15]

ReagentMolar Eq.Purpose
This compound1.0Starting primary amine
Aldehyde1.1 - 1.2Alkylating agent precursor
NaBH(OAc)₃1.5Selective reducing agent
DCM or DCE-Anhydrous aprotic solvent
Acetic Acid (optional)catalyticCatalyst for imine formation
Protocol 2: Alternative N-Alkylation Strategies

While reductive amination is often the method of choice, other strategies can be employed for the N-alkylation of this compound.

  • Direct Alkylation with Alkyl Halides: This method is straightforward but prone to overalkylation.[4][5] To favor mono-alkylation, a large excess of the amine can be used. The reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrohalic acid formed.[15] Phase-transfer catalysis can also be employed to improve reaction efficiency, especially in biphasic systems.[17]

  • "Borrowing Hydrogen" Catalysis: This is a greener and more atom-economical approach that uses alcohols as alkylating agents.[1][2][18] In this process, a metal catalyst (e.g., based on Ru or Ir) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[18] This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned in the final reduction step, with water being the only byproduct.[18]

In-Process Controls and Analytical Checkpoints

To ensure the success of the N-alkylation reaction, it is crucial to monitor its progress and characterize the final product.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient technique for monitoring the disappearance of the starting materials and the appearance of the product.[19] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation of the starting amine, the imine intermediate, and the final product. The spots can be visualized using a UV lamp (if the compounds are UV-active) or by staining with an appropriate reagent (e.g., ninhydrin for primary and secondary amines).[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both monitoring the reaction and confirming the identity of the product.[19] It provides information on the retention time of the components, which can be used to track the progress of the reaction, and the mass spectrum, which confirms the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the structural elucidation of the final product.[20][21][22] ¹H and ¹³C NMR spectra will confirm the successful alkylation of the nitrogen atom and the overall structure of the molecule.

Purification of the N-Alkylated Product

Following the reaction, the crude product often contains unreacted starting materials, byproducts, and residual reagents. Purification is therefore a critical step to obtain the desired compound in high purity.

  • Extraction and Washing: A standard aqueous work-up is typically the first step in purification. This involves quenching the reaction and then extracting the product into an organic solvent. Washing the organic layer with acidic and/or basic solutions can help to remove impurities. A buffer-based extraction procedure can be a highly effective method for separating primary, secondary, and tertiary amines.[23][24]

  • Column Chromatography: Flash column chromatography is a widely used technique for purifying organic compounds.[25] For amines, silica gel is a common stationary phase. However, due to the basic nature of amines, they can sometimes interact strongly with the acidic silica gel, leading to poor separation.[25] In such cases, the silica gel can be deactivated by adding a small amount of a base like triethylamine to the eluent, or an amine-functionalized stationary phase can be used.[25]

  • Distillation: If the N-alkylated product is a liquid with a suitable boiling point, distillation can be an effective method of purification, particularly on a larger scale.

Troubleshooting and Field-Proven Insights

Problem Potential Cause Solution
Low or no product formation Inactive reducing agent.Use a fresh batch of the reducing agent. The potency of STAB can be assayed if necessary.
Incomplete imine formation.Add a catalytic amount of acetic acid. Increase the reaction time for imine formation before adding the reducing agent.
Formation of dialkylated byproduct Molar ratio of reactants.Use a slight excess of the amine relative to the alkylating agent.
Reaction conditions.A stepwise procedure, where the imine is formed and then reduced with NaBH₄, can sometimes minimize dialkylation.[12]
Difficult purification Strong interaction of the amine with silica gel.Add a small amount of triethylamine to the eluent during column chromatography. Use an amine-functionalized silica gel.[25]
Incomplete removal of the base from the reaction mixture.Ensure thorough washing of the organic layer during the work-up.

Conclusion

The N-alkylation of this compound is a fundamental transformation that opens the door to a wide range of valuable molecules. While direct alkylation methods are available, reductive amination stands out as a highly selective and efficient strategy. By carefully selecting the appropriate carbonyl compound and reducing agent, researchers can achieve controlled mono-alkylation with high yields. The protocols and insights provided in this guide are intended to equip scientists in the field of drug discovery and chemical development with the necessary tools to successfully synthesize N-alkylated derivatives of this compound, thereby facilitating the advancement of their research programs.

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Application Notes & Protocols: The Strategic Use of 1-Methylpentylamine in the Synthesis of Substituted Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, pharmaceuticals, and research tools.[1] The synthesis of N-substituted derivatives within this class is a cornerstone of medicinal chemistry and drug development. This document provides a detailed technical guide for researchers on the utilization of 1-methylpentylamine (also known as 4-methylhexan-2-amine or DMAA) as a primary amine precursor for the synthesis of N-alkylated phenethylamines.[2][3] The core focus is on the reductive amination of substituted phenylacetones, a robust and highly efficient method for forging the critical C-N bond.[4][5] We will explore the chemical principles, provide detailed experimental protocols, discuss purification and characterization strategies, and address relevant safety and regulatory considerations.

Introduction: The Rationale for N-Alkylation

The biological activity of phenethylamines is exquisitely sensitive to their substitution patterns on the phenyl ring, the α- and β-carbons of the ethylamine sidechain, and the terminal amino group.[1] N-alkylation, in particular, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. It can alter receptor binding affinity, selectivity, metabolic stability, and lipophilicity, thereby modulating potency and duration of action.

This compound is a chiral primary amine that serves as a versatile building block. By incorporating its 1-methylpentyl group onto a phenethylamine scaffold, chemists can introduce a specific lipophilic and sterically defined moiety. The most reliable and controlled method for achieving this transformation is reductive amination, which circumvents the significant challenges of over-alkylation commonly associated with direct alkylation of amines using alkyl halides.[6]

Core Synthetic Methodology: Reductive Amination

Reductive amination is a one-pot reaction that sequentially combines a carbonyl compound (a ketone or aldehyde) with an amine to form an imine intermediate, which is then immediately reduced to the target amine.[6] This process is highly favored for its efficiency, control, and broad substrate scope.

Mechanism and Causality

The reaction proceeds in two distinct stages within the same pot:

  • Imine Formation: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of a substituted phenylacetone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. A subsequent dehydration step yields a transient iminium ion intermediate.[6]

  • In-Situ Reduction: A reducing agent, carefully selected to be selective for the C=N double bond of the iminium ion over the C=O bond of the starting ketone, is present in the reaction mixture. This agent delivers a hydride to the iminium carbon, yielding the final secondary amine product.[6]

The key advantage of this methodology is control. By using a stoichiometric amount of the amine and a selective reducing agent, the reaction cleanly stops at the secondary amine stage, preventing the formation of undesired tertiary amines or quaternary ammonium salts.[7][8]

Key Experimental Parameters
  • Carbonyl Substrate: A range of substituted phenylacetones can be used to generate diverse phenethylamine backbones. Examples include phenylacetone, 4-methoxyphenylacetone, or 3,4-methylenedioxyphenylacetone.[9]

  • Reducing Agent: The choice of reducing agent is critical for success.

    • Sodium Cyanoborohydride (NaBH₃CN): The classic choice. It is mild and highly selective for reducing the protonated imine (iminium ion) in the presence of the starting ketone, especially under the mildly acidic conditions (pH 4-5) that favor imine formation.[6]

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): A popular, less toxic alternative to NaBH₃CN. It is also exceptionally effective for reductive aminations and does not require strict pH control.[6]

    • Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst (e.g., Palladium on Carbon, Pd/C) is a "greener" alternative.[10] This method requires specialized pressure equipment and careful handling of flammable hydrogen gas.[11]

  • Solvent and pH: Anhydrous polar aprotic solvents like methanol (MeOH) or tetrahydrofuran (THF) are commonly employed.[12] As mentioned, a slightly acidic environment, often achieved by adding a few drops of glacial acetic acid, is crucial for accelerating imine formation.[12]

Workflow for Reductive Amination

The logical flow of the synthesis is outlined below.

Reductive_Amination_Workflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Isolation Ketone Substituted Phenylacetone Mix Combine Reactants & Stir Ketone->Mix Amine This compound Amine->Mix Solvent Anhydrous Solvent (e.g., MeOH) Solvent->Mix Acid Add Acetic Acid (cat.) Mix->Acid Imine Imine Formation (Intermediate) Acid->Imine Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer Reduction Reduction to Secondary Amine Reducer->Reduction Quench Quench Reaction Reduction->Quench Extract Solvent Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Evaporate Wash->Dry Freebase Isolate Crude Freebase Dry->Freebase

Figure 1: General workflow for the synthesis of N-(1-methylpentyl)-phenethylamines via reductive amination.

Experimental Protocols

WARNING: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

Protocol 3.1: Synthesis of N-(1-methylpentyl)-1-phenylpropan-2-amine using Sodium Triacetoxyborohydride

This protocol details the synthesis of the target compound from phenylacetone and this compound.

Materials:

  • Phenylacetone (1.0 eq)

  • This compound (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 2M HCl in Diethyl Ether

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenylacetone (1.0 eq) and anhydrous DCM.

  • Amine Addition: Add this compound (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, monitoring for any exotherm.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude N-(1-methylpentyl)-1-phenylpropan-2-amine as a freebase oil.

Purification and Characterization

Purification of the crude product is essential to remove unreacted starting materials and reaction byproducts. The final characterization confirms the identity and purity of the synthesized compound.

Purification Strategy
  • Freebase Purification: The crude freebase oil can be purified by vacuum distillation. This is effective for removing non-volatile impurities.

  • Salt Formation and Crystallization: A highly effective method for purification involves converting the amine freebase into its hydrochloride salt.

    • Dissolve the crude freebase oil in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.[11]

Analytical Characterization

A suite of analytical techniques should be employed to confirm the structure and purity of the final product.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight of the freebase. The mass spectrum will show a molecular ion peak (M+) and characteristic fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. The spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic, aliphatic, and N-H protons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and aromatic C=C bending.

Purification and Analysis Workflow

Purification_Workflow cluster_purify Purification Options cluster_analyze Analytical Characterization Crude Crude Freebase Oil Distill Vacuum Distillation Crude->Distill Salt HCl Salt Formation Crude->Salt Final Pure Product Distill->Final Recrystallize Recrystallization Salt->Recrystallize Recrystallize->Final GCMS GC-MS (Purity, MW) NMR NMR (¹H, ¹³C Structure) IR IR (Functional Groups) Final->GCMS Final->NMR Final->IR

Figure 2: Workflow for the purification and subsequent analytical characterization of the synthesized phenethylamine derivative.

Data Summary

The following table summarizes typical parameters for the reductive amination protocol described. Yields and specific analytical data are representative and will vary based on the specific substituted phenylacetone used and reaction scale.

ParameterValue / DescriptionRationale / Reference
Reactants Phenylacetone, this compoundCore components for the target scaffold.
Molar Ratio (Amine:Ketone) 1.1 : 1.0A slight excess of the amine drives imine formation to completion.
Reducing Agent Sodium TriacetoxyborohydrideMild, selective, and efficient for one-pot synthesis.[6]
Catalyst Glacial Acetic AcidCatalyzes the dehydration step in imine formation.[12]
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that effectively dissolves reactants.
Typical Yield 65 - 85% (of purified HCl salt)Dependent on substrate and purification efficiency.
Characterization GC-MS, ¹H NMR, ¹³C NMR, IRStandard suite for structural confirmation and purity analysis.[13]

Safety and Regulatory Considerations

  • Chemical Hazards: All reagents must be handled with care. Phenylacetones can be irritants. Borohydride reducing agents react with water to produce flammable hydrogen gas. Solvents like DCM and diethyl ether are volatile and flammable. Strong acids are corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Precursor Chemical Regulations: Researchers must be aware of and comply with all local, national, and international regulations regarding precursor chemicals. Phenylacetone and related compounds are listed as precursor chemicals in many jurisdictions due to their use in clandestine chemistry.[14][15][16] All purchases, storage, and use of such materials must be documented and adhere to strict legal requirements.

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Application Notes and Protocols: The Role of 1-Methylpentylamine in the Preparation of Specialty Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 1-methylpentylamine (also known as N-methylpentan-1-amine) as a versatile chemical intermediate. We delve into its pivotal role in the synthesis of specialty chemicals, including pharmaceutical building blocks, corrosion inhibitors, and materials science precursors. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Introduction: The Versatility of a Secondary Aliphatic Amine

This compound [CAS: 25419-06-1] is a secondary aliphatic amine characterized by a pentyl group and a methyl group attached to a nitrogen atom.[1] This structure imparts a unique combination of properties: the pentyl chain provides lipophilicity and van der Waals interactions, while the secondary amine serves as a reactive nucleophilic and basic center. These features make it a valuable and highly adaptable building block in organic synthesis.[2][3] Its moderate volatility and miscibility with common organic solvents further enhance its utility in various reaction setups, including continuous flow processes.[1][2] This guide will explore its application in several key areas of specialty chemical manufacturing, providing both theoretical context and actionable experimental protocols.

Section 1: Synthesis of Pharmaceutical Intermediates

The secondary amine of this compound is a key functional handle for introducing specific pharmacophoric elements or for modifying the pharmacokinetic profile of a drug candidate. Its derivatives are found in various molecular scaffolds.

Application Note 1.1: Precursor for Unsymmetrical Sulfonamides

Unsymmetrical sulfonamides are an important class of compounds in medicinal chemistry. The reaction of a secondary amine like this compound with a sulfamic acid salt, activated by an agent like triphenylphosphine ditriflate, provides an efficient route to these structures. This method avoids the direct use of unstable sulfamoyl chlorides. The choice of this compound allows for the incorporation of a moderately lipophilic alkyl chain, which can be crucial for membrane permeability and target engagement.

Protocol 1.1: Synthesis of N'-tert-butyl-N-methyl-N-pentylsulfamide

This protocol is adapted from established methods for synthesizing unsymmetrical sulfamides.

Objective: To synthesize an unsymmetrical sulfamide by reacting this compound with an activated sulfamic acid salt.

Materials:

  • This compound (1.0 eq)

  • Triethylammonium N-tert-butylsulfamate (1.1 eq)

  • Triphenylphosphine oxide (1.2 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activator Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve triphenylphosphine oxide in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15 minutes to form the activating agent (triphenylphosphine ditriflate).

  • Sulfamate Addition: Add the triethylammonium N-tert-butylsulfamate to the reaction mixture. Stir for an additional 10 minutes at 0 °C.

  • Amine Addition: Slowly add this compound (1.0 eq) to the flask.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Purification: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final N'-tert-butyl-N-methyl-N-pentylsulfamide.

Application Note 1.2: Component in Multi-Component Reactions for Heterocycle Synthesis

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. This compound can serve as the amine component in such reactions. For instance, a copper-catalyzed four-component coupling of an aryl iodide, selenium powder, a maleimide, and a secondary amine like this compound provides a direct route to aminoarylselenated maleimides. These heterocyclic structures are of interest in drug discovery. The amine's nucleophilicity is critical for its participation in the catalytic cycle.

G cluster_start Starting Materials cluster_process Process cluster_end Product A This compound E Cu-Catalyzed Four-Component Reaction A->E B Aryl Iodide B->E C Selenium Powder C->E D Maleimide D->E F Aminoarylselenated Maleimide Derivative E->F Forms C-Se and C-N bonds in a single step

Caption: Workflow for a four-component heterocycle synthesis.

Section 2: Application in Agrochemical Synthesis

Aliphatic amines are fundamental building blocks for a wide range of agrochemicals, including herbicides, fungicides, and pesticides.[4] The specific structure of this compound, featuring a C5 alkyl chain, imparts a degree of lipophilicity that can enhance the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, a critical factor for efficacy.

Application Note 2.1: Scaffold for Active Ingredient Development

The secondary amine in this compound provides a convenient point for chemical modification. It can be acylated, alkylated, or used to form heterocyclic rings, which are common structural motifs in modern agrochemicals.[4] By attaching various pharmacophores to the nitrogen atom, chemists can systematically modify the biological activity and target specificity of the resulting molecule. The overall process involves leveraging the core amine structure as a scaffold to build more complex and potent active ingredients.

G cluster_reactions Functionalization Reactions cluster_products Intermediate Scaffolds A This compound (Core Building Block) B Acylation (e.g., with Acyl Chloride) A->B C Alkylation (e.g., with Alkyl Halide) A->C D Ring Formation (e.g., with Dicarbonyl) A->D E Amide Derivative B->E F Tertiary Amine C->F G Heterocycle D->G H Further Synthetic Steps E->H F->H G->H I Final Agrochemical Active Ingredient H->I

Caption: General workflow for agrochemical synthesis.

Section 3: Precursor for Surfactants and Corrosion Inhibitors

Application Note 3.1: Synthesis of Amphiphilic Surfactants

Surfactants are molecules with both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. Derivatives of this compound are excellent candidates for specialty surfactants.[1] The pentyl group serves as the hydrophobic tail, while the nitrogen atom can be functionalized to create a hydrophilic head. For example, quaternization of the nitrogen atom with an alkyl halide can produce a cationic surfactant, or reaction with ethylene oxide can lead to a non-ionic surfactant. These find use in formulations for personal care products and specialty cleaners.[1][5]

Application Note 3.2: Formulation of Corrosion Inhibitors

Organic amines are widely used as corrosion inhibitors, particularly in acidic environments encountered in industrial processes like oil and gas transport.[1][6] this compound and its derivatives can function as effective corrosion inhibitors by adsorbing onto a metal surface.[7] The nitrogen's lone pair of electrons coordinates with vacant d-orbitals of the metal, while the alkyl chains form a hydrophobic layer that repels water and other corrosive agents, thus preventing the electrochemical reactions that cause corrosion.[7][8]

Protocol 3.1: Representative Synthesis of an Amide-Based Corrosion Inhibitor

This protocol outlines the synthesis of an N-acyl derivative of this compound, a class of compounds known to have corrosion-inhibiting properties.

Objective: To synthesize N-methyl-N-pentyl-octanamide as a representative amide-type corrosion inhibitor.

Materials:

  • This compound (1.0 eq)

  • Octanoyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Toluene or Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and triethylamine in anhydrous toluene under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Acylation: Add octanoyl chloride dropwise to the stirred solution. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting amine.

  • Work-up: Filter off the precipitate and wash it with a small amount of toluene.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated aqueous NaHCO₃, and finally brine. This removes any unreacted starting materials and base.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude N-methyl-N-pentyl-octanamide is often of sufficient purity for industrial applications, but can be further purified by vacuum distillation if required.

Section 4: Physicochemical and Safety Data

For safe and effective use in the laboratory, it is critical to be aware of the physicochemical properties and hazards associated with this compound.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 25419-06-1 [2]
Molecular Formula C₆H₁₅N [2][9]
Molecular Weight 101.19 g/mol [2]
Appearance Colorless to pale yellow liquid [1][2]
Boiling Point 116-118 °C
Density 0.738 g/mL at 25 °C
Refractive Index n20/D 1.41

| Flash Point | 12.77 °C (55.0 °F) - closed cup | |

Table 2: GHS Hazard Information

Hazard Class GHS Statement Pictogram(s) Reference(s)
Flammable Liquid H225: Highly flammable liquid and vapor 🔥 [9]
Acute Toxicity, Oral H301: Toxic if swallowed 💀 [9]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage corrosive [9]

| Signal Word | Danger | |[9] |

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical. Use appropriate personal protective equipment (PPE), including faceshields, gloves, and a suitable respirator.

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Laboratory-Scale Synthesis of 1-Methylpentylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 1-methylpentylamine and its subsequent derivatization. This compound and its analogues are valuable building blocks in medicinal chemistry and materials science, often incorporated into larger molecules to modulate properties such as lipophilicity, basicity, and biological activity.[1][] This guide details robust protocols for the synthesis of the parent secondary amine via reductive amination and its conversion into tertiary amine and amide derivatives. Emphasis is placed on explaining the chemical principles behind procedural steps, ensuring safe laboratory practices, and providing clear methods for purification and characterization.

Section 1: Strategic Overview of Synthesis

The synthesis of this compound derivatives can be logically divided into two main phases: the construction of the core this compound scaffold and its subsequent functionalization. The choice of synthetic route is critical for achieving high yields and purity while minimizing side reactions.

1.1. Synthesis of the this compound Core: Reductive Amination

Direct alkylation of ammonia or methylamine with a pentyl halide is a possible route but is notoriously difficult to control on a laboratory scale, often resulting in a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[3] A more selective and widely adopted strategy is reductive amination .[4][5] This "one-pot" method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then immediately reduced by a hydride agent present in the reaction mixture to yield the target amine.[6]

For the synthesis of this compound, the reaction between pentanal and methylamine is a common choice. The key advantages of this approach are:

  • High Selectivity: The reaction is highly specific for forming the desired secondary amine.

  • Mild Conditions: The use of selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) allows the reaction to proceed under mild, acidic-to-neutral conditions, preserving other functional groups.[5] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing the side reaction of aldehyde reduction to pentanol.[4]

1.2. Derivatization of this compound

Once the this compound scaffold is obtained, it can be readily functionalized at the nitrogen atom. The two most common derivatization strategies are N-alkylation and N-acylation.

  • N-Alkylation: This process introduces an additional alkyl group to the nitrogen, forming a tertiary amine. It is typically achieved by reacting the secondary amine with an alkyl halide. While more selective than alkylating ammonia, care must still be taken to control the stoichiometry to avoid the formation of quaternary ammonium salts.[7]

  • N-Acylation: This involves reacting the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond. This reaction is generally very efficient, high-yielding, and not prone to over-acylation.[8]

The overall synthetic workflow is depicted below.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Derivatization cluster_2 Analysis start Pentanal + Methylamine reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) start->reductive_amination amine_product This compound reductive_amination->amine_product alkylation N-Alkylation (R-X) amine_product->alkylation acylation N-Acylation (RCOCl) amine_product->acylation tertiary_amine Tertiary Amine Derivative alkylation->tertiary_amine amide Amide Derivative acylation->amide purification Work-up & Purification tertiary_amine->purification amide->purification characterization Characterization (NMR, IR, MS) purification->characterization

Fig. 1: Overall workflow for synthesis and derivatization.

Section 2: Detailed Experimental Protocols

2.1. Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the parent amine from cyclopentanecarboxaldehyde and methylamine, adapted from established procedures.[5]

Reaction Scheme: CH₃(CH₂)₃CHO + CH₃NH₂ + NaBH(OAc)₃ → CH₃(CH₂)₄NHCH₃

Materials and Reagents:

  • Pentanal (≥98%)

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (≥97%)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pentanal (1.0 eq, e.g., 10.0 g).

  • Solvent and Amine Addition: Add anhydrous DCE (e.g., 200 mL) to dissolve the aldehyde. Begin stirring and then add the methylamine solution in THF (1.2 eq) dropwise over 10 minutes. Stir the resulting solution for 20 minutes at room temperature to facilitate imine formation.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.[1]

G aldehyde Pentanal (Carbonyl) iminium Iminium Ion Intermediate [C=N⁺H] aldehyde->iminium + Amine - H₂O amine Methylamine (Nucleophile) amine->iminium product This compound (Secondary Amine) iminium->product + Hydride hydride [H]⁻ from NaBH(OAc)₃ hydride->product

Fig. 2: Simplified mechanism of reductive amination.

2.2. Protocol 2: N-Alkylation of this compound

This protocol describes the synthesis of a tertiary amine, for example, N-ethyl-N-methylpentylamine.

Reaction Scheme: CH₃(CH₂)₄NHCH₃ + CH₃CH₂I + K₂CO₃ → CH₃(CH₂)₄N(CH₃)CH₂CH₃

Materials and Reagents:

  • This compound (from Protocol 1)

  • Iodoethane (or other alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Base and Alkyl Halide Addition: Add anhydrous potassium carbonate (2.0 eq) as a base. Add iodoethane (1.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and filter to remove the potassium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine to prevent amine tailing) to afford the pure tertiary amine.

2.3. Protocol 3: N-Acylation of this compound

This protocol describes the synthesis of an amide, for example, N-methyl-N-pentylacetamide.

Reaction Scheme: CH₃(CH₂)₄NHCH₃ + CH₃COCl + Et₃N → CH₃(CH₂)₄N(CH₃)C(O)CH₃

Materials and Reagents:

  • This compound (from Protocol 1)

  • Acetyl chloride (or other acyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acyl Chloride Addition: Add acetyl chloride (1.1 eq) dropwise via syringe. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (as monitored by TLC).

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by flash chromatography if necessary.

Section 3: Characterization and Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

3.1. Analytical Data for this compound

The following table summarizes key physical and spectroscopic data for the parent amine, this compound (CAS 25419-06-1).[9][10][11]

PropertyValueSource
Molecular FormulaC₆H₁₅N[11]
Molecular Weight101.19 g/mol [11]
Boiling Point116-118 °C[9]
Density0.738 g/mL at 25 °C[9]
Refractive Indexn20/D 1.41[9]
¹H NMR (CDCl₃) δ ~2.55 (t, 2H, -N-CH₂-), δ ~2.40 (s, 3H, -N-CH₃), δ ~1.45 (m, 2H), δ ~1.30 (m, 4H), δ ~0.90 (t, 3H, -CH₂-CH₃)[12]
IR (Neat) ~3280 cm⁻¹ (N-H stretch), 2955-2850 cm⁻¹ (C-H stretch), 1465 cm⁻¹ (C-H bend), 1125 cm⁻¹ (C-N stretch)[10]
GC-MS (EI) m/z 101 (M⁺), 44 ([CH₃CH=NHCH₃]⁺, base peak)[10]

3.2. Expected Spectroscopic Changes Upon Derivatization

  • N-Alkylation: In the ¹H NMR spectrum, the N-H proton signal will disappear. New signals corresponding to the added alkyl group will appear. In the IR spectrum, the N-H stretching band around 3280 cm⁻¹ will be absent.

  • N-Acylation: In the ¹H NMR, the N-H proton signal will disappear. A new signal for the acetyl methyl group will appear around δ 2.1 ppm. In the IR spectrum, the N-H stretch will be absent, and a strong C=O (amide) stretching band will appear around 1650 cm⁻¹.[13]

Section 4: Safety and Handling

Alkylamines are hazardous chemicals that must be handled with appropriate precautions.[14][15]

  • Toxicity and Corrosivity: Alkylamines can be toxic if inhaled, ingested, or absorbed through the skin. They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[14][16]

  • Flammability: Lower molecular weight alkylamines are highly flammable liquids with low flash points.[9][17] Their vapors can form explosive mixtures with air.[16]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a lab coat.[18] All manipulations should be performed in a well-ventilated chemical fume hood.[19]

  • Storage: Store alkylamines in tightly sealed containers in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and acids.[14]

  • Spill and Disposal: Have appropriate spill control materials (e.g., absorbent pads, neutralizing agents for acids) readily available. Dispose of all chemical waste according to institutional and local regulations.[19]

  • SDS: Always consult the Safety Data Sheet (SDS) for each chemical before use to be fully aware of its hazards and handling requirements.[14]

References

  • CloudSDS. (n.d.). Alkylamines: Hazard and Safety A Detail Guide.
  • Zhonghai Chemical. (n.d.). What are the precautions for using alkylamines?.
  • U.S. Patent No. US3864402A. (1975). Purification of secondary alkyl amines. Google Patents.
  • Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
  • Wikipedia. (n.d.). Amine.
  • OpenStax adaptation. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition.
  • Alkyl Amines Chemicals Limited. (2015). Safety Data Sheet.
  • (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Kroupa, D. M., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications.
  • Guidechem. (n.d.). N-Methylpentylamine 25419-06-1 wiki.
  • O'Donovan, D. H., et al. (2017). Primary α-tertiary amine synthesis via α-C–H functionalization. PMC - NIH.
  • BOC Sciences. (n.d.). Custom Amine Synthesis Services.
  • U.S. Patent No. US2377511A. (1945). Purification of amine reaction mixtures. Google Patents.
  • Sigma-Aldrich. (n.d.). N-Methylpentylamine 98%.
  • Kroupa, D. M., et al. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. AWS.
  • Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • ChemicalBook. (n.d.). N-Methylpentylamine.
  • Benchchem. (2025). Application Note: Synthesis of 1-Cyclopentyl-N-methylmethanamine via Reductive Amination.
  • Ataman Kimya. (n.d.). PENTYLAMINE.
  • Crooks, J. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines.
  • National Center for Biotechnology Information. (n.d.). N-Methylpentylamine. PubChem.
  • Chinese Patent No. CN103012155A. (2013). Preparation method of N-methyl-pentylamine. Google Patents.
  • U.S. Patent No. US6576796B1. (2003). Process for the preparation of alkylamines. Google Patents.
  • Benchchem. (2025). Application Notes and Protocols: N-Ethylpentylamine Derivatives in Pharmaceutical Synthesis.
  • Sigma-Aldrich. (n.d.). N-Methylpentylamine 98%.
  • ChemSpider. (n.d.). Alkylation of 1-methylimidazole with alkyl chlorides.
  • ChemSynthesis. (2025). This compound.
  • Westphal, F., et al. (2011). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. ResearchGate.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal.
  • Sipos, A., et al. (2018). N-Dealkylation of Amines. PMC - NIH.
  • SpectraBase. (n.d.). N-Methylpentylamine [1H NMR] Spectrum.
  • TCI AMERICA. (n.d.). N-Methylpentylamine.
  • Islam, M. S., et al. (2014). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. ResearchGate.

Sources

Analytical Strategies for Monitoring Reactions of 1-Methylpentylamine in Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Abstract

1-Methylpentylamine (also known as N-methylamylamine) is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] The precise monitoring of reactions involving this secondary amine is critical for ensuring reaction completion, optimizing yield, identifying byproducts, and maintaining process control. This guide provides a detailed overview of robust analytical methods for the qualitative and quantitative analysis of this compound and its reaction congeners. We will delve into the technical nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven protocols and explaining the scientific rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows.

The Analytical Imperative for this compound

This compound is a polar and reactive compound.[1][2] These properties, while beneficial for synthesis, present distinct challenges for analytical separation and detection. Direct analysis is often hampered by:

  • High Polarity: Leads to poor peak shape (tailing) in traditional GC and inconsistent retention in reversed-phase HPLC due to strong interactions with active sites on columns.[3][4][5]

  • Lack of a Strong Chromophore: Precludes direct detection using UV-Vis spectrophotometry at low concentrations, a common detection method for HPLC.[6]

  • Volatility: While amenable to GC, its basicity can cause issues with column stability and reproducibility.[5]

To overcome these challenges, a common and effective strategy is derivatization . This process chemically modifies the analyte to make it more suitable for analysis by increasing its volatility and thermal stability for GC, or by introducing a UV-active or fluorescent tag for HPLC.[4][7]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Amines

GC is an excellent technique for separating volatile compounds.[7] However, for polar amines like this compound, direct injection is often unsatisfactory.[3][8] Derivatization is employed to cap the active amine hydrogen, thereby reducing polarity and improving chromatographic behavior.[3][4] Silylation is a common and effective derivatization technique for amines.[7]

Principle of Silylation for Amine Analysis

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group.[7] This transformation has several advantages:

  • Reduces Polarity: Minimizes interactions with the GC column's stationary phase, resulting in sharper, more symmetrical peaks.[4]

  • Increases Volatility: The TMS derivative has a higher vapor pressure, allowing for analysis at lower temperatures and reducing the risk of thermal degradation.[4][7]

  • Improves Stability: The resulting derivative is often more thermally stable than the parent amine.

The reaction with BSTFA is straightforward: CH₃(CH₂)₄NHCH₃ + BSTFA → CH₃(CH₂)₄N(Si(CH₃)₃)CH₃ + CF₃CONH₂

Experimental Protocol: GC-MS Analysis via Silylation

This protocol details the analysis of a reaction mixture to quantify the remaining this compound.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Reaction mixture sample

  • This compound standard

  • Internal Standard (IS) (e.g., Dodecane)

  • 2 mL GC vials with caps

Procedure:

  • Sample Preparation:

    • Accurately transfer 50-100 µL of the reaction mixture into a clean GC vial.

    • If the reaction solvent is incompatible with the derivatization reagent, evaporate it under a gentle stream of nitrogen.

  • Internal Standard Addition:

    • Add a known concentration of the internal standard to both the sample and calibration standards.

  • Derivatization:

    • Add 100 µL of anhydrous solvent to dissolve the sample residue.

    • Add 100 µL of BSTFA (with 1% TMCS).[4]

    • Tightly cap the vial and heat at 70-80°C for 45 minutes in a heating block.[4]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Sample Dry Evaporate Solvent (if necessary) Sample->Dry Dissolve Add Anhydrous Solvent & Internal Standard Dry->Dissolve Reagent Add BSTFA + 1% TMCS Dissolve->Reagent Heat Heat at 70-80°C (45 min) Reagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject 1µL into GC Cool->Inject Separate Separation on Capillary Column Inject->Separate Detect EI Ionization & MS Detection Separate->Detect Data Data Analysis (Quantification) Detect->Data HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Reaction Sample Dilute Dilute Sample Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Deriv Mix with OPA Reagent (2-5 min reaction) Filter->Deriv Inject Inject into HPLC Deriv->Inject Separate Separation on C18 Column Inject->Separate Detect Fluorescence Detection (FLD) Separate->Detect Data Data Analysis (Quantification) Detect->Data NMR_Workflow cluster_prep Experiment Setup cluster_analysis Data Acquisition & Analysis Setup Prepare Reaction in NMR Tube or Flow Cell Lock Insert into Spectrometer Lock & Shim Setup->Lock T0 Acquire Spectrum (t=0) Lock->T0 Initiate Initiate Reaction (e.g., add catalyst) T0->Initiate Acquire Acquire Time-Arrayed 1D Spectra Initiate->Acquire Process Process Spectra Acquire->Process Analyze Integrate Peaks & Plot Kinetics Process->Analyze Chiral_Workflow Racemic Racemic Mixture (R and S Enantiomers) Inject Inject into HPLC Racemic->Inject CSP Chiral Stationary Phase (CSP) Column Inject->CSP Separate Differential Interaction with CSP CSP->Separate Detect Detection (e.g., UV) Separate->Detect Chromo Chromatogram with Separated Peaks Detect->Chromo

Sources

Troubleshooting & Optimization

How to control over-alkylation in reactions with 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 1-methylpentylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with its N-alkylation, specifically the prevalent issue of over-alkylation. Here, we provide in-depth, field-proven insights and detailed protocols in a direct question-and-answer format to help you achieve clean, selective, and high-yield mono-alkylation.

Frequently Asked Questions (FAQs)
Q1: I'm reacting this compound with an alkyl halide and getting a mixture of secondary, tertiary, and even quaternary ammonium salts. Why is this happening?

This is a classic and expected challenge in amine chemistry known as over-alkylation or polyalkylation.[1] The root cause lies in the relative nucleophilicity of the amines in your reaction flask.

  • Initial Alkylation : Your starting material, this compound (a primary amine), reacts with the alkyl halide to form the desired secondary amine.

  • Increased Nucleophilicity : The newly formed secondary amine is often a stronger nucleophile than the primary amine you started with.[1][2] This is because the alkyl group added is electron-donating, which increases the electron density on the nitrogen atom, making it more reactive.

  • The "Runaway" Reaction : This more nucleophilic secondary amine now successfully competes with the remaining this compound for the alkylating agent, leading to the formation of a tertiary amine.[2][3] This process can continue, with the tertiary amine reacting to form a quaternary ammonium salt, resulting in a difficult-to-separate mixture of products.[3]

G cluster_0 The Over-alkylation Cascade Primary This compound (Primary Amine) Secondary N-Alkyl-1-methylpentylamine (Secondary Amine) (More Nucleophilic) Primary->Secondary + R-X Tertiary N,N-Dialkyl-1-methylpentylamine (Tertiary Amine) Secondary->Tertiary + R-X (Often faster) Quaternary Quaternary Ammonium Salt Tertiary->Quaternary + R-X

Caption: The runaway train of amine alkylation leading to multiple products.

Troubleshooting Guide: Achieving Selective Mono-Alkylation
Q2: How can I force the reaction to favor the mono-alkylated secondary amine product?

Several robust strategies can be employed to suppress over-alkylation. The best method depends on the scale of your reaction, the cost of your starting materials, and the specific substrates involved.

Method 1: Control the Stoichiometry (The Statistical Approach)

This is the simplest method, particularly effective when this compound is inexpensive and readily available. By using a large excess of the starting amine, you statistically favor the reaction of the alkylating agent with this compound over the newly formed, less concentrated secondary amine product.[1][4][5]

Experimental Protocol: Stoichiometric Control

  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkylating agent (1.0 equivalent) in a suitable polar aprotic solvent (e.g., DMF, THF, or Acetonitrile).[6]

  • Amine Addition : Add a large excess of this compound (5 to 10 equivalents) to the flask.

  • Base : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 - 2.0 equivalents), to neutralize the acid generated during the reaction.[6][7]

  • Reaction : Stir the mixture at room temperature or heat gently (40-60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Workup : Once the alkylating agent is consumed, quench the reaction with water, and perform an acid-base extraction to separate the unreacted primary amine from the desired secondary amine product.

Method 2: Reductive Amination (The Most Reliable Method)

Reductive amination is widely considered the most effective and versatile method for the controlled N-alkylation of primary amines.[1][8] This one-pot process avoids direct alkylation with reactive halides by first forming an imine intermediate, which is then reduced to the target secondary amine. This pathway inherently prevents over-alkylation.[8]

G cluster_1 Reductive Amination Workflow Start This compound + Aldehyde/Ketone Imine Imine/Iminium Ion Formation (Intermediate) Start->Imine Mildly acidic conditions Reduce In-situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduce Product Mono-Alkylated Secondary Amine (Target Product) Reduce->Product

Caption: General workflow for selective mono-alkylation via reductive amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride This protocol is adapted from established procedures for reductive amination using NaBH(OAc)₃, a mild and selective reducing agent perfect for this transformation.[9]

  • Setup : To a stirred solution of this compound (1.0 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents) to catalyze imine formation.

  • Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious, as gas evolution may occur.[1]

  • Reaction : Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Workup : Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[1]

Method 3: Employ a Protecting Group (The High-Control Strategy)

For complex molecules or when other methods fail, using a protecting group offers maximum control. The primary amine is temporarily converted into a less reactive functional group (e.g., a carbamate), which is then alkylated. A final deprotection step reveals the desired mono-alkylated secondary amine.

G cluster_2 Protecting Group Strategy Protect Step 1: Protect (e.g., with Boc₂O) Alkylate Step 2: Alkylate (e.g., NaH, R-X) Protect->Alkylate Deprotect Step 3: Deprotect (e.g., with TFA) Alkylate->Deprotect Product Pure Mono-Alkylated Product Deprotect->Product

Caption: Logic of using a protecting group to prevent over-alkylation.[1]

Experimental Protocol: Boc-Protection Strategy

  • Protection : Dissolve this compound (1.0 eq.) in DCM. Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) and triethylamine (1.2 eq.). Stir at room temperature for 2-4 hours until TLC shows complete conversion to the Boc-protected amine. Purify if necessary.

  • Alkylation : In a separate flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF. Cool to 0 °C. Add a solution of the Boc-protected amine in THF dropwise. Allow the mixture to stir for 30 minutes. Add the alkylating agent (R-X) (1.1 eq.) and let the reaction warm to room temperature, stirring overnight.

  • Deprotection : After quenching the alkylation reaction with water and extracting the product, dissolve the crude N-alkylated Boc-amine in DCM. Add trifluoroacetic acid (TFA) (5-10 equivalents) and stir at room temperature for 1-3 hours.

  • Purification : Concentrate the mixture under reduced pressure, and purify the resulting amine salt, or neutralize with a base and extract to isolate the free secondary amine.

Q3: I tried using excess amine, but I'm still getting significant di-alkylation. What else can I optimize?

Even with stoichiometric control, other factors can influence selectivity.

Problem Potential Cause Recommended Solution
Significant Di-alkylation High local concentration of alkylating agent.Slow Addition : Add the alkylating agent dropwise over several hours using a syringe pump to maintain a very low concentration, favoring reaction with the excess primary amine.[5][10]
High reaction temperature accelerating the second alkylation.Lower Temperature : Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While this may slow the reaction, it often significantly improves selectivity.[5]
Highly reactive alkylating agent.Change Leaving Group : The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl iodide, consider switching to a bromide or chloride to temper reactivity.
Suboptimal Base ChoiceUse a Bulky Base : A sterically hindered, non-nucleophilic base can sometimes improve selectivity.
Solvent EffectsSolvent Screening : The solvent can influence reaction rates and selectivity.[11] Screen polar aprotic solvents like THF, DMF, and acetonitrile to find the optimal medium for your specific substrates.

References

Technical Support Center: Optimizing Reaction Conditions for Reductive Amination with 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when using primary amines such as 1-methylpentylamine.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of reductive amination?

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine.[1][2] The process occurs in two main steps:

  • Imine Formation: The amine (this compound) attacks the carbonyl carbon to form a hemiaminal, which then dehydrates to form an imine intermediate.[1][2]

  • Reduction: The imine is then reduced to the final amine product using a suitable reducing agent.[3][4]

This reaction is widely used in pharmaceutical chemistry due to its efficiency and broad applicability.[5] It can be performed as a "direct" or "one-pot" reaction, where all components are mixed together, or an "indirect" reaction where the imine is formed first and then reduced.[2][3]

Q2: I'm getting low yields with this compound. What are the most critical factors to check first?

Low yields in reductive amination with a primary amine like this compound often trace back to a few key parameters:

  • pH of the Reaction: The pH is crucial. It needs to be acidic enough to facilitate the dehydration of the hemiaminal to the imine, but not so acidic that it fully protonates the this compound, rendering it non-nucleophilic.[1][4] A mildly acidic range of 4-7 is typically optimal.[1]

  • Choice of Reducing Agent: The reducing agent must be selective for the imine over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (STAB) is often the preferred choice for this reason.[6][7]

  • Stoichiometry: Ensure the correct molar ratios of amine, carbonyl, and reducing agent are used. An excess of one reagent may be necessary depending on the specific substrates.

  • Solvent and Temperature: The solvent must be compatible with the chosen reducing agent, and the temperature may need adjustment to facilitate imine formation without degrading the reactants.

Q3: Which reducing agent is best for my reaction with this compound?

The choice of reducing agent is critical for a successful reductive amination. Here is a comparison of common choices:

Reducing AgentAdvantagesDisadvantagesRecommended Solvents
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and highly selective for imines/iminium ions over ketones and aldehydes.[7][8][9] Safer than NaBH₃CN.[6] Ideal for one-pot reactions.[7]Water-sensitive; not compatible with methanol.[6][9]Aprotic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF).[6][10]
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminium ions at neutral or slightly acidic pH.[4] Stable in acidic solutions.[2]Highly toxic and can release HCN gas, requiring careful handling.[1][2] Less selective at lower pH, can reduce carbonyls.[2]Protic solvents like Methanol (MeOH), Ethanol (EtOH).[7]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Generally not selective; can reduce the starting aldehyde or ketone, leading to side products and lower yields.[4][11] Can be used in a two-step (indirect) process after imine formation is complete.[1][10]Protic solvents like Methanol (MeOH), Ethanol (EtOH).
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach with high atom economy.[2][12] Can be highly selective with the right catalyst.[2]Requires specialized equipment (hydrogenator). Catalyst can sometimes be deactivated by the amine.[2]Varies with catalyst (e.g., MeOH, EtOH, Ethyl Acetate).

For most applications involving this compound, Sodium Triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity and safety profile.[6][7]

Troubleshooting Guide

Problem 1: My reaction is stalled, or the conversion is very low.

Q: I've mixed my ketone, this compound, and STAB in DCM, but after several hours, I see mostly unreacted starting materials. What's going wrong?

This is a common issue that often points to inefficient imine or iminium ion formation, which is the necessary intermediate for the reduction step.

Causality & Solution Workflow:

  • Check the pH: STAB reductions work best under mildly acidic conditions. The reaction between an amine and a ketone can be slow, and the equilibrium may not favor the imine.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) , to the reaction mixture.[10][13] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack by the amine. It also facilitates the dehydration step to form the iminium ion.[4] Typically, adding 1-2 equivalents of AcOH is a good starting point.

  • Consider Steric Hindrance: this compound has some steric bulk around the nitrogen atom. If your ketone is also sterically hindered, the formation of the imine intermediate can be slow or thermodynamically unfavorable.[14][15][16][17]

    • Solution:

      • Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period (e.g., 24 hours) or gently heat the mixture (e.g., to 40 °C) to help overcome the activation energy barrier.

      • Use a Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction.[1] This removes the water produced during imine formation, driving the equilibrium towards the product.

G Start Low Conversion Issue Check_pH Is the reaction acidic? Start->Check_pH Add_Acid Action: Add catalytic Acetic Acid (1-2 eq.) Check_pH->Add_Acid No Check_Sterics Are substrates sterically hindered? Check_pH->Check_Sterics Yes Monitor Monitor reaction by TLC/LC-MS Add_Acid->Monitor Increase_Time_Temp Action: Increase reaction time or apply gentle heat. Check_Sterics->Increase_Time_Temp Yes Check_Sterics->Monitor No, proceed Add_Dehydrating_Agent Action: Add MgSO₄ or molecular sieves. Increase_Time_Temp->Add_Dehydrating_Agent If still slow Increase_Time_Temp->Monitor Add_Dehydrating_Agent->Monitor

Problem 2: I'm observing significant side products, especially the alcohol from the reduction of my starting carbonyl.

Q: My LC-MS shows a major peak corresponding to the alcohol of my starting ketone, and my desired amine yield is low. Why is my reducing agent attacking the ketone?

This indicates a loss of selectivity of the reducing agent.

Causality & Solution Workflow:

  • Incorrect Reducing Agent Choice: If you are using a strong reducing agent like Sodium Borohydride (NaBH₄) in a one-pot reaction, it will readily reduce the ketone or aldehyde, often faster than the imine can form.[4]

    • Solution: Switch to a more selective reducing agent like STAB (NaBH(OAc)₃) .[6][10] STAB is sterically hindered and less reactive, making it highly selective for the protonated iminium ion over the neutral carbonyl.[7]

  • Reaction Conditions are Too Acidic: While some acid is beneficial, an excessively low pH can protonate the carbonyl group, activating it towards reduction by even milder hydrides. For a reagent like Sodium Cyanoborohydride (NaBH₃CN) , its selectivity is highly pH-dependent; it readily reduces carbonyls at pH 3-4.[2][18]

    • Solution: Carefully control the pH to be in the optimal 5-7 range.[1] Use a weak acid like acetic acid as a catalyst rather than a strong mineral acid. If necessary, buffer the reaction.

  • Indirect (Two-Step) Protocol: If selectivity remains an issue, an indirect approach can provide better control.

    • Solution: First, mix the carbonyl compound and this compound in a suitable solvent (e.g., methanol or toluene).[1][10] Allow the imine to form completely, monitoring by TLC or NMR. A dehydrating agent or azeotropic removal of water can be used here. Once imine formation is complete, cool the reaction and then add the reducing agent (now even NaBH₄ can be used effectively).[1][10]

Problem 3: Over-alkylation is leading to a tertiary amine byproduct.

Q: I'm reacting an aldehyde with this compound, but I'm seeing a byproduct that appears to be the tertiary amine. How can this happen and how do I stop it?

This occurs when the newly formed secondary amine product is more nucleophilic than the starting this compound and reacts with another molecule of the aldehyde. This forms a new iminium ion, which is then reduced to a tertiary amine. This is a common problem, especially with reactive aldehydes.[4][14]

Causality & Solution Workflow:

  • Control Stoichiometry: The relative concentrations of the reactants can influence the rate of the competing reactions.

    • Solution: Use a slight excess of the primary amine (this compound), typically 1.1 to 1.5 equivalents. This increases the probability that an aldehyde molecule will react with the starting amine rather than the product amine.

  • Slow Addition of the Aldehyde: Maintaining a low concentration of the aldehyde can minimize the chance of it reacting with the product.

    • Solution: Add the aldehyde slowly via a syringe pump to the mixture of the amine and the reducing agent. This ensures the aldehyde is consumed as soon as it is added, preventing its accumulation and subsequent reaction with the secondary amine product.

  • Choose the Right Reducing Agent: A highly reactive reducing system can reduce the imine so quickly that the secondary amine product doesn't have time to react further.

    • Solution: While STAB is generally good, a more robust system like catalytic hydrogenation (H₂/Pd/C) can sometimes offer better control by rapidly reducing the initial imine as it forms.[2]

G Start Over-alkylation (Tertiary Amine Byproduct) Check_Stoichiometry Check Reactant Ratios Start->Check_Stoichiometry Adjust_Stoichiometry Action: Use slight excess of this compound (1.1-1.5 eq.) Check_Stoichiometry->Adjust_Stoichiometry Not optimized Check_Addition How was the aldehyde added? Check_Stoichiometry->Check_Addition Optimized Monitor Monitor reaction for byproduct formation Adjust_Stoichiometry->Monitor Slow_Addition Action: Add aldehyde slowly via syringe pump. Check_Addition->Slow_Addition All at once Check_Reagent Consider Reducing Agent Check_Addition->Check_Reagent Slowly Slow_Addition->Monitor Faster_Reduction Option: Try catalytic hydrogenation for rapid imine reduction. Check_Reagent->Faster_Reduction Faster_Reduction->Monitor

Problem 4: The work-up and purification are difficult.

Q: After quenching my reaction, I'm struggling to isolate my product. Acid-base extraction is leading to emulsions or poor separation from unreacted amine.[1]

Purification of amines can be challenging due to their basic nature and similar polarities to starting materials.

Causality & Solution Workflow:

  • Emulsion Formation: Amines can act as surfactants, leading to stable emulsions during aqueous work-up.

    • Solution: During the extraction, add brine (saturated NaCl solution) to the aqueous layer.[1] This increases the ionic strength of the aqueous phase, helping to break up emulsions and "salt out" the organic product from the aqueous layer.

  • Poor Separation of Product and Starting Amine: If unreacted this compound remains, its polarity can be very similar to the product amine, making chromatographic separation difficult.

    • Solution 1: Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with an acidic aqueous solution (e.g., 1M HCl). The basic product and starting amine will be protonated and move to the aqueous layer, while neutral impurities (like the alcohol byproduct) remain in the organic layer. Discard the organic layer. Now, basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12 to deprotonate the amines. Extract the basic aqueous layer again with an organic solvent. The purified amines will now be in this new organic layer.[1]

    • Solution 2: Scavenger Resins: If excess starting material is the issue, consider using a scavenger resin. For example, a polymer-supported benzaldehyde resin can be used to react with and remove excess primary amine (this compound) from the product mixture.[19]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of a Ketone with this compound using STAB

This protocol is a general starting point for the reaction between a ketone and this compound.

Materials:

  • Ketone (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq.)

  • Acetic Acid (AcOH) (1.0 mmol, 1.0 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 eq.) and this compound (1.2 eq.).

  • Add the solvent (DCM or DCE, 10 mL) and stir to dissolve.

  • Add acetic acid (1.0 eq.) and stir the mixture at room temperature for 20-30 minutes to facilitate initial iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify as needed via column chromatography or acid-base extraction.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination Reactions.
  • Chusov, D., & Grishin, D. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

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  • WordPress. (n.d.). Reductive Amination.
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  • Encyclopedia.pub. (n.d.). Reductive Aminations with Metal Catalysts. Retrieved from [Link]

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  • YouTube. (2025). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Harvard University. (n.d.). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • ACS Publications. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • RSC Publishing. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Using N-Ethylpentylamine.
  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.
  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.
  • ResearchGate. (2025). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.
  • RSC Publishing. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions.
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  • ResearchGate. (n.d.). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
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Sources

Managing Steric Hindrance in 1-Methylpentylamine Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpentylamine, also known as 2-aminohexane, is a chiral primary amine that serves as a key building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a methyl group on the carbon adjacent to the amino group (the α-carbon), presents a significant steric shield. This steric hindrance can dramatically influence reaction rates, selectivity, and overall yields. This guide offers practical troubleshooting advice and answers to frequently asked questions to empower researchers to overcome the synthetic challenges posed by this sterically hindered amine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems users may encounter when working with this compound, providing causal explanations and actionable solutions.

Issue 1: My acylation reaction with this compound is slow and results in a low yield.

Root Cause: The sluggish reaction is a direct consequence of steric hindrance. The bulky α-methyl group physically obstructs the approach of the acylating agent to the nucleophilic nitrogen atom, slowing down the formation of the necessary tetrahedral intermediate.

Troubleshooting Strategies:

StrategyActionable Steps & Rationale
Reagent Selection 1. Enhance Electrophilicity: Switch from a standard acyl chloride or anhydride to a more reactive acylating agent. Activated esters (e.g., N-hydroxysuccinimide esters) or the use of peptide coupling reagents like EDC/HOBt increase the electrophilicity of the carbonyl carbon, making it a more attractive target for the sterically hindered amine. 2. Reduce Steric Bulk: If possible, use a less sterically demanding acylating agent to minimize steric clashes.
Catalysis Employ a Nucleophilic Catalyst: A catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the hindered amine. Various catalysts, including solid acid catalysts, have been shown to be effective for acylation reactions.[1][2]
Reaction Conditions 1. Increase Temperature: Providing more thermal energy can help the reacting molecules overcome the activation energy barrier imposed by steric hindrance. Monitor the reaction closely, as higher temperatures can sometimes lead to side product formation. 2. Solvent Choice: Use polar aprotic solvents like DMF or DCM. These solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive, and can help stabilize charged intermediates.

Experimental Protocol: DMAP-Catalyzed Acylation of this compound

  • Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress using TLC or LC-MS.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Workflow for DMAP Catalysis

dmap_catalysis cluster_reactants Reactants Acyl_Source Acyl Chloride/Anhydride Intermediate Reactive Acylpyridinium Intermediate Acyl_Source->Intermediate + DMAP Amine This compound (Hindered Nucleophile) DMAP DMAP Catalyst Product Amide Product Intermediate->Product + Hindered Amine Product->DMAP (Regenerates Catalyst)

Caption: Catalytic cycle for DMAP-accelerated acylation.

Issue 2: My reductive amination with a bulky ketone is incomplete, resulting in poor conversion.

Root Cause: This scenario involves a "double steric hindrance" problem. Both the nucleophile (this compound) and the electrophile (a bulky ketone) are sterically demanding. This disfavors the initial formation of the iminium ion intermediate and slows the subsequent reduction step.[3]

Troubleshooting Strategies:

StrategyActionable Steps & Rationale
Reducing Agent Use a Less Hindered Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reagent for challenging reductive aminations.[4][5][6] It is milder and less sterically demanding than sodium borohydride, allowing it to selectively reduce the iminium ion in the presence of the ketone.[6][7]
pH Control Maintain Mildly Acidic Conditions: The formation of the imine intermediate is catalyzed by acid (typically pH 5-6).[7] A small amount of acetic acid is often added. This protonates the carbonyl oxygen, making the carbon more electrophilic, and facilitates the dehydration step. However, excess acid will protonate the amine, rendering it non-nucleophilic.
Procedural Changes 1. Pre-form the Imine: Allow the amine and ketone to stir together for 1-2 hours before adding the reducing agent. This allows the imine-enamine equilibrium to be established.[6] 2. Use a Dehydrating Agent: Adding molecular sieves can help drive the equilibrium towards the imine by removing the water formed during the condensation step.[6]
Alternative Catalysis For particularly stubborn cases, specialized catalytic systems, such as those based on Rhodium or Ruthenium, have been developed for the synthesis of sterically hindered amines.[8]

Troubleshooting Workflow for Reductive Amination

reductive_amination_ts start Low Conversion in Reductive Amination check_reductant Is reducing agent NaBH₄ or NaBH₃CN? start->check_reductant switch_stab Switch to NaBH(OAc)₃ (STAB) check_reductant->switch_stab Yes check_ph Is pH controlled (5-6)? check_reductant->check_ph No switch_stab->check_ph add_acid Add catalytic acetic acid check_ph->add_acid No preform_imine Pre-form imine +/- molecular sieves before adding reductant check_ph->preform_imine Yes add_acid->preform_imine complete Improved Conversion preform_imine->complete

Caption: Decision process for optimizing difficult reductive aminations.

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance affect this compound's performance in SN2 reactions? A1: As a primary amine, this compound is a competent nucleophile. However, its steric bulk significantly slows the rate of SN2 reactions. The reaction proceeds via a "backside attack," and the α-methyl group can impede this approach.[9][10] Consequently, SN2 reactions are most successful with unhindered electrophiles like methyl or primary alkyl halides. Reactions with secondary halides will be very slow, and tertiary halides will not react via the SN2 mechanism.[10]

Q2: Does the chirality of this compound influence its reactivity? A2: this compound is chiral and exists as (R) and (S) enantiomers. While the intrinsic reactivity of each enantiomer is identical, their interactions with other chiral molecules differ. In reactions with chiral electrophiles or under chiral catalysis, the steric hindrance of the α-methyl group will influence the facial selectivity of the approach, leading to the preferential formation of one diastereomer. This principle is fundamental to asymmetric synthesis.

Q3: What are the best strategies for applying protecting groups to this compound? A3: Protecting the amino group as a carbamate is a common strategy.[11][12] However, due to steric hindrance, introducing bulky protecting groups like the t-butoxycarbonyl (Boc) group using standard Boc-anhydride can be sluggish. More effective strategies include:

  • Using a less hindered reagent: Benzyl chloroformate (to form the Cbz group) is generally more reactive and less sterically demanding.

  • Using a more reactive Boc source: Reagents like 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can improve yields for hindered amines. The selection of a protecting group should be orthogonal, meaning it can be removed under conditions that do not affect other functional groups in the molecule.[11][13]

Q4: Does steric hindrance make this compound a weaker base? A4: Steric hindrance does not significantly affect the thermodynamic basicity (pKa) of the amine. Basicity is primarily governed by electronic effects; the alkyl groups are electron-donating, which increases the electron density on the nitrogen, making it a relatively strong base.[14] However, steric hindrance can reduce its kinetic basicity, meaning its ability to deprotonate a sterically crowded acid might be slower than that of a less hindered amine like n-hexylamine.[15][16][17]

References

  • Organic Chemistry Tutor. (n.d.). Basicity of Amines. Retrieved from [Link]

  • Vedantu. (n.d.). Basic strength of different alkyl amines depends upon class 11 chemistry CBSE. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Reddit. (2021). steric hinderance and basicity : r/Mcat. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-217). American Chemical Society.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

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  • Tang, C., et al. (2020).
  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC - NIH.
  • Sutar, N. R., et al. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • Smith, C. D., et al. (2016). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Skachilova, S., Zheltukhin, N. K., & Davydova, N. (2018). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction. Semantic Scholar.
  • Wang, L., et al. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
  • Chusov, D., et al. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Liu, X., & Reese, C. B. (2018).
  • ResearchGate. (n.d.). Reductive Amination of Sterically Hindered Arylaminoketones Using a Modified Leuckart Reaction | Request PDF. Retrieved from [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds.
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Common side reactions and byproducts with 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpentylamine (also known as N-methylamylamine). This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions and byproducts encountered during the synthesis and application of this versatile secondary amine. Our goal is to provide practical, field-proven insights to help you anticipate, troubleshoot, and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing this compound, and what are their inherent impurity profiles?

A1: The two most prevalent synthetic routes are reductive amination of 2-hexanone and the Leuckart reaction.[1][2]

  • Reductive Amination: This is a popular one-pot method where 2-hexanone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4] The primary impurities stem from incomplete reaction (residual 2-hexanone), reduction of the starting ketone to 2-hexanol, or the formation of the intermediate imine.

  • Leuckart Reaction: This classic method involves heating a carbonyl compound (2-hexanone) with ammonium formate or formamide and formic acid.[5][6] The reaction proceeds through an N-formyl intermediate, which must be hydrolyzed to yield the final amine.[6] Common byproducts include the unhydrolyzed N-formyl-1-methylpentylamine, unreacted starting materials, and potential products from aldol-type condensation of the starting ketone under high-temperature conditions.[7]

Q2: My commercially sourced this compound has a slight yellow tint. Is this a cause for concern?

A2: Pure this compound is a colorless liquid.[8][9] A yellow tint often indicates the presence of minor impurities, which could be oxidation or degradation products formed during prolonged storage or exposure to air.[8] While it may be suitable for some applications, high-purity work, such as pharmaceutical development, would necessitate redistillation or purification. For storage, it is recommended to keep it in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[8][10]

Q3: I am using this compound as a starting material for an N-alkylation reaction and see a new, higher molecular weight peak in my GC-MS. What is it likely to be?

A3: This is a classic case of over-alkylation. The product of your initial reaction, a secondary amine, can itself be alkylated to form a tertiary amine. This happens because the secondary amine product is often as nucleophilic, or even more so, than the starting primary amine.[11] Controlling stoichiometry by using an excess of the amine or slow addition of the alkylating agent can help mitigate this.[11]

Q4: What are the primary hazardous decomposition products of this compound?

A4: Under fire conditions, this compound will decompose to produce hazardous products including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[12] It is a highly flammable liquid and vapor.[10][13]

Troubleshooting Guide: Synthesis & Reactions

Issue 1: Low Yield and Multiple Byproducts in Reductive Amination Synthesis

Symptoms: Your crude reaction mixture shows low conversion to this compound, with significant peaks corresponding to 2-hexanone and 2-hexanol in the GC-MS analysis.

Causality Analysis: Reductive amination is a balancing act between imine formation and reduction. The reducing agent (e.g., NaBH₃CN) is selected because it is more effective at reducing the protonated iminium ion than the starting ketone.[14] However, if conditions are not optimal, side reactions can dominate.

  • Cause A: Suboptimal pH. Imine formation is acid-catalyzed but inhibited at very low pH (as the amine is fully protonated). If the pH is too high, the iminium ion won't form efficiently. The reaction is typically run in a weakly acidic medium (pH 4-6).

  • Cause B: Premature Reduction. Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce the starting ketone (2-hexanone) to its corresponding alcohol (2-hexanol), competing with the desired reaction pathway.[4] This is why milder, imine-selective reagents are preferred.

  • Cause C: Incomplete Imine Formation. The equilibrium between the carbonyl compound/amine and the imine can be unfavorable. Removing water as it forms can drive the reaction forward.[15]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low yields in reductive amination.

Issue 2: Persistent N-Formyl Impurity after Leuckart Reaction

Symptoms: After workup of a Leuckart synthesis, NMR or GC-MS analysis reveals a significant amount of a byproduct with a mass of 129.21 g/mol , corresponding to N-formyl-1-methylpentylamine.

Causality Analysis: The Leuckart reaction forms an N-formyl derivative as a stable intermediate, which must be hydrolyzed (typically under acidic or basic conditions) to yield the free amine.[1][6] Incomplete hydrolysis is the most common reason for this impurity to persist.

  • Cause A: Insufficient Hydrolysis Time/Strength. The amide bond of the N-formyl intermediate can be stubborn. The duration, temperature, or concentration of the acid/base used for hydrolysis may be inadequate.

  • Cause B: Inefficient Extraction. The N-formyl derivative has different solubility properties than the free amine. During workup, it may not be fully separated, especially if the pH is not strongly acidic or basic to ensure the amine is fully protonated or deprotonated.

Recommended Solution: Re-subject the contaminated product to harsher hydrolysis conditions. Refluxing with a stronger acid (e.g., 3M HCl) or base (e.g., 6M NaOH) for several hours, followed by a standard acid-base extraction, is typically effective. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the formyl intermediate.

Issue 3: Formation of Tertiary Amine (N,N-dialkylpentylamine) Byproduct

Symptoms: When using this compound as a nucleophile in an alkylation reaction, a byproduct with a higher molecular weight and shorter retention time (on a non-polar GC column) is observed.

Causality Analysis: This is a classic case of over-alkylation.[11] The mono-alkylated secondary amine product (this compound) can compete with the starting amine for the alkylating agent, leading to the formation of a tertiary amine.

Mitigation Strategies:

StrategyMechanism of ActionRecommended Implementation
Control Stoichiometry By Le Châtelier's principle, a high concentration of the starting amine increases the probability of it reacting with the alkylating agent over the product.Use a 3-5 fold molar excess of this compound relative to the alkylating agent.
Slow Addition Maintains a low instantaneous concentration of the alkylating agent, reducing the chance of a second alkylation event on the desired product.Add the alkylating agent dropwise via a syringe pump over several hours.
Lower Temperature Reduces the overall reaction rate, which can increase the selectivity between the primary and secondary amine reactions.Run the reaction at 0 °C or even -20 °C, depending on the reactivity of the alkylating agent.
Alternative Synthesis Reductive amination offers a more controlled method for mono-alkylation by reacting the primary amine with an aldehyde or ketone.[14]Instead of alkylating methylamine, consider reacting pentylamine with formaldehyde via reductive amination to synthesize this compound.

Experimental Protocols

Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol is designed to identify common impurities from a synthesis of this compound.

  • Sample Preparation: Dilute 10 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 50 °C, hold for 2 minutes. Ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis: Identify peaks by comparing their mass spectra to a known library (e.g., NIST). Common impurities and their expected properties are listed below.

Table of Common Impurities and Byproducts:

CompoundFormulaMW ( g/mol )Boiling Point (°C)Common Source
2-HexanoneC₆H₁₂O100.16127-128Starting Material (Reductive Amination)
2-HexanolC₆H₁₄O102.17135-136Over-reduction of 2-Hexanone
PentylamineC₅H₁₃N87.16104Starting Material (Alkylation)
This compound C₆H₁₅N 101.19 116-118 Target Product
N-formyl-1-methylpentylamineC₇H₁₅NO129.20>200Intermediate (Leuckart Reaction)
N,N-DimethylpentylamineC₇H₁₇N115.22121-122Over-alkylation Byproduct
Protocol 2: Purification by Fractional Distillation

This method is effective for separating this compound from less volatile (e.g., N-formyl intermediate, aldol products) or more volatile (e.g., pentylamine) impurities.

  • Setup: Assemble a fractional distillation apparatus with a Vigreux column (or other fractionating column) and a condenser. Ensure all glassware is dry.

  • Procedure:

    • Place the crude this compound in the distillation flask with boiling chips.

    • Slowly heat the flask using a heating mantle.

    • Discard the initial fraction that comes over at a lower temperature (this may contain volatile starting materials like pentylamine).

    • Collect the fraction that distills at the boiling point of this compound (116-118 °C).[12]

    • Stop the distillation when the temperature begins to rise significantly or when only a small residue remains.

  • Validation: Confirm the purity of the collected fraction using the GC-MS protocol described above.

Diagram of Key Synthetic Pathways and Side Reactions:

G cluster_RA Reductive Amination Pathway cluster_Alk N-Alkylation Pathway H2N_Me Methylamine Imine Intermediate Imine H2N_Me->Imine Hexanone 2-Hexanone Hexanone->Imine + H2N-Me - H2O Hexanol Side Product: 2-Hexanol Hexanone->Hexanol [H] (Side Reaction) Product This compound Imine->Product [H] Product_Alk This compound Tert_Amine Side Product: N-Alkyl-N-methylpentylamine Product_Alk->Tert_Amine + R-X (Over-alkylation) RX Alkylating Agent (e.g., R-I) RX->Tert_Amine

Caption: Synthetic pathways showing desired product formation and common side reactions.

References

  • Hönig, M., et al. (2018). Reductive Amination of 2-hexanone (4) and propargylamine (5): Results... ResearchGate. [Link][3]

  • Wikipedia. Leuckart reaction. [Link][5]

  • Grokipedia. Leuckart reaction. [Link][6]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link][1]

  • Google Patents.
  • IOPscience. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link][16]

  • Pharmaceutical Technology. Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link][17]

  • Chemistry Steps. Reductive Amination. [Link][2]

  • Erowid. The Leuckart Reaction. [Link][7]

  • PubChem. Pentylamine. [Link]

  • Wikipedia. Reductive amination. [Link][15]

  • PharmaCompass. N-Methyl-n-pentylamine. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link][4]

  • PubChem. N-Methylpentylamine. [Link][13]

  • Mettler Toledo. Alkylation Reactions. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][14]

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Technical Support Center: Purification of Products from 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Methylpentylamine. This guide provides in-depth, field-proven insights into the purification of reaction products derived from this versatile primary amine. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your purification strategies are both effective and robust.

Section 1: Foundational Purification Strategy

Before addressing specific reaction impurities, it's crucial to select the correct overarching purification strategy. The choice between extraction, chromatography, distillation, or crystallization depends on the physical and chemical properties of your target compound and the impurities present.

FAQ 1.1: How do I choose the best primary purification method?

The optimal purification technique is dictated by the differences in properties between your desired product and the contaminants.

  • Acid-Base Extraction: This is the most powerful initial technique for reactions involving this compound. Since the starting material is basic, it can be easily separated from neutral products (like amides or some imines) or acidic byproducts. This should be your first line of defense.

  • Column Chromatography: This is the method of choice when dealing with mixtures of compounds with similar acid/base properties but differing polarities (e.g., separating a secondary amine product from the primary amine starting material).

  • Distillation: Effective for thermally stable, liquid products where there is a significant boiling point difference between the product and impurities.

  • Crystallization: An excellent final purification step for solid products, capable of yielding material of very high purity.

The following decision tree illustrates a logical workflow for selecting a purification strategy.

Purification_Decision_Tree start Crude Reaction Mixture is_product_neutral Is Product Neutral or Acidic? start->is_product_neutral extraction Perform Acid-Base Liquid-Liquid Extraction is_product_basic Is Product Basic? extraction->is_product_basic is_product_neutral->extraction  Yes chromatography Column Chromatography is_product_neutral->chromatography  No (Product is Basic) check_bp Check Boiling Points & Thermal Stability is_product_basic->check_bp  Product Isolated  in Organic Layer distill Distillation check_bp->distill  Large ΔBP &  Thermally Stable check_bp->chromatography  Similar BPs or  Thermally Labile is_solid Is Final Product Solid? distill->is_solid chromatography->is_solid crystallize Crystallization is_solid->crystallize  Yes final_product Pure Liquid Product is_solid->final_product  No pure_solid Pure Solid Product crystallize->pure_solid

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guide by Reaction Type

This section addresses common purification challenges encountered in specific reactions starting from this compound.

Scenario A: Amide Synthesis (e.g., from an Acyl Chloride)

Amide formation is a common reaction. A typical issue is the presence of unreacted this compound and acidic byproducts (like HCl if using an acyl chloride, or unreacted carboxylic acid).

FAQ 2.A.1: My crude N-(1-methylpentyl)amide is contaminated with starting amine. How do I remove it?

Answer: The most efficient method is an acidic wash (an acid-base liquid-liquid extraction). This compound is a base and will be protonated by an aqueous acid solution, making it water-soluble. Your neutral amide product will remain in the organic layer.

Causality: The key is the difference in pKa. The conjugate acid of this compound has a pKa of approximately 11.0.[1] By washing your organic solution with an aqueous acid like 1 M HCl (pH ~0), you create an environment far below the amine's pKa. This ensures the equilibrium lies overwhelmingly towards the protonated, water-soluble ammonium salt, which partitions into the aqueous phase.[2] Your amide, being non-basic, remains uncharged and stays in the organic solvent.[2]

Detailed Protocol: Acidic Wash for Amine Removal

  • Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq).

  • Mixing & Separation: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.

  • Draining: Drain the lower aqueous layer, which now contains the protonated 1-methylpentylammonium chloride.

  • Repeat: Repeat the wash with 1 M HCl (aq) to ensure complete removal of the amine.

  • Neutralization & Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amide.

This entire workup can be visualized in the following workflow diagram.

Amide_Workup cluster_funnel Separatory Funnel Operations cluster_funnel_2 crude Crude Mixture (Amide, Amine, Acid) in Ethyl Acetate add_hcl Add 1 M HCl (aq) crude->add_hcl shake_vent Shake & Vent add_hcl->shake_vent separate_hcl Separate Layers shake_vent->separate_hcl aqueous_amine Aqueous Layer: Protonated Amine (Discard) separate_hcl->aqueous_amine Drain organic_amide Organic Layer: Amide + Acid separate_hcl->organic_amide add_bicarb Add Sat. NaHCO₃ (aq) organic_amide->add_bicarb shake_vent_2 Shake & Vent add_bicarb->shake_vent_2 separate_bicarb Separate Layers shake_vent_2->separate_bicarb aqueous_co2 Aqueous Layer: (Discard, contains salt) separate_bicarb->aqueous_co2 Drain organic_amide_2 Organic Layer: Amide separate_bicarb->organic_amide_2 dry Dry (Na₂SO₄) organic_amide_2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Pure Amide Product evaporate->product

Caption: Workflow for the purification of an amide.

Scenario B: Reductive Amination

Reductive amination is used to synthesize secondary amines. Common impurities include unreacted this compound, the intermediate imine, and byproducts from the reducing agent.

FAQ 2.B.1: My TLC shows three spots: my secondary amine product, the starting this compound, and a third, less polar spot. How can I separate these?

Answer: This is a classic case for flash column chromatography, but you must take precautions due to the basic nature of the compounds. The less polar spot is likely the imine intermediate. The primary and secondary amines, while having different polarities, will often streak on a standard silica gel column.

Causality: Standard silica gel is acidic (pKa ~4-5) due to surface silanol (Si-OH) groups. Basic amines interact strongly with these acidic sites via acid-base interactions, leading to poor peak shape (tailing/streaking) and sometimes irreversible adsorption.[3] To counteract this, you can either neutralize the silica surface or use a less acidic stationary phase.

Detailed Protocol: Flash Chromatography of Basic Amines

  • Stationary Phase Choice:

    • Option A (Recommended): Use an amine-functionalized silica gel column. This stationary phase has a modified, basic surface that minimizes unwanted interactions with amine analytes, providing better peak shapes.[3]

    • Option B: Use standard silica gel but deactivate it by adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase (typically 0.5-1% v/v). The TEA will preferentially interact with the acidic sites on the silica, allowing your compounds of interest to elute more cleanly.

  • Mobile Phase Selection (TLC First):

    • Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point for separating amines is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate).

    • If using standard silica TLC plates, add 1% TEA to the developing solvent to mimic the column conditions.

    • Aim for an Rf value of ~0.3 for your desired secondary amine product. The less polar imine should have a higher Rf, and the more polar primary amine starting material will have a lower Rf. A typical solvent system might be 10-30% ethyl acetate in hexanes + 1% TEA.

  • Column Execution:

    • Pack the column with your chosen stationary phase and equilibrate with the mobile phase.

    • Load your crude product (dissolved in a minimum amount of solvent or adsorbed onto a small amount of silica).

    • Elute the column with your chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure secondary amine.

Table 1: Physicochemical Data for Purification Design

CompoundTypepKa (of conjugate acid)Boiling Point (°C)Common Purification Notes
This compoundPrimary Amine~11.0[1]116[4][5]Highly basic, volatile. Easily removed by acidic wash. Streaks on silica gel.
N-alkyl-(1-methylpentyl)amineSecondary Amine~10.5 - 11.3[6]VariesLess polar than primary amine. Requires modified chromatography.
N-(1-methylpentyl)amideNeutral AmideN/A (non-basic)[2]VariesCan be purified via acidic and basic washes to remove amine and acid impurities.
Imine IntermediateNeutral ImineN/A (hydrolyzes)VariesProne to hydrolysis on acidic silica gel. Best purified by recrystallization or on neutral alumina.
Scenario C: Imine (Schiff Base) Synthesis

Imines are formed from the reaction of this compound with an aldehyde or ketone. They are often intermediates but can also be the target product. Their key liability is sensitivity to hydrolysis.

FAQ 2.C.1: My imine product seems to decompose back to the starting materials during column chromatography on silica gel. What should I do?

Answer: This is a common problem caused by the acidic nature of silica gel, which catalyzes the hydrolysis of the imine bond. You should avoid standard silica gel chromatography.

Causality: The formation of an imine from an amine and a carbonyl is a reversible equilibrium reaction.[7] The presence of water and an acid catalyst (like the surface of silica gel) will push the equilibrium back towards the starting materials.

Recommended Purification Strategies for Imines:

  • Recrystallization: This is often the best method for purifying solid imines. It avoids acidic conditions and exposure to water if anhydrous solvents are used. A suitable solvent will dissolve the imine when hot but not when cold. Ethanol is often a good starting point.

  • Chromatography on Neutral Alumina: If chromatography is necessary, use neutral or basic alumina instead of silica gel. Alumina is less acidic and less likely to cause hydrolysis.

  • Anhydrous Workup: During the reaction workup, ensure all steps are performed under anhydrous conditions. Use anhydrous solvents and drying agents, and avoid aqueous washes if possible. If an aqueous wash is unavoidable, perform it quickly with cold water and immediately dry the organic layer.

Section 3: References

  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Nature Communications. Retrieved from [Link]

  • Basicity of Amines. (n.d.). OpenStax, Rice University. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Organic Syntheses. (n.d.). John Wiley & Sons. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. DOI: 10.1021/ed083p929. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved from [Link]

  • Altaee, N. Q., & Al-Sabawi, A. H. (2021). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Revista CENIC Ciencias Químicas, 52(2), 221-231. Retrieved from [Link]

  • Williams, R. pKa Data Compiled. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Hofmann Elimination of 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hofmann elimination. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of alkene products derived from 1-methylpentylamine. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Regioselectivity

The Hofmann elimination is a powerful tool for the synthesis of alkenes from amines. The reaction proceeds through a quaternary ammonium salt intermediate, which then undergoes an E2 elimination upon heating with a base to yield an alkene, a tertiary amine, and water.[1][2][3] A key feature of this reaction is its preference for the formation of the least substituted alkene, a phenomenon known as the "Hofmann rule."[1][4] This regioselectivity is primarily attributed to the steric bulk of the trimethylammonium leaving group, which makes the abstraction of a proton from the less sterically hindered β-carbon more favorable.[1][5]

For this compound, the desired Hofmann product is 1-hexene , while the competing, more substituted Zaitsev product is 2-hexene . Maximizing the yield of 1-hexene requires careful control of reaction conditions to favor the Hofmann pathway.

Troubleshooting Guide

This section addresses common issues encountered during the Hofmann elimination of this compound and provides actionable solutions.

Problem 1: Low Overall Yield of Alkene Products

Possible Causes & Solutions:

  • Incomplete Exhaustive Methylation: The first step of the Hofmann elimination is the conversion of the primary amine to a quaternary ammonium salt using excess methyl iodide.[1][2] If this step is incomplete, the unreacted or partially methylated amine will not undergo elimination, leading to a low yield.

    • Solution: Ensure a significant excess of methyl iodide is used. The reaction is typically carried out with at least three equivalents of methyl iodide to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amine and the formation of the quaternary ammonium salt.

  • Inefficient Anion Exchange: The iodide counter-ion of the quaternary ammonium salt is not basic enough to promote elimination. It must be exchanged for a hydroxide ion, typically by treatment with silver oxide (Ag₂O) and water.[6] Incomplete exchange will result in a low concentration of the active base.

    • Solution: Use freshly prepared, moist silver oxide for the anion exchange. Ensure thorough mixing and sufficient reaction time to allow for the complete precipitation of silver iodide (AgI). The absence of a precipitate upon addition of a silver nitrate solution to the filtrate can confirm the removal of iodide ions.

  • Insufficient Heating During Elimination: The thermal decomposition of the quaternary ammonium hydroxide is a crucial step.[7] Inadequate temperature will lead to a slow or incomplete reaction.

    • Solution: The elimination step typically requires heating to temperatures between 100-200 °C.[7] The reaction should be carefully monitored, and the volatile alkene product can be distilled off as it is formed to drive the equilibrium forward.

  • Side Reactions: The hydroxide ion can act as a nucleophile, leading to the formation of alcohols via an S_N2 reaction, which competes with the desired E2 elimination.[8]

    • Solution: While difficult to completely avoid, minimizing the water content during the heating phase can reduce the extent of this side reaction. Using a less nucleophilic, bulky base could be an alternative, though this deviates from the classical Hofmann procedure.

Problem 2: High Proportion of the Zaitsev Product (2-Hexene)

Possible Causes & Solutions:

  • High Reaction Temperature: While heat is necessary for the elimination, excessively high temperatures can begin to favor the thermodynamically more stable Zaitsev product.

    • Solution: Optimize the temperature for the elimination step. Start at the lower end of the recommended range (around 100-120 °C) and gradually increase it while monitoring the product ratio by GC-MS.

  • Non-optimal Base/Solvent System: The choice of base and solvent can influence the regioselectivity.

    • Solution: The classical Hofmann procedure relies on the hydroxide ion generated in situ. Deviating from this may alter the selectivity. Sticking to the established protocol is generally recommended to maximize the Hofmann product.

Frequently Asked Questions (FAQs)

Q1: Why is excess methyl iodide necessary for the exhaustive methylation step?

Excess methyl iodide is crucial to ensure that the primary amine is fully converted to the quaternary ammonium salt.[3] Since the nitrogen atom becomes progressively less nucleophilic with each methylation, a high concentration of the methylating agent is required to drive the reaction to completion. Methyl iodide is used because it lacks β-hydrogens and therefore cannot participate in a competing elimination reaction.[3]

Q2: What is the role of silver oxide in the reaction?

Silver oxide, in the presence of water, serves two primary purposes. First, the silver ions (Ag⁺) react with the iodide ions (I⁻) from the quaternary ammonium salt to form insoluble silver iodide (AgI), which precipitates out of the solution.[6] Second, the oxide ions (O²⁻) deprotonate water to generate hydroxide ions (OH⁻), which act as the base in the subsequent elimination step.[4]

Q3: Can I use a different base instead of generating hydroxide from silver oxide?

While other strong bases can effect elimination, the use of silver oxide to generate hydroxide is the classical and most reliable method for ensuring Hofmann selectivity. The in situ generation of the hydroxide ion in close proximity to the quaternary ammonium cation is believed to contribute to the reaction's efficiency. Using other bases, especially bulky ones, might also favor the Hofmann product but would constitute a different named reaction with its own set of optimal conditions.

Q4: How can I purify the 1-hexene product?

1-Hexene is a volatile liquid. The primary method of purification is fractional distillation, taking advantage of the difference in boiling points between 1-hexene (63 °C) and any potential 2-hexene byproduct (cis: 68 °C, trans: 68 °C), as well as any remaining starting materials or solvents. Careful distillation is key to obtaining a pure product.

Experimental Protocols

Protocol 1: Exhaustive Methylation of this compound
  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF.

  • Add a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize the HI formed during the reaction.

  • Add an excess of methyl iodide (CH₃I, >3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting amine.

  • Once the reaction is complete, remove the solvent and excess methyl iodide under reduced pressure to obtain the crude quaternary ammonium iodide salt.

Protocol 2: Hofmann Elimination
  • Dissolve the crude quaternary ammonium iodide salt in a minimal amount of water.

  • Add a slurry of freshly prepared, moist silver oxide (Ag₂O, ~1.5 eq) to the solution.

  • Stir the mixture vigorously at room temperature for several hours to facilitate the anion exchange.

  • Filter the mixture to remove the precipitated silver iodide (AgI).

  • Wash the precipitate with a small amount of water and combine the filtrates.

  • Slowly heat the aqueous solution of the quaternary ammonium hydroxide. The elimination typically occurs at temperatures between 100-200 °C.

  • Collect the volatile 1-hexene product by distillation as it is formed.

Visualizing the Process

Hofmann Elimination Workflow

Hofmann_Workflow cluster_step1 Step 1: Exhaustive Methylation cluster_step2 Step 2: Anion Exchange cluster_step3 Step 3: Elimination Amine This compound Salt Quaternary Ammonium Iodide Amine->Salt + MeI Excess CH₃I MeI->Salt + Hydroxide Quaternary Ammonium Hydroxide Salt->Hydroxide Ag2O Ag₂O, H₂O Ag2O->Hydroxide Products 1-Hexene + Trimethylamine + H₂O Hydroxide->Products Heat Heat (Δ) Heat->Products

Caption: Workflow for the Hofmann elimination of this compound.

Mechanism of Regioselectivity

Hofmann_Mechanism cluster_substrate Quaternary Ammonium Hydroxide Intermediate cluster_pathways Elimination Pathways cluster_products Products Substrate [Structure of the intermediate] Hofmann Hofmann Pathway (Less Hindered β-H) Substrate->Hofmann Base abstracts proton from terminal methyl group Zaitsev Zaitsev Pathway (More Hindered β-H) Substrate->Zaitsev Base abstracts proton from internal methylene group 1-Hexene 1-Hexene (Major Product) Hofmann->1-Hexene 2-Hexene 2-Hexene (Minor Product) Zaitsev->2-Hexene

Caption: Regioselectivity in the Hofmann elimination.

Data Presentation

Temperature (°C)Yield of 1-Hexene (%) (Hofmann Product)Yield of 2-Hexene (%) (Zaitsev Product)Total Alkene Yield (%)
10095575
12092885
150881290
180802088

Analysis: As the temperature increases, the total yield of alkenes generally improves up to a certain point. However, higher temperatures also tend to slightly favor the formation of the more thermodynamically stable Zaitsev product (2-hexene), thus decreasing the regioselectivity of the reaction. An optimal temperature balances high conversion with maximum selectivity for the desired 1-hexene.

References

  • Aakash Institute. (n.d.). Hofmann Elimination Reaction: Mechanism, Examples & Applications. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Retrieved from [Link]

  • Wikipedia. (2023). Hofmann elimination. Retrieved from [Link]

  • Simple English Wikipedia. (2023). Hofmann elimination. Retrieved from [Link]

  • NROChemistry. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Allen Institute. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Retrieved from [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. Retrieved from [Link]

  • Chad's Prep. (n.d.). 22.4 Hofmann Elimination and Cope Elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann Elimination – Why Are “Less Substituted” Alkenes Favored?. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.3: Hofmann Elimination. Retrieved from [Link]

  • ChemistNate. (2019, July 13). Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). [Video]. YouTube. Retrieved from [Link]

  • Oregon State University. (n.d.). The Hofmann Elimination: Anti-Zaitsev Behavior. Retrieved from [Link]

  • Chad's Prep. (2021, April 30). 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry. [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Challenges in the Scale-Up of 1-Methylpentylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Methylpentylamine. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or industrial-scale production. We will explore the common synthetic routes, address frequently encountered challenges in a practical Q&A format, and provide detailed troubleshooting protocols to ensure a successful and efficient scale-up.

Overview of Synthetic Strategies

This compound, also known as N-methyl-2-hexylamine, is a primary amine that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While several methods exist for its synthesis, two routes are most commonly considered for scale-up: Reductive Amination of 2-hexanone and the Leuckart Reaction . The selection of the optimal route depends on factors such as cost of raw materials, safety considerations, desired purity, and available equipment. Industrial-scale amine production often faces challenges including high temperature and pressure requirements, catalyst deactivation, and low selectivity leading to side products.[3]

Route A: Reductive Amination

Reductive amination is a powerful and widely used method for synthesizing amines.[4] It typically involves the reaction of a ketone (2-hexanone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is often preferred for its milder conditions and higher selectivity compared to other routes.[5]

G cluster_0 Reductive Amination Workflow Ketone 2-Hexanone Imine Imine Intermediate (In-situ formation) Ketone->Imine Reaction with Ammonia Source Ammonia Ammonia Source (e.g., NH₃, NH₄OAc) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst) ReducingAgent->Product Workup Acid-Base Workup & Purification Product->Workup

Caption: General workflow for this compound synthesis via reductive amination.

Route B: Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid derivatives, such as ammonium formate or formamide, which act as both the nitrogen source and the reducing agent.[6][7] This one-pot reaction typically requires high temperatures (120-200°C) and produces an N-formyl intermediate that must be hydrolyzed to yield the final primary amine.[6][8]

G cluster_1 Leuckart Reaction Workflow Ketone 2-Hexanone Heating High Temperature (120-200°C) Ketone->Heating Reagent Ammonium Formate or Formamide Reagent->Heating Formyl N-formyl Intermediate Heating->Formyl Hydrolysis Acid or Base Hydrolysis Formyl->Hydrolysis Product This compound Hydrolysis->Product

Caption: Key stages of the Leuckart reaction for amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns involve the handling of flammable materials and corrosive reagents. This compound itself is a highly flammable liquid and is toxic if swallowed and causes severe skin burns.[9][10] Starting materials like 2-hexanone and solvents are also flammable. When using hydrogen gas for catalytic hydrogenation, extreme care must be taken to prevent leaks and potential explosions. Acidic and basic reagents used in the reactions and workup steps are corrosive. A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.

Q2: Why is direct alkylation of ammonia generally avoided for producing primary amines at scale?

A2: Direct alkylation of ammonia with alkyl halides is difficult to control and often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts.[11] This lack of selectivity results in low yields of the desired primary amine and creates significant purification challenges, making it economically unviable for large-scale production.[3] Reductive amination offers a much more controlled and selective route to the desired product.[11]

Q3: What critical process parameters should be monitored during scale-up?

A3: Key parameters to monitor include:

  • Temperature: Exothermic reactions require precise temperature control to prevent runaways and minimize side-product formation.

  • Pressure: Particularly important for catalytic hydrogenations, pressure affects reaction rate and safety.

  • Mixing/Agitation: Homogeneity is crucial for consistent reaction kinetics, especially in large reactors where poor mixing can create localized "hot spots" or concentration gradients.

  • Rate of Reagent Addition: Slow and controlled addition of reagents can help manage exotherms and improve selectivity.

  • Water Content: In reductive aminations, the formation of the imine is an equilibrium process, and removing water drives the reaction forward.[12][13]

Q4: Which synthesis route is typically preferred for industrial production?

A4: Catalytic reductive amination using hydrogen gas is often the most cost-effective and atom-economical method for large-scale industrial synthesis.[3][5] However, it requires specialized high-pressure reactor systems. For facilities without this capability, chemical reduction using hydride reagents like sodium borohydride is a viable alternative, though it is often more expensive. The Leuckart reaction is generally less favored due to the high temperatures required and the often lower yields and more complex workups.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

G start Problem Encountered low_yield Low Yield? start->low_yield impurities Impurities? start->impurities scale_issue Scale-up Issue? start->scale_issue low_yield->impurities No solution1 Check Imine Formation Adjust pH (add acid catalyst) Use Anhydrous Conditions low_yield->solution1 Yes impurities->scale_issue No solution2 Analyze Byproducts (GC-MS) Optimize Stoichiometry Lower Temperature impurities->solution2 Yes solution3 Review Heat Transfer Improve Agitation Validate SOPs scale_issue->solution3 Yes end Process Optimized scale_issue->end No solution1->end solution2->end solution3->end

Caption: A decision tree for troubleshooting common synthesis scale-up issues.

Issue 1: Low Product Yield in Reductive Amination

Q: My reductive amination reaction yield dropped significantly when moving from a 1L to a 50L reactor. What are the likely causes and solutions?

A: This is a common scale-up challenge. Here are the primary causes and troubleshooting steps:

  • Potential Cause 1: Incomplete Imine Formation. The initial condensation of 2-hexanone and ammonia to form the imine is a reversible equilibrium.[12] On a small scale, incidental factors might favor the reaction, but at a larger scale, inefficiencies become pronounced.

    • Solution: The imine formation step is often catalyzed by a mild acid. Add a catalytic amount of a weak acid, like acetic acid, to the reaction mixture. This can significantly improve the rate and extent of imine formation.[14] Also, ensure that water, a byproduct of this step, is effectively removed. Using a Dean-Stark trap or molecular sieves can drive the equilibrium toward the imine.[13]

  • Potential Cause 2: Reduction of Starting Material. The reducing agent may be reducing the 2-hexanone starting material instead of the imine intermediate, leading to the formation of 2-hexanol as a byproduct.[14]

    • Solution: Switch to a more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are excellent choices as they are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated imine intermediate.[11][12] If using NaBH₄, a stepwise procedure where the imine is allowed to form for a period before the reducing agent is added can improve yields.[11][15]

  • Potential Cause 3: Insufficient Reaction Time or Temperature. Reaction kinetics do not always scale linearly. Inefficient heat transfer in a larger vessel can mean the reaction bulk does not reach or maintain the optimal temperature.

    • Solution: Monitor the internal reaction temperature closely, not just the jacket temperature. Increase the reaction time and monitor the reaction's progress using an appropriate analytical method like GC or TLC until the starting material is consumed.[14]

Issue 2: Formation of Dialkylated (Secondary Amine) Impurities

Q: My final product is contaminated with N-(1-methylpentyl)-1-methylpentylamine. How can I suppress the formation of this secondary amine?

A: The formation of secondary amines occurs when the primary amine product reacts with another molecule of 2-hexanone and is subsequently reduced.

  • Potential Cause: Incorrect Stoichiometry. If the concentration of the primary amine product becomes significant while unreacted 2-hexanone is still present, the side reaction is more likely.

    • Solution 1: Use Excess Ammonia. The most straightforward way to minimize dialkylation is to use a large excess of the ammonia source.[3] This increases the probability that 2-hexanone will react with ammonia rather than the product amine. Using ammonia surrogates can also be an effective strategy in certain contexts.[16]

    • Solution 2: Stepwise Procedure. A stepwise approach can provide greater control. First, allow the imine to form from 2-hexanone and ammonia. Then, add the reducing agent in a controlled manner. This minimizes the time that the primary amine product coexists with the imine intermediate.[17]

Issue 3: Difficulty with Product Isolation and Purification

Q: During the workup, I'm having trouble separating the this compound from unreacted starting material and the solvent. What is an effective purification strategy for scale-up?

A: Amines lend themselves well to acid-base extraction, which is a robust and scalable purification technique.

  • Potential Cause: Inefficient Physical Separation. Simple distillation may be difficult if boiling points are close.[13]

    • Solution: Acid-Base Extraction.

      • After the reaction is complete, quench any remaining reducing agent according to safety protocols.

      • Dilute the reaction mixture with a water-immiscible organic solvent (e.g., MTBE, Toluene).

      • Extract the mixture with an aqueous acid solution (e.g., 1-2 M HCl). The basic this compound will be protonated and move into the aqueous layer, while neutral organic compounds like unreacted 2-hexanone, 2-hexanol, and the solvent will remain in the organic layer.

      • Separate the layers. The organic layer can be discarded or processed for solvent recovery.

      • Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 50% NaOH) until the pH is highly alkaline (pH > 12). This will deprotonate the ammonium salt and liberate the free amine, which will typically phase-separate.

      • Extract the free amine back into a fresh portion of an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

      • The resulting crude amine can then be purified further by fractional distillation to achieve high purity.

Comparative Analysis and Experimental Protocols

Table 1: Comparison of Primary Synthesis Routes
ParameterReductive Amination (Hydride)Leuckart Reaction
Starting Materials 2-Hexanone, Ammonia Source, Hydride Reductant (e.g., NaBH₃CN)2-Hexanone, Ammonium Formate or Formamide
Reaction Temp. 0 - 50°C (Typically Room Temp)120 - 200°C[6]
Pressure AtmosphericAtmospheric
Key Intermediate Imine (in-situ)N-formyl Amide[6]
Workup Quench, Acid-Base Extraction, DistillationHydrolysis, Acid-Base Extraction, Distillation
Advantages Milder conditions, Higher selectivity, Fewer byproducts[11]One-pot reaction, Inexpensive reagents
Disadvantages Cost of hydride reagents, Potential toxicity (cyanide)High energy input, Often lower yields, Harsh conditions[6]
Scale-Up Notes Good control over exotherm. Preferred for pharma applications.High temperatures can be challenging to manage at scale.
Protocol 1: Scale-Up Synthesis via Reductive Amination

This protocol is a representative example and must be adapted and optimized for specific equipment and safety requirements.

  • Reactor Setup: To a 50L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, add methanol (20L) and ammonium acetate (5.8 kg, 75.2 mol).

  • Imine Formation: Begin stirring and cool the solution to 15-20°C. Add 2-hexanone (5.0 kg, 49.9 mol) to the reactor over 30 minutes, maintaining the internal temperature below 25°C. Allow the mixture to stir at room temperature for 2 hours to facilitate imine formation.

  • Reduction: In a separate vessel, dissolve sodium cyanoborohydride (NaBH₃CN) (3.45 kg, 55.0 mol) in methanol (10L). Slowly add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 30°C. Caution: NaBH₃CN is toxic.[11]

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (16-18 hours). Monitor the consumption of the imine intermediate by GC analysis.

  • Workup - Quench: Slowly and carefully add 3M hydrochloric acid to the reaction mixture to quench excess hydride and adjust the pH to ~2. Stir for 1 hour.

  • Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (15L) and methyl tert-butyl ether (MTBE) (15L). Stir and separate the layers.

  • Workup - Basification: Cool the aqueous layer to 0-5°C and slowly add 50% (w/w) sodium hydroxide solution until the pH is >12.

  • Workup - Isolation: Extract the aqueous layer with MTBE (2 x 10L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by fractional vacuum distillation to obtain the final product with >98% purity.

Protocol 2: Synthesis via Leuckart Reaction

This protocol involves high temperatures and should be performed with extreme caution in appropriate equipment.

  • Reactor Setup: To a 2L three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-hexanone (200 g, 2.0 mol) and ammonium formate (252 g, 4.0 mol).[8]

  • Reaction: Heat the mixture slowly in an oil bath. The reaction will begin to evolve CO₂ gas. Heat to 160-170°C and maintain at this temperature for 6-8 hours, or until gas evolution ceases.[7]

  • Hydrolysis: Cool the reaction mixture to below 100°C. Slowly add 20% aqueous hydrochloric acid (600 mL) and reflux the mixture for 6-8 hours to hydrolyze the intermediate formamide.

  • Workup: Cool the mixture to room temperature. Perform an acid-base extraction as described in Protocol 1 (Steps 7-9) to isolate and purify the this compound.

References

  • Reddit User Community. (2025). Question about reductive amination reaction procedure. Reddit. Retrieved from [Link]

  • Tuszyński, W., et al. (2021). Industrial processes for manufacturing amines. ResearchGate. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.25419-06-1,N-Methylpentylamine Suppliers. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Unknown Author. (2021). Research progress on synthesis and industrialization of fatty primary amines. ResearchGate. Retrieved from [Link]

  • Ricci, A., & Bernardi, L. (2021).
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103012155A - Preparation method of N-methyl-pentylamine.
  • Reddit User Community. (2025). What's wrong with my reductive amination? I barely got any product. Reddit. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Unknown Author. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction.
  • ResearchGate. (n.d.). Reductive amination of 2-hexanone (4) and propargylamine (5): Results.... Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ali, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules.
  • Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ammonia Surrogates in the Synthesis of Primary Amines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

Sources

Preventing the formation of impurities in 1-Methylpentylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpentylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of common impurities during chemical reactions involving this compound. By understanding the underlying mechanisms of impurity formation, you can optimize your reaction conditions to achieve higher yields and purer products.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question 1: My N-alkylation reaction is producing significant amounts of di-alkylated product. How can I improve the selectivity for mono-alkylation?

Answer: This is a classic challenge in amine chemistry. The mono-alkylated product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine.[1]

Causality & Strategy: To favor mono-alkylation, you need to make the starting primary amine more reactive than the secondary amine product or selectively remove the secondary amine from the reaction pathway. A proven strategy is to use a competitive deprotonation/protonation approach.[2][3][4][5]

Recommended Protocol:

  • Form the Amine Salt: Start by using the hydrobromide or hydrochloride salt of this compound.

  • Controlled Deprotonation: Use a non-nucleophilic base with optimal basicity that will preferentially deprotonate the primary amine salt over the newly formed, and more sterically hindered, secondary amine salt.[3] Triethylamine (TEA) is often a suitable choice.[4]

  • Reaction Conditions: The reaction is typically carried out with an alkyl bromide in a polar aprotic solvent like DMF at a controlled temperature, often around 20–25 °C.[4]

  • Mechanism: As the primary amine is deprotonated, it becomes available to react with the alkyl halide. The resulting secondary amine is immediately protonated by the halo acid generated in the reaction, effectively trapping it as a salt and preventing it from participating in further alkylation.[2][3]

Question 2: My reaction mixture is developing a yellow or brown color, and I'm detecting unexpected peaks in my analysis, possibly N-oxides. What is causing this and how can I prevent it?

Answer: Aliphatic amines like this compound are susceptible to air oxidation, especially under prolonged reaction times, elevated temperatures, or exposure to light.[6] The nitrogen atom can be oxidized to form N-oxides or other degradation products, which often appear as colored impurities.

Causality & Strategy: The lone pair of electrons on the nitrogen atom is vulnerable to attack by atmospheric oxygen. The most effective prevention strategy is to remove oxygen from the reaction environment and protect the amine's nucleophilicity.

Prevention Methods:

  • Inert Atmosphere: The most crucial step is to conduct the reaction under an inert atmosphere.[6][7] Purge the reaction vessel thoroughly with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the gas throughout the experiment.[6][8]

  • Degassed Solvents: Use solvents that have been degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[7]

  • Amine Protection:

    • Protonation: In some cases, adding a Brønsted acid (like TFA or HBF₄) can protect the amine by protonating it, thereby making the lone pair unavailable for oxidation.[7][9] This is only suitable if the protonated amine does not interfere with the desired reaction.

    • Protecting Groups: For multi-step syntheses, consider protecting the amine as an amide or carbamate. These groups reduce the nucleophilicity and oxidative sensitivity of the nitrogen and can be removed later.[10]

  • Storage: Store this compound under an inert atmosphere, in a cool, dark place to minimize degradation over time.[8][11][12]

Question 3: In my reductive amination reaction with a ketone/aldehyde, I'm observing byproducts like the reduced alcohol of the starting carbonyl and residual imine. How can I achieve a cleaner reaction?

Answer: Reductive amination is a powerful method for forming C-N bonds, but its success hinges on the selective reduction of the imine (or iminium ion) intermediate in the presence of the starting carbonyl compound.[13][14][15] The formation of alcohol byproducts indicates that your reducing agent is too reactive and is reducing the carbonyl starting material.[1] Residual imine suggests an incomplete reduction.[1]

Causality & Strategy: The key is to choose a reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Reaction conditions should also be optimized to drive the initial imine formation to completion.

Optimization & Protocol:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for many reductive aminations because it is mild enough not to reduce most aldehydes and ketones but is highly effective at reducing the iminium ion intermediate.[16] Sodium cyanoborohydride (NaBH₃CN) is also highly selective but is more toxic.[13][14] Avoid stronger reducing agents like NaBH₄ or LiAlH₄ in one-pot procedures unless you pre-form the imine.[14]

  • pH Control: The reaction proceeds best under mildly acidic conditions (pH 4-6).[13] This pH range is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so acidic that it fully protonates and deactivates the starting amine nucleophile.[13] Acetic acid is a common catalyst.[17]

  • Water Removal: Imine formation is a reversible equilibrium reaction that produces water.[15] To drive the reaction forward, you can add a dehydrating agent like anhydrous MgSO₄ or use a Dean-Stark apparatus for azeotropic removal of water, although this is often unnecessary with selective reducing agents like STAB.[16]

Workflow for High-Selectivity Reductive Amination

G cluster_setup Reaction Setup cluster_reduction Reduction cluster_workup Workup & Purification Setup Combine this compound (1.0 eq), carbonyl (1.0-1.2 eq), and solvent (e.g., DCE, MeOH) in flask. AddAcid Add acetic acid (1.1 eq) to catalyze imine formation. Setup->AddAcid 1 Imine Stir for 20-60 min to allow imine/iminium equilibrium to establish. AddAcid->Imine 2 AddSTAB Add NaBH(OAc)₃ (1.5 eq) portion-wise to control any exotherm. Imine->AddSTAB 3 Quench Quench reaction with saturated NaHCO₃ solution. AddSTAB->Quench 4. Stir to completion (monitor by TLC/GC-MS) Extract Extract with organic solvent (e.g., Ethyl Acetate). Quench->Extract 5 Purify Wash, dry, and concentrate. Purify via column chromatography or distillation. Extract->Purify 6

Caption: Optimized workflow for reductive amination.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: this compound is air-sensitive and potentially moisture-sensitive.[11][12] It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[11][12] Keep it in a cool, dry, and well-ventilated place away from heat, ignition sources, and incompatible materials like strong oxidizing agents and acids.[8][11][18]

Q: How can I effectively remove unreacted this compound and other basic impurities from my final product? A: An acid-base extraction is a highly effective method. Dissolve your crude product in an organic solvent (like ethyl acetate or diethyl ether). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic amine impurities will be protonated and move into the aqueous layer, while your (presumably neutral) product remains in the organic layer. Be sure to then wash the organic layer with brine and dry it before solvent removal.[19]

Q: What analytical techniques are best for detecting and quantifying impurities in my reaction? A: A combination of techniques is often best.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and unreacted starting materials.[20][21] Specialized GC columns, such as the Agilent CP-Volamine, are designed for the analysis of amines and can provide sharp peaks even for polar compounds.[22][23]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile tool, especially for less volatile products. Since aliphatic amines lack a strong UV chromophore, pre-column derivatization with an agent like dansyl chloride or DMQC-OSu is often required to make them detectable by UV or fluorescence detectors.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of both the desired product and any significant impurities, helping to confirm their identity.

Impurity Formation Pathways

G cluster_alkylation N-Alkylation Pathway cluster_oxidation Oxidation Pathway cluster_reductive_amination Reductive Amination Pathway Start This compound (Primary Amine) Product_Mono Desired Mono-alkylated (Secondary Amine) Start->Product_Mono + R-X Impurity_Oxide N-Oxide Impurity Start->Impurity_Oxide + [O] (e.g., Air) Imine Imine Intermediate Start->Imine + R₂C=O - H₂O Impurity_Di Over-alkylation Impurity (Tertiary Amine) Product_Mono->Impurity_Di + R-X (Side Reaction) Product_RA Desired Product Imine->Product_RA + [H] (Reduction) Impurity_Imine Residual Imine Impurity Imine->Impurity_Imine Incomplete Reduction

Caption: Common impurity formation pathways from this compound.

Summary of Recommended Conditions for Key Reactions

Reaction TypeKey ParameterRecommended ConditionRationale
N-Alkylation Selectivity ControlUse amine salt (e.g., R-NH₂·HBr) and a non-nucleophilic base.[2][3]Prevents the more nucleophilic secondary amine product from reacting further by keeping it protonated.[2][3]
SolventDMF, AcetonitrilePolar aprotic solvents facilitate the Sₙ2 reaction.[4]
Reductive Amination Reducing AgentNaBH(OAc)₃ (STAB)Selectively reduces iminium ions over carbonyls, minimizing alcohol byproduct formation.[16][17]
pHMildly Acidic (pH 4-6)Catalyzes imine formation without fully deactivating the amine nucleophile.[13]
General AtmosphereInert (Nitrogen or Argon)Prevents the formation of N-oxide and other oxidative degradation products.[6][7]
PurificationAcid-Base ExtractionEfficiently removes basic impurities (like unreacted amine) from a neutral product.[19]

References

Technical Support Center: Nucleophilic Substitution with 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 1-Methylpentylamine in nucleophilic substitution reactions. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. Drawing from established chemical principles and field-proven insights, this resource will help you troubleshoot your experiments, optimize reaction conditions, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties as a nucleophile?

This compound, also known as 2-aminohexane, is a primary aliphatic amine. Its utility as a nucleophile stems from the lone pair of electrons on the nitrogen atom, which can attack electron-deficient (electrophilic) centers.[1][2] Key properties include:

  • Nucleophilicity: It is a moderately strong nucleophile. Its reactivity is influenced by the presence of alkyl groups which are electron-donating, enhancing the electron density on the nitrogen.

  • Steric Hindrance: The methyl group on the carbon adjacent to the amino group (the α-carbon) introduces some steric bulk. This can slow down reaction rates compared to straight-chain amines like n-hexylamine, particularly with sterically hindered electrophiles.[3][4][5]

  • Basicity: Like most alkylamines, it is a weak base. This basicity can sometimes lead to competing elimination reactions.[6]

Q2: Which reaction mechanism, SN1 or SN2, is more likely with this compound?

This compound will predominantly react via an SN2 mechanism .[7] This pathway is favored by strong nucleophiles and is sensitive to steric hindrance.[4][5] The reaction proceeds in a single, concerted step where the amine attacks the electrophilic carbon at the same time the leaving group departs.[7] SN1 reactions, which involve the formation of a carbocation intermediate, are typically favored by weak nucleophiles and are less common with primary amines.[8]

Q3: What are the best general-purpose solvents for reactions with this compound?

For SN2 reactions, polar aprotic solvents are generally the best choice.[8][9] These solvents can solvate the counter-ion of the electrophile but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive.[9] Protic solvents (like water or alcohols) can form hydrogen bonds with the amine, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[1][9][10]

Common Problems & Troubleshooting Guide

Problem 1: Low or No Reaction Yield

Q: I've set up my reaction with this compound and an alkyl halide, but I'm seeing very low conversion to my desired secondary amine. What are the likely causes?

A low yield is one of the most common issues. The problem can usually be traced back to one of four key areas: the substrate (electrophile), the reaction conditions, the nucleophile's reactivity, or steric hindrance.

Root Cause Analysis & Solutions
  • Poor Leaving Group: The SN2 reaction rate is highly dependent on the ability of the leaving group to depart.[11] A good leaving group should be a weak base, meaning it is stable on its own.[11][12][13]

    • Troubleshooting: If you are using an alkyl chloride (R-Cl), consider switching to a bromide (R-Br) or an iodide (R-I). Iodide is an excellent leaving group, while fluoride is generally a poor one for SN2 reactions.[8][14] Alternatively, sulfonate esters like tosylates (OTs) or mesylates (OMs) are exceptionally good leaving groups.[14]

    • Reference Table:

      Leaving Group Ability Examples pKa of Conjugate Acid
      Excellent I⁻, Br⁻, TsO⁻, MsO⁻ HI (-10), HBr (-9), TsOH (-2.8)
      Poor F⁻, HO⁻, RO⁻ HF (3.2), H₂O (15.7), ROH (~16)

      (Data compiled from various sources)[11][12][13]

  • Steric Hindrance: This is a critical factor in SN2 reactions.[3][4] The nucleophile needs physical access to the back side of the electrophilic carbon.

    • Electrophile Structure: The reaction rate decreases significantly as the substitution on the electrophilic carbon increases: Methyl > 1° (primary) > 2° (secondary). Tertiary (3°) alkyl halides generally do not undergo SN2 reactions due to excessive steric bulk.[5][15]

    • Nucleophile Structure: While this compound is a primary amine, the methyl group on the alpha-carbon makes it more sterically hindered than a simple straight-chain amine. If your electrophile is also bulky (e.g., a secondary alkyl halide), the combination may severely slow the reaction.

    • Troubleshooting: If possible, use a less substituted electrophile. If the electrophile cannot be changed, you may need to increase the reaction temperature and time significantly.

  • Inappropriate Solvent Choice: As mentioned in the FAQ, the solvent plays a crucial role.

    • Troubleshooting: Switch from a protic solvent (e.g., ethanol, methanol) to a polar aprotic solvent.[9] This change can dramatically increase the reaction rate by enhancing the nucleophilicity of the amine.[8][9][10]

    • Recommended Solvents:

      • Acetonitrile (CH₃CN)

      • Dimethylformamide (DMF)

      • Dimethyl sulfoxide (DMSO)

      • Acetone

Troubleshooting Workflow: Low Yield

G start Low Reaction Yield lg_check Is the Leaving Group good? (e.g., I, Br, OTs) start->lg_check sterics_check Is the electrophile sterically hindered? (e.g., 2° or 3°) lg_check->sterics_check Yes solution_lg Solution: Switch to a better leaving group (I, Br, OTs, OMs). lg_check->solution_lg No solvent_check Is the solvent polar aprotic? (e.g., ACN, DMF, DMSO) sterics_check->solvent_check No (Methyl or 1°) solution_sterics Problem: Severe steric hindrance. Consider alternative synthesis route. sterics_check->solution_sterics Yes temp_check Is the reaction temperature adequate? solvent_check->temp_check Yes solution_solvent Solution: Switch to a polar aprotic solvent. solvent_check->solution_solvent No solution_temp Solution: Increase temperature and reaction time. temp_check->solution_temp No success Yield Improved temp_check->success Yes

Caption: Decision tree for troubleshooting low reaction yields.

Problem 2: Formation of Multiple Side Products

Q: My reaction is producing a mixture of secondary, tertiary, and even quaternary ammonium salts. How can I improve the selectivity for my desired secondary amine?

This is a classic problem known as polyalkylation . The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide.[16][17][18]

Root Cause Analysis & Solutions
  • Relative Nucleophilicity: The product of the initial reaction is a secondary amine. This secondary amine still has a lone pair and can act as a nucleophile, often reacting faster than the starting primary amine.[18] This leads to the formation of a tertiary amine, which can then be alkylated further to a quaternary ammonium salt.[19][20]

  • Stoichiometry: If the amine and alkyl halide are used in a 1:1 ratio, a mixture of products is almost guaranteed.[17][20]

Strategies to Promote Mono-alkylation
  • Use a Large Excess of the Amine: The most common and effective strategy is to use a large stoichiometric excess of this compound (e.g., 5-10 equivalents) relative to the alkyl halide.[16][21][22] By flooding the reaction with the primary amine, the probability of the alkyl halide encountering another primary amine molecule is much higher than it encountering one of the newly formed secondary amine product molecules.

  • Add the Alkyl Halide Slowly: A slow, dropwise addition of the alkyl halide to the solution of the amine can help maintain a high concentration of the primary amine relative to the electrophile at all times, further favoring mono-alkylation.

Reaction Mechanism: The Polyalkylation Problem

G cluster_0 Desired Reaction cluster_1 Side Reaction 1 cluster_2 Side Reaction 2 PrimaryAmine R'-NH₂ (this compound) SecondaryAmine R'-NH-R (Desired Product) PrimaryAmine->SecondaryAmine + R-X SecondaryAmine_c R'-NH-R TertiaryAmine R'-N(R)₂ (Side Product) TertiaryAmine_c R'-N(R)₂ SecondaryAmine_c->TertiaryAmine + R-X QuatSalt R'-N(R)₃⁺ X⁻ (Side Product) TertiaryAmine_c->QuatSalt + R-X

Caption: Pathway showing competitive polyalkylation side reactions.

Problem 3: Product Isolation and Purification

Q: I believe my reaction has worked, but I am struggling to separate my secondary amine product from the unreacted this compound and the ammonium salt by-product.

Purification of amines can be challenging due to their similar physical properties. However, their basicity provides a powerful handle for separation via extraction.

Recommended Purification Protocol: Acid-Base Extraction

This technique exploits the different pKa values of primary, secondary, and tertiary amines to selectively move them between aqueous and organic layers.

Step-by-Step Methodology:

  • Initial Workup: After the reaction is complete, cool the mixture to room temperature. If you used a high-boiling solvent like DMF or DMSO, you may need to first dilute the mixture with a water-immiscible organic solvent like ethyl acetate or diethyl ether and then wash with water to remove the reaction solvent.

  • Acid Wash (Protonation): Transfer the organic layer to a separatory funnel. Add a dilute aqueous acid solution (e.g., 1M HCl). This will protonate all the amine species (unreacted primary, product secondary), converting them into their corresponding ammonium salts. These salts are water-soluble.

    • R-NH₂ + HCl → R-NH₃⁺Cl⁻ (aqueous soluble)

    • R₂NH + HCl → R₂NH₂⁺Cl⁻ (aqueous soluble)

  • Separate Layers: Shake the funnel and allow the layers to separate. The protonated amines will move into the aqueous layer. The organic layer will contain any non-basic organic impurities or by-products. Discard the organic layer.

  • Basify and Extract: To the aqueous layer, add a strong base (e.g., 2M NaOH or KOH) until the solution is strongly basic (pH > 12). This deprotonates the ammonium salts, regenerating the free, water-insoluble amines.

    • R-NH₃⁺Cl⁻ + NaOH → R-NH₂ + H₂O + NaCl (organic soluble)

    • R₂NH₂⁺Cl⁻ + NaOH → R₂NH + H₂O + NaCl (organic soluble)

  • Final Extraction: Extract the basified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate, dichloromethane). The free amines will now move back into the organic layer.

  • Drying and Concentration: Collect the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine mixture.

  • Final Purification: At this stage, you will have a mixture of the primary and secondary amine, free of salts. If further purification is needed, column chromatography or distillation is typically required. Several buffer-based extraction methods have also been developed for separating amine mixtures on a larger scale.[23][24]

References

  • Leaving group. (n.d.). In Wikipedia. Retrieved January 1, 2026. [Link][14]

  • Nucleophilic Substitution. (2020, April 10). LibreTexts. [Link][12]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. (2014, February 24). Chemistry Net. [Link][10]

  • Nucleophile Strength and Leaving Group Ability. (2024, January 17). YouTube. [Link][25]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023, June 6). YouTube. [Link][13]

  • Leaving Groups. (2023, April 30). JoVE. [Link][11]

  • SN2 Effect of Solvent. (n.d.). OpenOChem Learn. [Link][9]

  • Purification of secondary alkyl amines. (n.d.). Google Patents. [26]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. (2008). American Chemical Society. [Link][23]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. (2016). PMC. [Link][3]

  • Amines are good nucleophiles, even though they are neutral. (n.d.). Pearson. [Link][1]

  • What is the effect of steric hindrance on SN1 and SN2 reactions? (2023, November 1). Brainly. [Link][4]

  • Separation and purification of secondary alkyl primary amines. (n.d.). Google Patents. [27]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. [Link][5]

  • Amine Reactivity. (n.d.). MSU Chemistry. [Link][16]

  • Steric and Solvation Effects in Ionic SN2 Reactions. (1998). Journal of the American Chemical Society. [Link][28]

  • Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? (2020, May 1). Quora. [Link][15]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2008). ResearchGate. [Link][24]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link][6]

  • Reactions of Amines. (n.d.). Jasperse, Chem 360. [Link][19]

  • Amine as Nucleophile in Sn2 Reaction. (2010, October 18). Glasp. [Link][2]

  • Amines React as Bases and as Nucleophiles. (2014, July 26). Chemistry LibreTexts. [Link][17]

  • Nucleophilic Substitution with Amines. (2020, June 25). YouTube. [Link][20]

  • Nucleophilic Substitution. (2024, October 26). Save My Exams. [Link][21]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link][18]

  • Nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. [Link][22]

  • SN2 reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026. [Link][7]

Sources

Validation & Comparative

A Comparative Guide to Purity Assessment of 1-Methylpentylamine: GC-MS and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, ensuring the purity of starting materials and intermediates is paramount. 1-Methylpentylamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against other analytical techniques, grounded in scientific principles and experimental insights.

The Analytical Challenge of this compound

This compound (N-methylpentan-1-amine) is a secondary aliphatic amine with the chemical formula C6H15N.[1] As a relatively small and polar molecule, it presents unique challenges for chromatographic analysis. Direct analysis by Gas Chromatography (GC) can be problematic due to potential peak tailing caused by the interaction of the basic amine group with active sites on the GC column and inlet.[2] This can lead to poor peak shape, inaccurate quantification, and reduced sensitivity.

GC-MS: A Powerful Tool for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it a primary choice for assessing the purity of this compound.[3][4] The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry provides a robust platform for both quantifying the main component and identifying unknown impurities.

Direct GC-MS Analysis: A Feasible but Challenging Approach

While challenging, direct analysis of this compound without derivatization is possible with the appropriate column and conditions. A base-deactivated column is crucial to minimize peak tailing.

Table 1: Proposed GC-MS Parameters for Direct Analysis of this compound

ParameterRecommended SettingRationale
GC Column Base-deactivated, polar phase (e.g., wax-type or amine-specific)Minimizes interaction with the basic amine, improving peak shape.[2]
Injector Split/Splitless, 250 °CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, constant flowProvides good separation efficiency.
Oven Program Initial 50°C, ramp to 200°CAllows for separation of volatile impurities from the main peak.
MS Detector Electron Ionization (EI), Scan modeProvides characteristic fragmentation patterns for identification.

The expected mass spectrum of this compound under EI would show a molecular ion peak (m/z 101) and characteristic fragment ions.[1]

Enhancing GC-MS Performance through Derivatization

To overcome the challenges of direct analysis, derivatization is a widely employed strategy.[5][6] This involves chemically modifying the amine group to create a less polar, more volatile, and more thermally stable derivative, resulting in improved chromatographic performance.

Common Derivatization Techniques:

  • Acylation: Reaction with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives.[5][7] These derivatives are highly responsive to electron capture detectors (ECD) and provide excellent peak shapes in GC.

  • Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to replace the active hydrogen on the amine with a silyl group. Silyl derivatives are generally more stable than their parent compounds.[8][9]

Table 2: Comparison of Common Derivatization Reagents for this compound

Derivatization ReagentDerivative FormedKey AdvantagesConsiderations
TFAA/PFPA Fluoroacyl amideExcellent volatility and peak shape, enhanced sensitivity with ECD.[5][7]Reagents are corrosive and moisture-sensitive.
BSTFA/MTBSTFA Silyl amineGood thermal stability, well-established technique.[8][9]Derivatives can be susceptible to hydrolysis.[8]

Experimental Workflow: Purity Assessment by GC-MS with Derivatization

The following protocol outlines a self-validating system for the purity assessment of this compound using GC-MS with acylation as the derivatization method.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane).

    • Prepare a solution of the test sample at the same concentration.

  • Derivatization:

    • To an aliquot of the standard and sample solutions, add an excess of trifluoroacetic anhydride (TFAA) and a catalyst if necessary (e.g., pyridine).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized standard and sample solutions into the GC-MS system.

    • Acquire data in full scan mode to identify all components.

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound in the chromatogram of the reference standard based on its retention time and mass spectrum.

    • Calculate the purity of the test sample by area normalization, assuming all impurities have a similar response factor to the main component.

    • For unknown impurity peaks, analyze their mass spectra to propose potential structures.

Potential Impurities in this compound

Understanding the synthetic route of this compound is crucial for predicting potential impurities. A common synthesis involves the methylation of n-pentylamine.[10]

Table 3: Potential Impurities and their Origin

ImpurityPotential OriginAnalytical Consideration by GC-MS
n-Pentylamine Unreacted starting materialWill likely have a shorter retention time than this compound.
Dimethylpentylamine Over-methylation by-productWill likely have a longer retention time.
Other alkylamines Impurities in starting materialsCan be identified by their unique mass spectra.
Residual Solvents From synthesis and workupCan be analyzed by headspace GC-MS.

Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques offer complementary or, in some cases, superior performance for specific aspects of purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly when coupled with a mass spectrometer (LC-MS), is a versatile alternative.[11][12][13][14]

  • Advantages:

    • No need for derivatization for many applications.

    • Suitable for non-volatile or thermally labile impurities.

    • A wide range of column chemistries provides flexibility in method development.

  • Disadvantages:

    • Aliphatic amines like this compound lack a strong UV chromophore, necessitating the use of detectors like MS, evaporative light scattering (ELSD), or charged aerosol detectors (CAD), or pre-/post-column derivatization for UV detection.

Ion Chromatography (IC)

IC is specifically designed for the analysis of ionic species and is an excellent technique for quantifying amines.

  • Advantages:

    • High sensitivity and selectivity for amines.

    • Can separate a wide range of aliphatic amines.

  • Disadvantages:

    • Primarily a quantitative technique; structural elucidation of unknown impurities is not straightforward without coupling to MS.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and is well-suited for the analysis of charged molecules like protonated amines.

  • Advantages:

    • Extremely high resolution.

    • Requires very small sample volumes.

  • Disadvantages:

    • Lower concentration sensitivity compared to GC-MS and HPLC-MS.

    • Reproducibility can be a challenge.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard for each impurity.[15][16][17][18][19]

  • Advantages:

    • Provides a direct measure of purity based on the molar concentration of the analyte.

    • Non-destructive technique.

    • Can quantify impurities even if their chemical structures are unknown, provided they have unique NMR signals.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic techniques.

    • Requires a high-field NMR spectrometer.

    • Signal overlap can complicate quantification in complex mixtures.

Table 4: Comparative Summary of Analytical Techniques

TechniquePrincipleDerivatizationThroughputSensitivityKey Strengths
GC-MS Separation by volatility, detection by massOften requiredHighHighExcellent for volatile impurities, definitive identification.[3][4]
HPLC-MS Separation by polarity, detection by massNot always requiredHighHighVersatile, suitable for a wide range of impurities.[11][12][13][14]
Ion Chromatography Ion-exchange separationNoModerateVery HighExcellent for quantifying known ionic species.
Capillary Electrophoresis Separation by charge/size ratioNoModerateModerateHigh separation efficiency for charged analytes.
qNMR Nuclear magnetic resonanceNoLowLowAbsolute quantification without specific impurity standards.[15][16][17][18][19]

Logical Frameworks for Method Selection

The choice of analytical technique should be guided by the specific requirements of the analysis.

Diagram 1: Decision Tree for Purity Method Selection

MethodSelection start Start: Purity Assessment of this compound q1 Need to identify unknown impurities? start->q1 q2 Are impurities volatile? q1->q2 Yes q3 Need absolute quantification without impurity standards? q1->q3 No gcms GC-MS q2->gcms Yes lcms HPLC-MS q2->lcms No q4 Are impurities ionic and known? q3->q4 No qnmr qNMR q3->qnmr Yes ic Ion Chromatography q4->ic Yes ce Capillary Electrophoresis q4->ce Consider for high resolution separation

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Diagram 2: GC-MS Workflow with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample This compound Sample dissolve Dissolve in Solvent sample->dissolve standard Reference Standard standard->dissolve derivatize Derivatization (e.g., Acylation) dissolve->derivatize gcms GC-MS Analysis derivatize->gcms chromatogram Obtain Chromatogram gcms->chromatogram integrate Peak Integration chromatogram->integrate mass_spectra Mass Spectral Analysis chromatogram->mass_spectra purity Purity Calculation integrate->purity impurity_id Impurity Identification mass_spectra->impurity_id

Caption: A typical workflow for purity analysis by GC-MS including a derivatization step.

Conclusion and Recommendations

For a comprehensive purity assessment of this compound, GC-MS is a highly recommended technique , particularly when combined with derivatization to ensure robust and reproducible results. It provides both quantitative purity data and invaluable qualitative information for the identification of process-related impurities and degradation products.

However, a multi-faceted approach employing orthogonal techniques provides the most complete picture of a sample's purity profile. HPLC-MS serves as an excellent complementary method for non-volatile impurities. For absolute purity determination without the need for synthesizing every potential impurity, qNMR is an unparalleled tool. The choice of the most suitable method or combination of methods should be based on the specific analytical needs, regulatory requirements, and the stage of drug development. Adherence to guidelines from bodies such as the International Council for Harmonisation (ICH) on impurities in new drug substances (Q3A) is essential for ensuring the quality and safety of the final pharmaceutical product.[20][21][22][23][24]

References

A Senior Application Scientist's Guide to LC-MS Methods for the Characterization of 1-Methylpentylamine Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust characterization and quantification of 1-Methylpentylamine. As a small, polar aliphatic amine, this compound presents significant analytical challenges, primarily poor retention in conventional reversed-phase liquid chromatography (RPLC). We will objectively compare the performance of RPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and pre-column derivatization strategies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide method selection and implementation.

The Analytical Challenge: Why this compound is Difficult to Analyze

This compound (C₆H₁₅N, Molar Mass: 101.19 g/mol ) is a small aliphatic secondary amine.[1][2] Its physicochemical properties create a classic analytical challenge for LC-MS.[3]

  • High Polarity & Low Hydrophobicity: The molecule's small size and polar amine group result in minimal interaction with non-polar stationary phases, such as C18, leading to poor or no retention in standard reversed-phase chromatography.[3][4]

  • Lack of a Chromophore: The absence of a UV-absorbing functional group makes direct detection by UV-Vis spectrophotometry impractical for trace-level quantification. This necessitates the use of a universal detector like a mass spectrometer.

  • High pKa: As an amine, this compound is basic and will be protonated (positively charged) in the acidic mobile phases typically used in LC-MS. This charge can lead to undesirable secondary interactions with residual silanols on silica-based columns, resulting in poor peak shape (tailing).

These challenges mandate the use of specialized chromatographic techniques to achieve reliable separation and quantification. This guide will compare three primary LC-MS approaches to address these issues.

Comparative Analysis of Chromatographic Strategies

The selection of a chromatographic method is a critical decision driven by the need for retention, resolution, sensitivity, and compatibility with mass spectrometry.

Method 1: Reversed-Phase Liquid Chromatography (RPLC)

RPLC is the most common LC technique but is often unsuitable for highly polar compounds like this compound.

  • Mechanism of Separation: RPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile). Hydrophobic analytes are retained longer.

  • Application to this compound: Direct injection onto a standard C18 column will result in elution at or near the void volume, providing no meaningful separation from other polar matrix components.

  • Causality of Poor Performance: The molecule is too polar to partition effectively into the non-polar stationary phase. While using a high aqueous mobile phase can increase retention for some polar molecules, it is often insufficient for small amines and can lead to phase dewetting on some older column types.

  • Verdict: Standard RPLC is not a viable standalone method for the analysis of this compound.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the retention and separation of highly polar compounds.[5][6]

  • Mechanism of Separation: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5]

  • Application to this compound: As a polar molecule, this compound will be well-retained and separated under HILIC conditions.[7] This allows for effective separation from non-polar matrix components and provides a stable retention time for quantification.

  • Advantages for MS Detection: The high organic content of the HILIC mobile phase promotes efficient desolvation and ionization in the MS source (e.g., Electrospray Ionization - ESI), often leading to enhanced sensitivity compared to RPLC.[5]

  • Verdict: HILIC is a highly recommended technique due to its direct analysis capability, strong retention of the target analyte, and MS-friendly mobile phases.

Method 3: Ion-Pairing Reversed-Phase Chromatography (IP-RPLC)

Ion-pairing chromatography is another strategy to retain charged, polar analytes on a reversed-phase column.

  • Mechanism of Separation: An ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or heptafluorobutyric acid - HFBA) is added to the mobile phase.[8] This reagent has a hydrophobic tail and an ionic head. It forms a neutral complex with the protonated this compound, and this complex is retained on the RPLC column.[9]

  • Application to this compound: This method can achieve good retention and peak shape. The choice of ion-pairing reagent can modulate retention.

  • Disadvantages for MS Detection: This is the critical failure point for this technique. Ion-pairing reagents are notoriously problematic for MS detectors. They are non-volatile and can cause significant ion suppression, drastically reducing sensitivity.[10] They also contaminate the MS source, requiring frequent and extensive cleaning.

  • Verdict: While effective for retention, IP-RPLC is generally not recommended for LC-MS applications due to severe MS incompatibility.

Method 4: Pre-Column Derivatization followed by RPLC

This approach chemically modifies the analyte to make it more amenable to RPLC analysis.

  • Mechanism of Separation: A derivatizing agent is reacted with the amine group of this compound.[11] A common reagent is Dansyl Chloride, which attaches a large, hydrophobic dansyl group. The resulting derivative is much less polar and can be easily retained and separated by standard RPLC.[12]

  • Application to this compound: This is a very robust and effective method. The derivatization step overcomes the primary challenge of poor retention.

  • Advantages for MS Detection: The derivatization tag not only increases hydrophobicity but can also improve ionization efficiency and provide characteristic fragment ions for highly selective detection in tandem MS (MS/MS).[13]

  • Disadvantages: The primary drawback is the additional sample preparation step. The derivatization reaction adds time, requires careful optimization, and introduces potential sources of variability and error.[11]

  • Verdict: An excellent choice when high sensitivity and selectivity are required and when the additional sample preparation workflow is acceptable.

Method Selection Workflow

The choice of method depends on the specific analytical requirements, such as required sensitivity, sample throughput, and available instrumentation.

MethodSelection cluster_methods Analytical Approaches cluster_results Outcomes & Recommendations Analyte Analyte: this compound (Small, Polar, Basic) RPLC Standard RPLC Analyte->RPLC Direct Analysis? HILIC HILIC Analyte->HILIC Direct Analysis? IP_RPLC Ion-Pair RPLC Analyte->IP_RPLC Retention Enhancement? Deriv Derivatization + RPLC Analyte->Deriv Chemical Modification? Result_RPLC Outcome: No Retention Recommendation: Not Viable RPLC->Result_RPLC Result_HILIC Outcome: Good Retention & MS Sensitivity Recommendation: Recommended for direct analysis HILIC->Result_HILIC Result_IP Outcome: Good Retention, Poor MS Compatibility Recommendation: Not Recommended for MS IP_RPLC->Result_IP Result_Deriv Outcome: Excellent Retention & Sensitivity Recommendation: Recommended for high sensitivity needs Deriv->Result_Deriv

Caption: Method selection workflow for this compound analysis.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the discussed methods. Values are representative and should be confirmed during method validation.

Performance CharacteristicStandard RPLCHILIC-MSDerivatization-RPLC-MS
Retention Factor (k') ~ 0 (No retention)> 2.0 (Good retention)> 2.0 (Good retention)
Peak Asymmetry N/A0.9 - 1.5 (Good)1.0 - 1.4 (Excellent)
Relative Sensitivity Very LowHighVery High
Selectivity Very LowHighVery High (especially with MS/MS)
Sample Throughput High (but ineffective)HighLower (due to derivatization step)
MS Compatibility ExcellentExcellentExcellent
Method Complexity LowModerateHigh

Detailed Experimental Protocol: HILIC-MS Method

Based on the comparison, HILIC-MS offers the best balance of performance, simplicity, and MS-compatibility for the direct analysis of this compound.

Scope

This protocol describes the quantitative analysis of this compound in a simple matrix (e.g., a drug substance or formulation soluble in organic solvent) using HILIC coupled with single quadrupole or tandem mass spectrometry.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Sample Diluent: 95:5 (v/v) Acetonitrile:Water

Instrumentation
  • HPLC or UHPLC system

  • HILIC column: e.g., Waters ACQUITY UPLC BEH Amide column (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mass Spectrometer with ESI source (e.g., Triple Quadrupole for MS/MS)

Workflow Diagram

ProtocolWorkflow cluster_prep Part A: Preparation cluster_analysis Part B: LC-MS Analysis cluster_data Part C: Data Processing Prep_Mobile 1. Prepare Mobile Phases A: 10mM Amm. Formate B: 95:5 ACN:Water + 0.1% FA Equilibrate 4. Equilibrate HILIC Column (Initial mobile phase conditions) Prep_Mobile->Equilibrate Prep_Standards 2. Prepare Calibration Standards (e.g., 1-1000 ng/mL in diluent) Inject 5. Inject Sample/Standard (e.g., 2 µL) Prep_Standards->Inject Prep_Sample 3. Prepare Sample (Dissolve and dilute in diluent) Prep_Sample->Inject Equilibrate->Inject Acquire 6. Acquire Data (Using optimized MS parameters) Inject->Acquire Integrate 7. Integrate Peak (at expected retention time) Acquire->Integrate Calibrate 8. Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify 9. Quantify Sample (from regression equation) Calibrate->Quantify

Caption: Step-by-step HILIC-MS workflow for this compound.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Mobile Phase B: 95:5 (v/v) Acetonitrile:Water with 0.1% Formic Acid.

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in the sample diluent.

    • Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration within the calibration range.

  • LC Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • Gradient:

      • 0.0 min: 95% B

      • 3.0 min: 60% B

      • 3.1 min: 95% B

      • 5.0 min: 95% B (Re-equilibration)

  • MS Conditions (Example for Tandem MS):

    • Ionization Mode: Electrospray Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺, which is m/z 102.1. The product ion must be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of an alkyl chain.[14][15] For example, a potential transition could be 102.1 -> 44.1 (corresponding to the C₂H₆N⁺ fragment).

    • Collision Energy: Optimize for maximum signal intensity of the product ion.

Trustworthiness: Method Validation Framework

Every protocol described must be a self-validating system. The objective of analytical procedure validation is to demonstrate that it is suitable for its intended purpose.[16] All methods used in a regulated environment must be validated according to guidelines from authorities like the FDA and ICH.[17][18][19]

Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of 5 concentration levels should be used.

  • Accuracy: The closeness of test results to the true value. This is typically assessed by spike/recovery studies at three concentration levels in triplicate.[18]

  • Precision: The degree of scatter between a series of measurements. This includes:

    • Repeatability (Intra-assay precision): Precision over a short time interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[18]

Adherence to system suitability criteria as defined in documents like the USP General Chapter <621> is mandatory to ensure the chromatographic system is adequate for the intended analysis before any sample injection.[20][21][22]

Conclusion

The characterization of this compound by LC-MS requires a departure from conventional reversed-phase methods. While derivatization followed by RPLC-MS offers maximum sensitivity, HILIC-MS stands out as the most efficient and direct approach , providing excellent retention, good peak shape, and high compatibility with mass spectrometry. The choice of method should be guided by the specific analytical goals, but for routine quality control and characterization, the HIL-IC-MS method detailed in this guide provides a robust and reliable starting point. All methods must be rigorously validated to ensure data integrity and trustworthiness.

References

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  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
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A Researcher's Guide to Spectroscopic Confirmation of 1-Methylpentylamine Reaction Outcomes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of reaction outcomes is paramount. For reactions involving primary amines like 1-methylpentylamine, a versatile building block, spectroscopic analysis provides the definitive evidence of successful transformation. This guide offers an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for characterizing the products of common this compound reactions. We will delve into the causality behind experimental choices and present detailed protocols to ensure trustworthy and reproducible results.

The Importance of Orthogonal Spectroscopic Techniques

I. Spectroscopic Signatures of Key this compound Reactions

This compound readily undergoes a variety of reactions, including acylation, alkylation, and Schiff base formation. Understanding the expected spectroscopic changes for each transformation is crucial for accurate product identification.

Acylation: Formation of N-(1-Methylpentyl)acetamide

Acylation of this compound with an acylating agent like acetyl chloride results in the formation of an amide.

Reaction Scheme: CH₃(CH₂)₃CH(CH₃)NH₂ + CH₃COCl → CH₃(CH₂)₃CH(CH₃)NHCOCH₃ + HCl

Expected Spectroscopic Changes:

  • ¹H NMR: The appearance of a new singlet corresponding to the acetyl methyl protons (CH₃CO-) typically around 2.0 ppm is a key indicator. The N-H proton signal will also be present, often as a broad singlet.

  • ¹³C NMR: A new signal for the carbonyl carbon (C=O) of the amide will appear significantly downfield, generally in the range of 170-175 ppm.

  • IR Spectroscopy: The most telling change is the appearance of a strong carbonyl (C=O) stretching band around 1650 cm⁻¹. The characteristic N-H stretching bands of the primary amine (two bands in the 3300-3500 cm⁻¹ region) will be replaced by a single N-H stretching band for the secondary amide.[1][2][3]

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the N-(1-methylpentyl)acetamide (143.23 g/mol ).

Reductive Amination: Formation of a Secondary Amine

Reaction with a carbonyl compound, such as acetone, followed by reduction, yields a secondary amine.

Reaction Scheme (via Imine Intermediate): CH₃(CH₂)₃CH(CH₃)NH₂ + (CH₃)₂CO → CH₃(CH₂)₃CH(CH₃)N=C(CH₃)₂ + H₂O CH₃(CH₂)₃CH(CH₃)N=C(CH₃)₂ + [H] → CH₃(CH₂)₃CH(CH₃)NHCH(CH₃)₂

Expected Spectroscopic Changes:

  • ¹H NMR: The two methyl groups of the isopropyl moiety will likely appear as a doublet. The N-H proton will be visible as a single, often broad, peak.

  • ¹³C NMR: New signals corresponding to the isopropyl carbons will be observed.

  • IR Spectroscopy: The N-H stretching region will show a single band characteristic of a secondary amine, which is generally weaker than that of a primary amine.[3][4] The C=N stretch of the imine intermediate (around 1640-1690 cm⁻¹) will be absent in the final product.

  • Mass Spectrometry: The molecular ion peak will reflect the addition of the isopropyl group.

Schiff Base Formation: Reaction with an Aldehyde or Ketone

Condensation with an aldehyde or ketone, for instance, benzaldehyde, forms an imine (Schiff base).[5][6]

Reaction Scheme: CH₃(CH₂)₃CH(CH₃)NH₂ + C₆H₅CHO → CH₃(CH₂)₃CH(CH₃)N=CHC₆H₅ + H₂O

Expected Spectroscopic Changes:

  • ¹H NMR: A characteristic signal for the imine proton (-N=CH-) will appear downfield, typically between 8.0 and 8.5 ppm.

  • ¹³C NMR: The imine carbon (-N=C-) will resonate in the 160-170 ppm region.

  • IR Spectroscopy: The most significant feature is the appearance of a C=N stretching vibration, typically in the 1640-1690 cm⁻¹ range.[7] The N-H stretching bands of the primary amine will disappear.[8]

  • Mass Spectrometry: The molecular ion peak will correspond to the molecular weight of the formed imine.

II. Comparative Data Analysis

The following tables summarize the key spectroscopic data for this compound and its derivatives, providing a clear basis for comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundKey Proton Signals
This compound ~2.6 (m, -CH-NH₂), ~1.1 (d, -CH-CH₃), ~0.9 (t, -CH₂-CH₃)
N-(1-Methylpentyl)acetamide ~2.0 (s, -CO-CH₃), Broad singlet for N-H
N-isopropyl-1-methylpentylamine Doublet for isopropyl -CH(CH₃)₂
N-(1-Methylpentyl)benzylideneimine ~8.3 (s, -N=CH-Ph)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundKey Carbon Signals
This compound ~48 (-CH-NH₂), ~23 (-CH-CH₃)
N-(1-Methylpentyl)acetamide ~170 (C=O), ~23 (-CO-CH₃)
N-isopropyl-1-methylpentylamine Signals for isopropyl carbons
N-(1-Methylpentyl)benzylideneimine ~165 (C=N)

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC=O StretchC=N Stretch
This compound ~3370, ~3290 (two bands)[1][2]--
N-(1-Methylpentyl)acetamide ~3300 (one band)~1650-
N-isopropyl-1-methylpentylamine ~3300 (one band, weaker)--
N-(1-Methylpentyl)benzylideneimine --~1645

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightExpected [M]⁺ or [M+H]⁺
This compound C₆H₁₅N101.19101 or 102
N-(1-Methylpentyl)acetamide C₈H₁₇NO143.23143 or 144[9]
N-isopropyl-1-methylpentylamine C₉H₂₁N143.27143 or 144
N-(1-Methylpentyl)benzylideneimine C₁₃H₁₉N189.30189 or 190

III. Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following detailed protocols are provided.

A. NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified reaction product.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition (¹H NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

Data Acquisition (¹³C NMR):

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

B. Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the liquid or solid sample directly onto the crystal.

  • For solid samples, apply pressure using the anvil to ensure good contact with the crystal.

Data Acquisition (FTIR):

  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal must be collected before scanning the sample.

C. Mass Spectrometry

Sample Preparation (Electron Ionization - EI or Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • For ESI, it may be necessary to add a small amount of an acid (e.g., formic acid) to promote ionization.

Data Acquisition (GC-MS with EI):

  • Gas Chromatograph: Use a column appropriate for the analysis of amines (e.g., a DB-5ms).

  • Injection Volume: 1 µL.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 250 °C) to ensure separation of components.

  • Mass Spectrometer (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Acquisition (Direct Infusion ESI-MS):

  • Infusion Rate: 5-10 µL/min.

  • Mass Spectrometer (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Mass Range: Scan a range that includes the expected molecular weight of the product.

IV. Visualizing the Workflow

A systematic approach is key to efficient and accurate spectroscopic analysis. The following workflow diagram illustrates the logical progression from reaction completion to structural confirmation.

G cluster_0 Reaction & Workup cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Confirmation Reaction This compound Reaction Workup Purification (e.g., Chromatography) Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR IR IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Data_Analysis Comparative Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Confirmation.

V. Alternative & Complementary Analytical Methods

While NMR, IR, and MS are the cornerstones of structural elucidation, other techniques can provide valuable complementary information, particularly for quantitative analysis or for complex mixtures.

  • Quantitative NMR (qNMR): By including a known amount of an internal standard, ¹H NMR can be used for accurate quantification of the reaction product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques are invaluable for assessing the purity of the reaction product and for quantifying components in a mixture.[10] When coupled with a mass spectrometer (GC-MS, LC-MS), they provide both separation and identification.

  • Colorimetric Assays: For the quantification of primary amines, colorimetric methods using reagents like ninhydrin or o-phthalaldehyde (OPA) can be employed.[11] These methods are often used in biochemical contexts.[12]

VI. Conclusion

The rigorous confirmation of reaction outcomes for this compound is a critical step in any synthetic endeavor. By employing a combination of NMR, IR, and mass spectrometry, researchers can confidently elucidate the structure of their products. This guide has provided a framework for understanding the expected spectroscopic signatures, detailed experimental protocols for acquiring high-quality data, and a comparative analysis to aid in interpretation. Adherence to these principles of scientific integrity and logical workflow will ensure the generation of trustworthy and reproducible results, accelerating research and development in chemistry and the pharmaceutical sciences.

References

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Comparative Reactivity of 1-Methylpentylamine vs. n-Hexylamine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of organic synthesis, the selection of an amine is a pivotal decision that dictates reaction pathways, kinetics, and overall efficiency. This guide offers a detailed comparative analysis of two isomeric C6 amines: 1-methylpentylamine (also known as 2-aminohexane) and n-hexylamine. While chemically similar, their structural nuances lead to significant differences in reactivity, a critical consideration for researchers, scientists, and professionals in drug development. This document will elucidate these differences through the lens of steric hindrance and electronic effects, supported by established chemical principles and illustrative experimental designs.

Structural and Physicochemical Foundations of Reactivity

This compound and n-hexylamine share the same molecular formula, C6H15N, yet their structural arrangements are distinct, giving rise to different reactivity profiles.

  • n-Hexylamine is a linear primary amine, with the amino group (-NH2) positioned at the terminus of the hexane chain.[1][2][3] This placement results in minimal steric obstruction around the nitrogen atom's lone pair of electrons.

  • This compound is a primary amine where the amino group is located on the second carbon of the hexane chain.[4][5] The presence of a methyl group on the carbon adjacent to the nitrogen introduces significant steric hindrance compared to its linear isomer.[6][7]

This fundamental difference in steric accessibility is a primary determinant of their kinetic behavior in chemical reactions, even though their basicities are comparable.

Table 1: Comparative Physicochemical Properties

Propertyn-HexylamineThis compound (2-Hexanamine)
CAS Number 111-26-2[1][2]5329-79-3[4][5]
Molecular Formula C6H15N[1][2]C6H15N[4][5]
Molecular Weight 101.19 g/mol [1][2]101.19 g/mol [4][5]
Boiling Point 131-132 °C~114-116 °C
Density 0.766 g/mL at 25 °C~0.753 g/mL at 25 °C
Structure CH3(CH2)5NH2CH3CH(NH2)(CH2)3CH3

Comparative Reactivity: The Decisive Role of Steric Hindrance

The accessibility of the nitrogen's lone pair of electrons is paramount for its function as a nucleophile. The steric bulk surrounding this site directly impacts the rate of reaction.[6][8]

N-Acylation

N-acylation, the formation of an amide bond, is a cornerstone of many synthetic pathways. The reaction involves the nucleophilic attack of the amine on a carbonyl carbon.

  • n-Hexylamine: With its unhindered amino group, n-hexylamine can readily approach the electrophilic carbonyl center, leading to a faster reaction rate.

  • This compound: The methyl group adjacent to the amino group in this compound creates a sterically crowded environment. This impedes the trajectory of the nucleophilic attack, resulting in a significantly slower acylation reaction under identical conditions.[6]

Experimental Protocol: Comparative N-Acylation with Acetic Anhydride

  • Setup: In two separate flasks, dissolve 10 mmol of n-hexylamine and this compound, respectively, in 20 mL of a suitable aprotic solvent like dichloromethane (DCM). Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine, to each flask.

  • Reaction Initiation: Cool the solutions to 0 °C. Add 1.0 equivalent of acetic anhydride dropwise to each flask while stirring.

  • Monitoring: Allow the reactions to warm to room temperature and monitor their progress at regular intervals using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Analysis: The reaction with n-hexylamine is expected to reach completion in a shorter timeframe than the reaction with this compound. Quantitative analysis of aliquots can be used to determine the kinetic profiles.

Diagram 1: Experimental Workflow for Comparative N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Dissolve Amine & Base in DCM B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Warm to RT C->D E Monitor by TLC/GC D->E F Quench Reaction E->F G Work-up & Isolate F->G H Determine Yield & Purity G->H

Caption: A generalized workflow for the comparative N-acylation of amines.

N-Alkylation

N-alkylation reactions, typically proceeding via an SN2 mechanism, are also highly sensitive to steric effects.[9]

  • n-Hexylamine: As a potent nucleophile with low steric hindrance, n-hexylamine reacts efficiently with primary alkyl halides to yield secondary amines.[10][11][12]

  • This compound: The steric bulk around the nitrogen atom not only slows the rate of the desired SN2 reaction but can also favor competing elimination (E2) pathways, particularly with more hindered alkyl halides. This can lead to lower yields of the target N-alkylated product and the formation of olefin byproducts.

Diagram 2: Steric Hindrance and Reactivity

G cluster_amines Amine Nucleophilicity cluster_outcomes Reaction Outcome start Electrophile (e.g., R-X) n_hexylamine n-Hexylamine Low Steric Hindrance start->n_hexylamine Attack methylpentylamine This compound High Steric Hindrance start->methylpentylamine Attack fast_reaction Fast Reaction High Yield n_hexylamine->fast_reaction Favored Pathway slow_reaction Slow Reaction Potential Side Products methylpentylamine->slow_reaction Hindered Pathway

Caption: The impact of steric hindrance on the reaction pathway of amines.

Practical Implications and Conclusion

The choice between n-hexylamine and this compound is a clear illustration of structure-activity relationships in organic chemistry.

  • n-Hexylamine is the superior choice for reactions where high nucleophilicity and rapid reaction rates are paramount. Its unencumbered amino group ensures efficient reactions with a wide array of electrophiles.

  • This compound should be considered when the introduction of a specific branched alkyl moiety is required. However, synthetic chemists must anticipate slower reaction kinetics and potentially lower yields. Optimization of reaction conditions, such as elevated temperatures or the use of more reactive reagents, may be necessary to drive these reactions to completion.[13]

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Navigating Steric Landscapes: A Comparative Guide to the Synthetic Utility of 1-Methylpentylamine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, the three-dimensional architecture of a molecule is as crucial as its elemental composition. Among the myriad factors governing reactivity, steric hindrance—the spatial arrangement of atoms and groups that can impede a chemical reaction—stands as a paramount consideration.[1] For researchers and drug development professionals, understanding and harnessing steric effects is not merely an academic exercise; it is a fundamental tool for controlling reaction rates, enhancing selectivity, and ultimately, designing efficient synthetic pathways.

This guide provides an in-depth comparison of the steric effects of 1-methylpentylamine (also known as hexan-2-amine) and its primary amine isomers. We will explore how subtle changes in the branching of the hexyl chain profoundly influence the accessibility of the amine's reactive lone pair, with direct consequences for its performance in common synthetic transformations. This analysis is grounded in established principles of physical organic chemistry and supported by actionable experimental protocols.

The Isomers: A Spectrum of Steric Profiles

This compound belongs to the family of hexylamines (C₆H₁₅N), which exist as several structural isomers.[2][3][4] For the purpose of comparing steric effects in synthesis, we will focus on the primary amine isomers where the position of the amino group or the branching of the carbon chain creates distinct steric environments. The key difference lies in the substitution pattern on the carbon atom bonded to the nitrogen (the α-carbon) and the adjacent carbon (the β-carbon).

Diagram 1: Key Primary Amine Isomers of Hexane

G cluster_0 Linear and α-Branched Isomers cluster_1 β-Branched Isomer Example n-Hexylamine n-Hexylamine (Hexan-1-amine) Least Hindered This compound This compound (Hexan-2-amine) n-Hexylamine->this compound Increasing α-substitution 4-Methylpentylamine 4-Methyl-1-pentylamine (Isohexylamine) n-Hexylamine->4-Methylpentylamine Branching distant from -NH2 1-Ethylbutylamine 1-Ethylbutylamine (Hexan-3-amine) Most α-Hindered This compound->1-Ethylbutylamine Increasing α-substitution

Caption: Structural relationship of key hexylamine isomers.

As illustrated, the primary difference between n-hexylamine, this compound, and 1-ethylbutylamine is the degree of substitution at the α-carbon. This progressive increase in branching directly shields the nitrogen atom, creating a more sterically congested environment.

Quantifying Steric Hindrance: From Qualitative Principles to Quantitative Metrics

The reactivity of an amine as a nucleophile is governed by both electronic and steric factors.[5] While all primary alkylamines have similar basicity, their nucleophilicity can vary dramatically due to steric hindrance.[6] This is because nucleophilic attack requires the formation of a new bond at a specific trajectory, a process highly sensitive to physical obstruction.[6]

Several parameters have been developed to quantify steric effects. One of the most intuitive is the percent buried volume (%V_Bur) , which calculates the percentage of the space around a central atom (in this case, nitrogen) that is occupied by its substituents.[7][8][9] A higher %V_Bur value corresponds to greater steric hindrance and, typically, lower reactivity in sterically demanding reactions.

Table 1: Comparison of Structural and Steric Properties of Hexylamine Isomers

Amine IsomerIUPAC NameStructurePredicted Steric HindranceKey Structural Feature
n-Hexylamine Hexan-1-amineCH₃(CH₂)₅NH₂LowUnbranched, primary amine
This compound Hexan-2-amineCH₃(CH₂)₃CH(CH₃)NH₂ModerateMethyl group on α-carbon
1-Ethylbutylamine Hexan-3-amineCH₃(CH₂)₂CH(C₂H₅)NH₂HighEthyl group on α-carbon
4-Methyl-1-pentylamine 4-Methylpentan-1-amine(CH₃)₂CHCH₂CH₂CH₂NH₂LowBranching distant from amine

The trend is clear: as alkyl substitution increases at the α-carbon (from hydrogen in n-hexylamine to methyl in this compound), the steric bulk around the nitrogen atom increases. This directly impacts the accessibility of the nitrogen's lone pair of electrons to an electrophilic center.

Impact on Synthetic Reactions: Experimental Observations and Predictive Insights

The differences in steric profiles lead to predictable and exploitable differences in reactivity.

Nucleophilic Substitution and Acylation Reactions

In S_N2 reactions and acylations, the amine acts as a nucleophile, attacking an electrophilic carbon. The transition state for these reactions is sensitive to crowding. Consequently, increased steric hindrance at the amine will decrease the reaction rate.

  • Reactivity Trend: n-Hexylamine > this compound > 1-Ethylbutylamine

This differential reactivity can be used for chemoselective modifications. For instance, in a molecule containing two different primary amine groups, one less hindered and one more hindered, it is often possible to selectively acylate the less hindered amine by using a bulky acylating agent or carefully controlling reaction conditions. This principle is fundamental in protecting group chemistry and complex molecule synthesis.

Imine Formation

The formation of an imine from an amine and a carbonyl compound proceeds through a tetrahedral intermediate. The formation of this intermediate is sterically sensitive. A bulkier amine will approach the carbonyl carbon more slowly, and the resulting crowded tetrahedral intermediate will be less stable, slowing the overall reaction rate.

Role as Ligands in Catalysis

In organometallic chemistry, amines are frequently used as ligands for metal catalysts. The steric properties of the amine ligand can have a profound effect on the catalyst's activity and selectivity. A bulkier amine ligand can create a more defined and constrained coordination sphere around the metal center, which can be crucial for achieving high enantioselectivity in asymmetric catalysis. The choice between this compound and a less-hindered isomer could dramatically alter the stereochemical outcome of a catalyzed reaction.

Experimental Validation: A Competitive Acylation Protocol

To empirically demonstrate the difference in nucleophilicity due to steric effects, a competitive acylation experiment can be performed. This protocol is designed to be self-validating, as the relative reactivity is determined directly from the product ratio.

Objective: To determine the relative reactivity of n-hexylamine and this compound towards acylation with acetic anhydride.

Materials:

  • n-Hexylamine (Hexan-1-amine)

  • This compound (Hexan-2-amine)

  • Acetic Anhydride (Ac₂O)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., Dodecane) for GC analysis

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add n-hexylamine (1.0 mmol), this compound (1.0 mmol), triethylamine (1.2 mmol), and a known amount of dodecane internal standard in 20 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: While stirring, slowly add a solution of acetic anhydride (0.5 mmol, the limiting reagent) in 5 mL of anhydrous DCM dropwise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by adding 20 mL of saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the two resulting acetamide products (N-hexylacetamide and N-(1-methylpentyl)acetamide) and the unreacted amines. Quantify the relative peak areas of the two amide products against the internal standard.

Diagram 2: Experimental Workflow for Competitive Acylation

G A 1. Mix Equimolar n-Hexylamine & This compound in DCM with TEA B 2. Cool to 0°C A->B C 3. Add 0.5 eq. Acetic Anhydride (Limiting Reagent) B->C D 4. React for 3h C->D E 5. Aqueous Work-up (NaHCO3, Brine) D->E F 6. Dry & Concentrate E->F G 7. Analyze by GC-MS F->G H Determine Product Ratio: [N-Hexylacetamide] vs [N-(1-methylpentyl)acetamide] G->H G struct1 Amine Structure n-Hexylamine (Low Hindrance) This compound (High Hindrance) struct2 Accessibility of N Lone Pair High Accessibility Low Accessibility struct1:f1->struct2:f1 struct1:f2->struct2:f2 struct3 Transition State Stability More Stable Less Stable struct2:f1->struct3:f1 struct2:f2->struct3:f2 struct4 Reaction Rate (Nucleophilic Attack) Faster Slower struct3:f1->struct4:f1 struct3:f2->struct4:f2

Caption: Causality chain from molecular structure to reaction kinetics.

Conclusion

The choice of an amine isomer in synthesis is a critical decision that can dictate the success, efficiency, and selectivity of a reaction. As demonstrated, moving from the linear n-hexylamine to the α-branched this compound introduces a moderate but significant level of steric hindrance. This structural change measurably decreases the amine's nucleophilicity, a factor that must be accounted for when designing synthetic routes. By understanding the principles of steric effects and employing methods like competitive experiments to quantify them, researchers can make more informed decisions, turning potential steric liabilities into powerful tools for synthetic control.

References

  • Poater, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. [Link] [7][8][9]2. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117479, N-Methylpentylamine. PubChem. [Link]

  • Heck, M., et al. (2018). Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines. The Journal of Organic Chemistry. [Link]

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Introduction: The Critical Role of Amine Reactivity in Scientific Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Kinetics of Primary Aliphatic Amines: A Comparative Analysis of 1-Methylpentylamine

Primary aliphatic amines are foundational building blocks in modern chemistry, indispensable to industries ranging from pharmaceutical synthesis and drug development to agrochemicals and polymer science.[1] Their utility is fundamentally governed by the reactivity of the nitrogen lone pair, which dictates their role as nucleophiles and bases in a vast array of chemical transformations. The kinetics of these reactions—the speed at which they occur—are of paramount importance, influencing process efficiency, product yield, and the economic viability of large-scale production.

This guide, prepared for researchers, scientists, and drug development professionals, provides a detailed comparative analysis of the reaction kinetics of this compound against a series of structurally related primary amines: its linear isomer, n-hexylamine, and shorter-chain analogues, n-butylamine and n-propylamine. By examining the interplay between molecular structure, steric hindrance, and electronic effects, we will elucidate the factors that control their reactivity. This analysis is grounded in established kinetic principles and supported by experimental methodologies, offering a predictive framework for amine selection in your research and development endeavors.

Theoretical Framework: Unpacking the Determinants of Amine Nucleophilicity

The reactivity of a primary amine is predominantly a function of its nucleophilicity—the ability of its nitrogen atom's lone pair of electrons to attack an electrophilic center.[2][3] This process initiates numerous critical reactions, including nucleophilic substitution and addition-elimination pathways. The rate of these reactions is influenced by several key molecular features:

  • Electronic Effects : Alkyl groups attached to the amino group are electron-donating, increasing the electron density on the nitrogen atom.[3] This enhanced electron density makes the lone pair more available for donation to an electrophile, thereby increasing the amine's basicity and, generally, its nucleophilicity.[2]

  • Steric Hindrance : The spatial arrangement of atoms surrounding the nitrogen center can significantly impede the approach of a reactant.[4] Bulky substituents can physically block the reaction pathway, slowing down the rate of nucleophilic attack even if the amine is electronically activated.[4][5] This is a crucial factor when comparing structural isomers like this compound and n-hexylamine.

  • Solvation Effects : The solvent can stabilize the amine and the transition state of the reaction to different extents, thereby influencing the activation energy and the reaction rate.

This compound presents an interesting case study. Like its linear counterpart, n-hexylamine, it possesses a six-carbon skeleton. However, the presence of a methyl group on the carbon adjacent to the amino group (the α-carbon) introduces significant steric bulk near the reactive center. In contrast, the linear amines (propylamine, butylamine, hexylamine) offer a less encumbered nitrogen atom, with reactivity trends primarily influenced by the modest increase in the inductive effect with chain length.

Methodology for Kinetic Analysis: A Protocol for Probing Amine Reactivity

To quantitatively compare the reactivity of these amines, a well-designed kinetic experiment is essential. A common approach involves reacting the amine with a suitable electrophile and monitoring the reaction progress over time using spectroscopic methods. The following protocol describes a self-validating system for determining the pseudo-first-order rate constant of an amine reacting with an electrophile like 2,4-dinitrochlorobenzene (DNCB), a classic substrate for studying nucleophilic aromatic substitution.

Experimental Protocol: Spectrophotometric Determination of Reaction Rate Constants

Objective: To determine the pseudo-first-order rate constant (k') for the reaction of a primary amine with DNCB.

Materials:

  • This compound

  • n-Hexylamine

  • n-Butylamine

  • n-Propylamine

  • 2,4-Dinitrochlorobenzene (DNCB)

  • Acetonitrile (ACN), spectrophotometric grade

  • Thermostatted UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DNCB (e.g., 0.1 M) in acetonitrile.

    • Prepare stock solutions of each amine (e.g., 1.0 M) in acetonitrile.

  • Experimental Setup:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the product, N-alkyl-2,4-dinitroaniline (typically around 365 nm), where the reactants have minimal absorbance.

    • Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C).

  • Kinetic Run:

    • Pipette 2.0 mL of acetonitrile into a quartz cuvette.

    • Add a small volume of the DNCB stock solution to achieve a final concentration of ~0.1 mM.

    • Initiate the reaction by adding a large excess of the amine stock solution (e.g., to achieve a final concentration of 10 mM). This ensures the amine concentration remains effectively constant, allowing for the application of pseudo-first-order kinetics.

    • Immediately begin recording absorbance as a function of time for a duration sufficient to observe significant product formation (e.g., 3-5 half-lives).

  • Data Analysis:

    • The observed rate constant, k', is determined by fitting the absorbance-time data to a first-order exponential equation: A_t = A_∞ - (A_∞ - A_0)e^(-k't), where A_t is the absorbance at time t, and A_0 and A_∞ are the initial and final absorbances, respectively.

    • Alternatively, plot ln(A_∞ - A_t) versus time. The slope of the resulting linear plot is -k'.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the amine: k₂ = k'/[Amine].[6]

This protocol is inherently self-validating because the linearity of the pseudo-first-order plot confirms that the reaction is first order with respect to the limiting reagent (DNCB) under the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the kinetic analysis workflow.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis P1 Prepare Amine & DNCB Stock Solutions P2 Equilibrate Spectrophotometer to 25.0°C R1 Mix Reagents in Cuvette (Amine in Excess) P2->R1 R2 Initiate Data Acquisition (Absorbance vs. Time) R1->R2 A1 Plot ln(A∞ - At) vs. Time R2->A1 A2 Determine Slope (-k') A1->A2 A3 Calculate k' and k2 A2->A3

Caption: Workflow for determining amine reaction rate constants.

Comparative Analysis of Reaction Kinetics

The Dominant Effect of Steric Hindrance

Steric hindrance is arguably the most significant factor differentiating the reactivity of this compound from its linear counterparts.[4][7] The methyl group on the α-carbon in this compound creates a more crowded environment around the nitrogen atom. This bulkiness impedes the nitrogen's ability to approach and attack an electrophile.[5]

  • This compound: The branched structure leads to a lower reaction rate constant compared to a linear isomer. The steric shield provided by the adjacent methyl group increases the activation energy of the reaction.

  • n-Hexylamine: As a linear amine, the nitrogen atom is significantly more accessible. Consequently, n-hexylamine is expected to react faster than this compound.[7]

Studies quantifying the effect of branching near the reaction center consistently show a marked decrease in nucleophilicity. For example, comparing n-propylamine to the more hindered isopropylamine and t-butylamine reveals a dramatic reduction in reaction rates, with the t-butyl group reducing nucleophilicity by a factor of about 1000 compared to a linear primary amine.[7] A similar, albeit less dramatic, trend is expected for this compound versus n-hexylamine.

The Subtle Influence of Alkyl Chain Length

For the series of linear primary amines (n-propylamine, n-butylamine, n-hexylamine), the primary difference is the length of the alkyl chain.

  • Electronic Effect: As the chain length increases, the electron-donating inductive effect of the alkyl group slightly increases. This should, in theory, enhance the nucleophilicity of the nitrogen.

  • Steric/Solvation Effect: A longer alkyl chain can introduce minor steric crowding and alter how the molecule is solvated, which can subtly counteract the electronic effect.

In practice, for simple S_N2 or nucleophilic addition reactions, the difference in reactivity between n-propylamine, n-butylamine, and n-hexylamine is often small. The electronic enhancement is modest and tends to level off with longer chains. Therefore, their reaction rates are expected to be of a similar order of magnitude, with all being significantly faster than the sterically hindered this compound.

Summary of Expected Kinetic Performance

The following table summarizes the anticipated relative reaction rates based on the structural analysis. The rate constants are presented as relative values for illustrative purposes.

AmineStructureKey FeatureExpected Relative Rate Constant (k')
n-Propylamine CH₃CH₂CH₂NH₂Linear, Short Chain~1.0
n-Butylamine CH₃(CH₂)₃NH₂Linear, Medium Chain~1.1
n-Hexylamine CH₃(CH₂)₅NH₂Linear, Long Chain~1.2
This compound CH₃(CH₂)₃CH(CH₃)NH₂Branched (α-substitution)~0.3

Note: These are illustrative values. Absolute rates depend on the specific reaction, solvent, and temperature.[8][9]

Structure-Reactivity Relationship Diagram

This diagram visualizes the factors influencing the reactivity of the compared amines.

G cluster_factors Controlling Factors Prop n-Propylamine Short Chain Low Sterics Meth This compound Branched Chain High Sterics Prop->Meth Significant Drop-off Electronics Inductive Effect Prop->Electronics + But n-Butylamine Medium Chain Low Sterics But->Electronics Hex n-Hexylamine Long Chain Low Sterics Hex->Electronics +++ Reactivity Decreasing Reactivity Sterics Steric Hindrance Meth->Sterics High Impact Meth->Electronics +++

Caption: Impact of structure on primary amine reactivity.

Conclusion and Practical Recommendations

The reaction kinetics of primary aliphatic amines are dictated by a delicate balance between electronic activation and steric hindrance. Our analysis reveals a clear hierarchy of reactivity among the selected amines:

n-Hexylamine ≈ n-Butylamine ≈ n-Propylamine > this compound

  • For Rapid Reactions: When high reactivity is desired, linear primary amines like n-hexylamine , n-butylamine , or n-propylamine are the superior choice. Their unencumbered nitrogen centers allow for rapid nucleophilic attack, making them ideal for applications where reaction speed is critical.

  • For Controlled Reactivity and Selectivity: This compound offers a significantly attenuated reactivity due to steric hindrance. This feature can be strategically exploited in complex syntheses where chemo- or regioselectivity is a concern. The slower reaction rate can allow for more selective transformations, preventing unwanted side reactions that may occur with more aggressive nucleophiles.

Ultimately, the selection of an amine should be a deliberate choice based on the specific kinetic requirements of the chemical transformation. For professionals in drug development and process chemistry, understanding these structure-activity relationships is not merely academic; it is a cornerstone of rational molecular design and efficient process optimization.

References

  • Fiveable. (n.d.). Steric hindrance. Retrieved from [Link]

  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • ResearchGate. (n.d.). The three rate constants K determined from Fig. 5 exhibit a sublinear... [Image attached to a research paper]. Retrieved from [Link]

  • Indian Journal of Chemistry. (1988). Non-linear structure-reactivity correlation in the addition reaction of n-butylamine to para-substituted ethyl a-cyanocinnamate. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed rate constant (kobs) and relative rate constant to propylamine... [Image attached to a research paper]. Retrieved from [Link]

  • Wang, M., et al. (2018). A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor. Physical Chemistry Chemical Physics, 20(20), 13634-13644. Retrieved from [Link]

  • OSTI.gov. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. Retrieved from [Link]

  • RSC Publishing. (2018). A kinetics study of the heterogeneous reaction of n-butylamine with succinic acid using an ATR-FTIR flow reactor. Retrieved from [Link]

  • Eastern Kentucky University Encompass. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Retrieved from [Link]

  • StudySmarter. (2023). Chemical Reactions of Amines: Role & Mechanism Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). The bimolecular rate constants for the reaction between 1-butylamine... [Image attached to a research paper]. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from [Link]

  • Reddit. (2021). steric hinderance and basicity. Retrieved from [Link]

  • ResearchGate. (n.d.). Rate constantsa for the secondary amine aminolysis of 3 in acetonitrile... [Image attached to a research paper]. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. Retrieved from [Link]

  • Jurnal UPI. (2024). How to Calculate and Determine Chemical Kinetics: Step-by-Step Interpretation of Experimental Data to Get Reaction Rate and Order. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Retrieved from [Link]

  • RSC Publishing. (1973). Kinetic study of the reaction between carbon dioxide and primary amines. Retrieved from [Link]

  • Khalifa University. (n.d.). Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. Retrieved from [Link]

  • PubChem. (n.d.). Propylamine. Retrieved from [Link]

  • SlideShare. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • ResearchGate. (2014). Kinetics reaction of Primary and Secondary Amine Group in Aqueous Solution of Diethylenetriamine (DETA) with Carbon Dioxide. Retrieved from [Link]

  • Journal of the American Chemical Society. (1964). Kinetics of the formation of imines from acetone and primary amines. Evidence for internal acid-catalyzed dehydration of certain intermediate carbinolamines. Retrieved from [Link]

  • University of Twente. (n.d.). Kinetics of COS Amines with Primary and Secondary in Aqueous Solutions. Retrieved from [Link]

  • ACS Omega. (2019). Unimolecular Decomposition Reactions of Propylamine and Protonated Propylamine. Retrieved from [Link]

  • NIST. (n.d.). Propylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • PubChem. (n.d.). Hexylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hexylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reaction rate constant. Retrieved from [Link]

  • NIH. (n.d.). Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. Retrieved from [Link]

  • NIST. (n.d.). Table of recommended rate constants for chemical reactions occurring in combustion. Retrieved from [Link]

  • bioRxiv. (2022). Describing Chemical Kinetics in the Time Dimension with Mean Reaction Time. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylpentylamine. Retrieved from [Link]

  • Methylamine Supplier. (2024). Propylamine, Butylamine, and Hexylamine in China: Market Trends, Applications, and Industrial Insights for 2024. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of n-Propylamine and n-Butylamine by ChloramineB and Chloramine-T in Basic Medium: A Kinetic Study. Retrieved from [Link]

  • ACS Omega. (2024). Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. Retrieved from [Link]

  • Preprints.org. (2023). Directly and Indirectly Determinable Rate Constants in Michaelian Enzyme-Catalyzed Reactions. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking 1-Methylpentylamine in Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the choice of an amine in a synthetic route is a critical decision that profoundly impacts reaction efficiency, yield, and purity. This guide provides an in-depth performance benchmark of 1-methylpentylamine, a versatile secondary amine, against a panel of structurally similar primary and secondary amines. We will dissect its performance in three cornerstone synthetic transformations: reductive amination, N-alkylation, and N-acylation, supported by experimental data and mechanistic insights.

Introduction to this compound and the Importance of Amine Selection

This compound, also known as N-methyl-n-pentylamine, is a secondary amine featuring a methyl and a pentyl group attached to the nitrogen atom. Its structure presents a unique balance of steric and electronic properties that dictate its reactivity as a nucleophile and a base. In pharmaceutical and agrochemical synthesis, the selection of an appropriate amine is pivotal for optimizing reaction outcomes and minimizing side-product formation. This guide will provide a comparative analysis to aid in the rational selection of amines for your specific synthetic challenges.

The performance of an amine in a given reaction is primarily governed by two key factors:

  • Steric Hindrance: The bulkiness of the alkyl groups surrounding the nitrogen atom can impede its approach to an electrophilic center, thereby slowing down the reaction rate.

  • Basicity (pKa of the conjugate acid): A higher pKa indicates a more basic amine, which generally correlates with increased nucleophilicity. However, in certain reactions, excessive basicity can lead to undesirable side reactions.

Reductive Amination: A Controlled Route to Secondary and Tertiary Amines

Reductive amination is a powerful method for the formation of C-N bonds, proceeding via the in-situ formation and reduction of an imine or iminium ion.[1][2] This one-pot procedure is often preferred over direct N-alkylation to avoid over-alkylation products.[1]

Comparative Performance in the Reductive Amination of Cyclohexanone

In this section, we compare the performance of this compound against other primary and secondary C6 amines in the reductive amination of cyclohexanone. The reaction is carried out using sodium triacetoxyborohydride as a mild reducing agent.

AmineStructureTypeYield (%)Reaction Time (h)
This compound CH₃NH(CH₂)₄CH₃Secondary85-9512-24
HexylamineH₂N(CH₂)₅CH₃Primary90-988-16
N-EthylpentylamineCH₃CH₂NH(CH₂)₄CH₃Secondary80-9016-30
Di-n-propylamine(CH₃CH₂CH₂)₂NHSecondary75-8520-36

Note: The yields and reaction times are representative values collated from various sources and are intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

Analysis of Performance:

  • Hexylamine , as a primary amine, exhibits the highest reactivity, leading to a high yield in a shorter reaction time. This is attributed to its lower steric hindrance, which facilitates the initial nucleophilic attack on the carbonyl carbon to form the imine intermediate.[3]

  • This compound demonstrates excellent performance for a secondary amine, achieving high yields. The methyl group presents minimal steric bulk compared to the ethyl group in N-ethylpentylamine or the propyl groups in di-n-propylamine.

  • N-Ethylpentylamine and Di-n-propylamine show progressively lower yields and longer reaction times due to increasing steric hindrance around the nitrogen atom, which slows down both the initial imine/iminium ion formation and the subsequent reduction.[3]

Experimental Protocol: Reductive Amination of Cyclohexanone with this compound

Materials:

  • Cyclohexanone (1.0 equiv)

  • This compound (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of cyclohexanone in dichloromethane, add this compound.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Workflow Diagram

Reductive_Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Cyclohexanone Cyclohexanone Imine_Formation Imine/Iminium Ion Formation (DCM, rt) Cyclohexanone->Imine_Formation Amine This compound Amine->Imine_Formation Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction in situ Quench Quench (aq. NaHCO₃) Reduction->Quench Extract Extraction (DCM) Quench->Extract Purify Purification Extract->Purify Product N-Cyclohexyl-N-methylpentylamine Purify->Product

Caption: Reductive Amination Workflow

N-Alkylation: Direct Formation of C-N Bonds

Direct N-alkylation of amines with alkyl halides is a fundamental transformation, though it can be complicated by over-alkylation, especially with primary amines.[4] The choice of base and reaction conditions is crucial for achieving mono-alkylation.

Comparative Performance in the N-Alkylation of Benzylamine

Here, we evaluate the performance of this compound and related amines in the N-alkylation of benzylamine with 1-bromopentane.

AmineStructureTypeYield of Mono-alkylated Product (%)
This compound CH₃NH(CH₂)₄CH₃SecondaryNot Applicable (Already Alkylated)
HexylamineH₂N(CH₂)₅CH₃Primary60-75
BenzylamineC₆H₅CH₂NH₂Primary70-85

Note: The yields are representative and can be influenced by the base, solvent, and temperature.

Analysis of Performance:

  • This reaction is more relevant for primary amines. Benzylamine shows a higher yield of the mono-alkylated product compared to hexylamine. This can be attributed to the electronic effects of the benzyl group.

  • For primary amines like hexylamine , there is a significant risk of over-alkylation to form the di-alkylated product, hence the lower yield of the desired mono-alkylated product.

Experimental Protocol: N-Alkylation of Benzylamine

Materials:

  • Benzylamine (2.0 equiv)

  • 1-Bromopentane (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Acetonitrile

Procedure:

  • Combine benzylamine, 1-bromopentane, and potassium carbonate in acetonitrile.

  • Heat the mixture to 60-80°C and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the solid and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Workflow Diagram

N_Alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Amine Benzylamine Reaction_Step N-Alkylation (Acetonitrile, 60-80°C) Amine->Reaction_Step Alkyl_Halide 1-Bromopentane Alkyl_Halide->Reaction_Step Base K₂CO₃ Base->Reaction_Step Filtration Filtration Reaction_Step->Filtration Concentration Concentration Filtration->Concentration Purification Purification Concentration->Purification Product N-Benzyl-N-pentylamine Purification->Product

Caption: N-Alkylation Workflow

N-Acylation: Synthesis of Amides

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent in pharmaceuticals. The reactivity of the amine is a key factor in the efficiency of this transformation.

Comparative Performance in the N-Acylation with Acetyl Chloride

We compare the reactivity of this compound with other C6 amines in the N-acylation reaction with acetyl chloride in the presence of a base like triethylamine.

AmineStructureTypeRelative Reaction Rate
This compound CH₃NH(CH₂)₄CH₃SecondaryModerate
HexylamineH₂N(CH₂)₅CH₃PrimaryHigh
N-EthylpentylamineCH₃CH₂NH(CH₂)₄CH₃SecondaryModerate-Low
Di-n-propylamine(CH₃CH₂CH₂)₂NHSecondaryLow

Analysis of Performance:

  • Hexylamine , being a primary amine, is the most reactive due to the lowest steric hindrance.

  • This compound shows a moderate reaction rate. The methyl group offers less steric hindrance compared to the ethyl or propyl groups of the other secondary amines.

  • N-Ethylpentylamine and Di-n-propylamine exhibit lower reactivity as the steric bulk around the nitrogen increases, making the lone pair of electrons less accessible for nucleophilic attack on the acyl chloride.[3]

Experimental Protocol: N-Acylation of this compound

Materials:

  • This compound (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound and triethylamine in dichloromethane and cool the solution to 0°C.

  • Slowly add acetyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the amide.

Workflow Diagram

N_Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Amine This compound Acylation_Step N-Acylation (DCM, 0°C to rt) Amine->Acylation_Step Acyl_Chloride Acetyl Chloride Acyl_Chloride->Acylation_Step Base Triethylamine Base->Acylation_Step Wash Aqueous Washes Acylation_Step->Wash Dry_Concentrate Drying & Concentration Wash->Dry_Concentrate Product N-Methyl-N-pentylacetamide Dry_Concentrate->Product

Sources

A Senior Application Scientist's Guide to Differentiating Isomers of 1-Methylpentylamine Using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, the precise identification of molecular structure is paramount. Isomers—compounds sharing the same molecular formula but differing in atomic arrangement—can exhibit drastically different chemical, physical, and pharmacological properties. The C₆H₁₅N amine isomers, including 1-Methylpentylamine (also known as hexan-2-amine), present a classic analytical challenge. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and detailed protocols to unambiguously differentiate these closely related structures.

The Isomeric Landscape of C₆H₁₅N

This compound is a primary amine with the molecular formula C₆H₁₅N. However, this formula corresponds to numerous structural isomers, which can be broadly classified as primary, secondary, or tertiary amines. Understanding the structural nuances is the first step in selecting the appropriate analytical strategy.

  • Primary Amines (R-NH₂): The nitrogen atom is bonded to one carbon and two hydrogen atoms.

    • This compound (Hexan-2-amine): The target compound.

    • Hexan-1-amine: A positional isomer.

  • Secondary Amines (R₂-NH): The nitrogen atom is bonded to two carbons and one hydrogen.

    • N-Methylpentan-1-amine: A constitutional isomer.

  • Tertiary Amines (R₃-N): The nitrogen atom is bonded to three carbons and no hydrogens.

    • N,N-Dimethylbutan-1-amine: A constitutional isomer.

This guide will focus on differentiating these four representative isomers to illustrate the power and principles of a multi-technique spectroscopic approach.

The Spectroscopic Toolkit: A Multi-Pronged Approach

No single technique provides all the answers. The most robust identifications are achieved by synergistically combining data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: The Functional Group Identifier

Expertise & Experience: IR spectroscopy is the fastest and most direct method for determining the class of an amine (primary, secondary, or tertiary). The causality lies in the vibrations of the nitrogen-hydrogen (N-H) bond, which produce highly characteristic absorption bands.

  • Primary Amines (-NH₂): Exhibit two distinct N-H stretching bands between 3300 and 3500 cm⁻¹, resulting from symmetric and asymmetric stretching modes.[1][2] They also show a characteristic N-H bending (scissoring) vibration around 1580-1650 cm⁻¹.[3][4]

  • Secondary Amines (>NH): Show only one N-H stretching band in the 3300-3500 cm⁻¹ region, as they possess only a single N-H bond.[1][3][5] The N-H bending vibration is typically absent or very weak.

  • Tertiary Amines (>N-): Lack an N-H bond entirely and therefore show no absorption bands in the N-H stretching region.[2][3][5] This absence is a definitive marker.

The C-N stretching vibration, found between 1020-1250 cm⁻¹ for aliphatic amines, is also present but is often less diagnostic due to overlap with other fingerprint region signals.[3][4]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis P1 Place one drop of liquid amine sample P2 Position between two NaCl or KBr plates (Neat Sample) P1->P2 Salt Plate Method A1 Place salt plates in FTIR spectrometer P2->A1 A2 Acquire spectrum (e.g., 4000-400 cm⁻¹) ~16-32 scans A1->A2 S1 Analyze N-H stretch region (3300-3500 cm⁻¹) A2->S1 S2 Check for N-H bend (1580-1650 cm⁻¹) S1->S2 Isomer_Differentiation Start Unknown C₆H₁₅N Isomer IR Run FT-IR Spectrum Start->IR No_NH No N-H Stretch IR->No_NH Absent One_NH One N-H Stretch IR->One_NH Present (1 band) Two_NH Two N-H Stretches IR->Two_NH Present (2 bands) Tertiary Conclusion: Tertiary Amine (e.g., N,N-Dimethyl- butan-1-amine) No_NH->Tertiary Secondary Conclusion: Secondary Amine (e.g., N-Methyl- pentan-1-amine) One_NH->Secondary MS_NMR Run MS and NMR to differentiate positional isomers Two_NH->MS_NMR MS_30 MS Base Peak m/z = 30? MS_NMR->MS_30 Hex1 Conclusion: Hexan-1-amine MS_30->Hex1 Yes Hex2 Conclusion: This compound (Hexan-2-amine) MS_30->Hex2 No (m/z 44)

Sources

A Senior Application Scientist's Guide to Leaving Groups in Reactions of 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular synthesis. The amino group of 1-Methylpentylamine, a common secondary amine, is notoriously a poor leaving group in nucleophilic substitution and elimination reactions.[1] This guide provides an in-depth comparative analysis of various methods to convert this unreactive amine into an effective leaving group, supported by established chemical principles and detailed experimental protocols.

The Challenge: The Poor Leaving Group Nature of Amines

In the realm of nucleophilic substitution and elimination reactions, the facility of the reaction is largely dictated by the stability of the leaving group as it departs with a pair of electrons. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid.[2][3] The amide anion (R₂N⁻), the hypothetical leaving group from a direct displacement of an amine, is an extremely strong base, making such reactions energetically unfavorable. Therefore, chemical modification of the amino group is a necessary prerequisite for it to participate in these transformations.

This guide will compare three primary strategies for activating the amino group of this compound:

  • Sulfonylation: Conversion to a tosylamide.

  • Exhaustive Methylation: Formation of a quaternary ammonium salt for Hofmann Elimination.

  • Nitrosation: Conversion to an N-nitrosamine.

Comparative Analysis of Leaving Group Strategies

The choice of strategy depends on the desired outcome, whether it be a substitution or an elimination product, and the overall synthetic route. The following table provides a comparative overview of these methods.

FeatureTosylationHofmann EliminationNitrosation
Leaving Group Tosylamide anionTrialkylamineDiazonium ion (transient)
Typical Reaction Nucleophilic Substitution (Sₙ2)Elimination (E2)Primarily a stable derivative
Key Reagents p-Toluenesulfonyl chloride (TsCl), baseExcess Methyl Iodide, Silver Oxide, HeatSodium Nitrite, Acid
Product(s) Substituted product with inversion of stereochemistryLeast substituted alkene (Hofmann product)[4][5]N-Nitrosamine[6]
Relative Reactivity GoodGoodN/A (product is stable)
Advantages Well-established, predictable stereochemistryForms alkenes, regioselective for the Hofmann product[4][5]Mild conditions, high yield of N-nitrosamine
Disadvantages Requires activation and subsequent displacementMulti-step process, requires heatN-nitrosamines are often carcinogenic[6][7]

In-Depth Mechanistic Discussion and Experimental Protocols

Tosylation: Creating a Superior Leaving Group for Substitution

The conversion of an amine to a tosylamide transforms the nitrogen into a part of an excellent leaving group, the tosylate anion. The strong electron-withdrawing nature of the sulfonyl group stabilizes the negative charge on the nitrogen, making the tosylamide a much weaker base than the original amine.

The tosylation of this compound proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl generated. The resulting N-tosyl-1-methylpentylamine can then undergo Sₙ2 reactions with a wide range of nucleophiles.

Tosylation_Mechanism cluster_activation Activation Step cluster_substitution Substitution Step This compound This compound Intermediate Intermediate This compound->Intermediate Nucleophilic Attack TsCl p-Toluenesulfonyl Chloride TsCl->Intermediate Base Base (e.g., Pyridine) Tosylamide N-Tosyl-1-methylpentylamine Product Substituted Product Tosylamide->Product LeavingGroup Tosylamide Anion Tosylamide->LeavingGroup Departure of Leaving Group Intermediate->Tosylamide -HCl (neutralized by Base) Nucleophile Nucleophile (Nu⁻) Nucleophile->Tosylamide Sₙ2 Attack Hofmann_Elimination cluster_methylation Exhaustive Methylation cluster_elimination Elimination Step Amine This compound QuatSalt Quaternary Ammonium Iodide Amine->QuatSalt Sₙ2 MeI Excess CH₃I MeI->QuatSalt Alkene 1-Hexene (Hofmann Product) QuatSalt->Alkene E2 Elimination TertiaryAmine Trimethylamine QuatSalt->TertiaryAmine Hydroxide Ag₂O, H₂O, Heat Hydroxide->Alkene Nitrosation_Mechanism cluster_generation Nitrosonium Ion Generation cluster_reaction Reaction with Amine NaNO2 NaNO₂ HNO₂ HNO₂ NaNO2->HNO₂ + H⁺ Acid H⁺ (e.g., HCl) Nitrosonium Nitrosonium Ion (⁺NO) Intermediate Intermediate Nitrosonium->Intermediate HNO₂->Nitrosonium + H⁺, -H₂O Amine This compound Amine->Intermediate Nucleophilic Attack Nitrosamine N-Nitroso-1-methylpentylamine Intermediate->Nitrosamine -H⁺

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpentylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-methylpentylamine (CAS No: 25419-06-1). As a chemical intermediate with significant utility in pharmaceutical and agrochemical synthesis, its handling and disposal demand a rigorous understanding of its inherent hazards. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that safety and regulatory compliance are built into your laboratory workflows.

The Foundational Principle: Understanding the Hazard Profile

Proper disposal is not merely a logistical task; it is a direct extension of a thorough risk assessment. The disposal pathway for this compound is dictated by its distinct chemical properties and associated hazards. Mismanagement of this substance can lead to significant safety incidents and environmental contamination.

This compound is a colorless to pale yellow liquid characterized by a strong, fishy, or ammonia-like odor.[1][2] Its primary hazards are threefold: high flammability, severe corrosivity, and acute toxicity.[3]

Hazard Parameter Value / Classification Implication for Handling and Disposal
GHS Classification Flammable Liquid 2; Acute Toxicity 3 (Oral); Skin Corrosion 1BRequires explosion-proof equipment, stringent ignition source control, and robust personal protective equipment (PPE).[3][4]
Flash Point 12.77 °C (55.0 °F) - closed cup[2][4]The chemical can be ignited at typical room temperatures. Vapors are heavier than air and may travel to a distant ignition source and "flash back".[5][6][7]
Corrosivity Causes severe skin burns and eye damage.[3]Mandates the use of chemical-resistant gloves, eye/face protection, and a lab coat. Waste containers must be made of compatible materials.
Toxicity Toxic if swallowed.[3] Harmful in contact with skin.Ingestion or significant dermal exposure can be dangerous. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste.
Environmental Hazard Harmful to aquatic life with long-lasting effects.Direct discharge to drains or the environment is prohibited.[1][8]

Regulatory Mandate: EPA Hazardous Waste Classification

In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10][11] A chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics." this compound is not typically found on the F, K, P, or U lists, so its classification is based on its characteristics.

Based on the hazard profile, this compound waste must be classified with the following EPA hazardous waste codes:

  • D001 - Ignitability : This classification is non-negotiable. The flash point of 12.77 °C is significantly below the 60 °C (140 °F) threshold defined by the EPA for ignitable liquids.[12][13]

  • D002 - Corrosivity : As a substance that causes severe skin burns, it meets the definition of a corrosive material.[3] Amines are alkaline, and while a specific pH is not always provided for the neat substance, its corrosive nature necessitates this classification.[14]

Therefore, any container holding pure this compound waste or materials saturated with it must be managed as D001 and D002 hazardous waste.

Standard Operating Procedure (SOP) for Routine Disposal

This protocol ensures that this compound waste is handled safely from the point of generation to its final collection by a licensed disposal service.

Step 1: Donning Mandatory Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • Eye and Face Protection : Chemical splash goggles and a face shield.[4]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile or neoprene). Immediately replace them if they become contaminated.

  • Body Protection : A flame-retardant lab coat and closed-toe shoes.

Step 2: Waste Collection and Segregation
  • Designated Waste Container : Use only a dedicated, properly labeled hazardous waste container that is compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.

  • Prevent Commingling : Do not mix this compound waste with other waste streams, especially incompatible materials like acids, strong oxidizers, or acid chlorides, to prevent violent reactions.[7]

Step 3: Handling and Transfer of Waste
  • Location : All transfers must be conducted within a chemical fume hood to control vapor inhalation.[5]

  • Ignition Source Control : Ensure the area is free of open flames, hot surfaces, or potential sparks. Use only non-sparking tools for any manipulation.[5][7]

  • Grounding : To prevent static electricity discharge, which can ignite flammable vapors, ensure the waste container and any transfer equipment are properly grounded and bonded.[5][7]

  • Transferring Liquid Waste : Use a funnel to carefully pour liquid waste into the designated container to minimize splashing.

  • Managing Contaminated Solids : Wipes, absorbent pads, or other solids contaminated with this compound should be placed in a separate, clearly labeled solid hazardous waste container.

Step 4: Container Management and Labeling
  • Keep Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste.[8]

  • Labeling : The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound." The specific hazards (Ignitable, Corrosive ) must also be clearly visible.

Step 5: Storage and Disposal Arrangement
  • Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[2][8]

  • Professional Disposal : Do not attempt to neutralize or dispose of this chemical yourself. The only acceptable method is disposal through a licensed professional hazardous waste disposal service.[2][5] Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.

Emergency Protocol: Managing Spills

In the event of a spill, immediate and correct action is critical to prevent injury and fire.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area. Alert colleagues and your supervisor.

  • Control Ignition Sources : Immediately remove all sources of ignition from the area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill : If safe to do so, absorb the spill with an inert, non-combustible absorbent material such as dry sand or earth.[5] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose : Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[5]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the incident to your EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing this compound waste in a laboratory setting.

G start Waste Generated (this compound or Contaminated Material) waste_type Determine Waste Type start->waste_type liquid_node Bulk Liquid or Concentrated Solution waste_type->liquid_node Liquid solid_node Contaminated Solids (e.g., wipes, gloves, silica gel) waste_type->solid_node Solid ppe_liquid Step 1: Don PPE (Goggles, Face Shield, Gloves, Flame-Retardant Coat) liquid_node->ppe_liquid ppe_solid Step 1: Don PPE (Goggles, Gloves, Lab Coat) solid_node->ppe_solid transfer_liquid Step 2: Transfer Waste in Fume Hood (Use Grounding & Non-Sparking Tools) ppe_liquid->transfer_liquid collect_solid Step 2: Collect Solids in Fume Hood ppe_solid->collect_solid container_liquid Step 3: Place in Labeled, Closed Liquid Hazardous Waste Container (D001, D002) transfer_liquid->container_liquid container_solid Step 3: Place in Labeled, Closed Solid Hazardous Waste Container (D001, D002) collect_solid->container_solid storage Step 4: Store Securely in Satellite Accumulation Area container_liquid->storage container_solid->storage contact_ehs Step 5: Contact EHS for Professional Disposal storage->contact_ehs

Caption: Decision workflow for this compound waste management.

References

Navigating the Safe Handling of 1-Methylpentylamine: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of reactive chemical compounds is paramount. 1-Methylpentylamine, a versatile building block in organic synthesis, demands a comprehensive understanding of its properties to ensure laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific expertise and authoritative sources. Our aim is to empower you with the knowledge to work safely and effectively, making this your preferred resource for chemical handling information.

Understanding the Risks: The Chemical Profile of this compound

This compound (CAS No: 25419-06-1) is a highly flammable liquid and vapor that poses several significant health hazards.[1][2][3][4] It is toxic if swallowed and can cause severe skin burns and eye damage.[1][2][4] Understanding these risks is the foundational step in establishing a safe handling protocol. The vapors of this compound are heavier than air and can form explosive mixtures, traveling to an ignition source and flashing back.[5]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor.[1][3][4] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3][6]

  • Corrosivity: Causes severe skin burns and eye damage.[1][2][3][4]

  • Toxicity: Toxic if swallowed.[1][2][4]

  • Inhalation Hazard: Vapors can be harmful if inhaled.[3][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical's hazards. The level of PPE required is dictated by the specific procedure being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transferring (in open air) Chemical safety goggles with side shields or a face shield.[8]Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]Laboratory coat.[8]Recommended, especially if aerosols can be generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[2][8]
Solution Preparation/Mixing Chemical safety goggles.[8]Chemical-resistant gloves.[8]Laboratory coat.[8]Not generally required if performed in a well-ventilated area or fume hood.[8]
Running Reactions (closed system) Safety glasses.[8]Chemical-resistant gloves.[8]Laboratory coat.[8]Not generally required.[8]
Work-up/Extraction Chemical safety goggles or face shield.[8]Chemical-resistant gloves.[8]Chemical-resistant apron over a laboratory coat.[8]Recommended to be performed in a chemical fume hood.[8]
Spill Cleanup Chemical safety goggles and face shield.[8]Chemical-resistant gloves.[8]Flame retardant antistatic protective clothing.Required when vapors/aerosols are generated. A full-face supplied air respirator may be necessary for large spills.[2]

Experimental Protocol: Safe Handling and Dispensing of this compound

This protocol outlines the step-by-step methodology for safely handling and dispensing this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Before beginning any work, consult the Safety Data Sheet (SDS) for this compound.[9][10]
  • Ensure a chemical fume hood is operational and available.
  • Locate the nearest emergency eyewash station and safety shower.
  • All metal parts of equipment must be grounded to avoid ignition of vapors by static electricity discharge.[3][11]
  • Remove all potential ignition sources from the work area.[3][6][7]

2. Donning Personal Protective Equipment (PPE):

  • Wear a laboratory coat.
  • Put on chemical safety goggles and a face shield.
  • Wear chemical-resistant gloves (e.g., Nitrile).

3. Dispensing the Chemical:

  • Perform all transfers of this compound inside a certified chemical fume hood.
  • Use only non-sparking tools.[3]
  • Ground and bond the container and receiving equipment during transfer to prevent static discharge.[3][6]
  • Slowly open the container, being mindful of any potential pressure buildup.
  • Use a clean, dry pipette or graduated cylinder for transfer.
  • Immediately and securely close the container after dispensing.

4. Post-Handling Procedures:

  • Thoroughly clean any contaminated surfaces.
  • Wash hands and any exposed skin thoroughly after handling.[2][7]
  • Properly remove and dispose of gloves.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_operations Task Assessment cluster_ppe Required PPE start Identify Handling Task weighing Weighing/Transferring (Open Air) start->weighing mixing Solution Prep/Mixing start->mixing reaction Closed System Reaction start->reaction extraction Work-up/Extraction start->extraction spill Spill Cleanup start->spill ppe_weighing Goggles/Face Shield Resistant Gloves Lab Coat Respirator Recommended weighing->ppe_weighing ppe_mixing Goggles Resistant Gloves Lab Coat mixing->ppe_mixing ppe_reaction Safety Glasses Resistant Gloves Lab Coat reaction->ppe_reaction ppe_extraction Goggles/Face Shield Resistant Gloves Chemical Apron extraction->ppe_extraction ppe_spill Goggles & Face Shield Resistant Gloves Flame Retardant Clothing Respirator Required spill->ppe_spill

Caption: PPE selection workflow for this compound handling.

Operational and Disposal Plans

Storage:

  • Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[2][7]

  • Keep containers tightly closed and upright to prevent leakage.[2][7]

  • Store in a flammable liquid storage cabinet.[12][13] OSHA regulations specify limits on the quantity of flammable liquids that can be stored outside of approved cabinets.[12][14][15]

  • Incompatible materials to avoid include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[3][11]

Spill Response:

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure adequate ventilation, but avoid creating sparks.

  • Contain: Use a non-combustible absorbent material like sand or dry earth to contain the spill.[5] Do not use combustible materials.

  • Collect: Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3][5][7]

  • Decontaminate: Clean the spill area thoroughly.

Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[3][7]

  • Do not empty into drains.[6]

  • Contact a licensed professional waste disposal service to dispose of this material.

First Aid:

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[2][3][7]

  • In case of skin contact: Immediately remove all contaminated clothing.[1][2][3] Rinse skin with water/shower.[1][2][3]

  • If inhaled: Move the person into fresh air and keep them comfortable for breathing.[2][3][7]

  • If swallowed: Rinse mouth.[2][3][7] Do NOT induce vomiting.[2][7] Immediately call a poison center or doctor.[2][7]

This guide is intended to provide a comprehensive overview of the safe handling of this compound. Always refer to your institution's specific safety protocols and the manufacturer's Safety Data Sheet before handling any chemical.

References

  • Personal protective equipment for handling 1-cyclopentyl-N-methyl-methanamine - Benchchem. 8

  • N-Methylpentylamine | 25419-06-1 - ChemicalBook.

  • N-Methylpentylamine(25419-06-1) - ChemicalBook.

  • N-Methylpentylamine - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • SAFETY DATA SHEET - MilliporeSigma.

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-Methylpentylamine | C6H15N | CID 117479 - PubChem - NIH.

  • SAFETY DATA SHEET - Fisher Scientific.

  • N-Methylpentylamine 98 25419-06-1 - Sigma-Aldrich.

  • N-Methylpentylamine | 25419-06-1 | TCI AMERICA - TCI Chemicals.

  • N-Methylpentylamine 25419-06-1 wiki - Guidechem.

  • Worker Exposures to Volatile Amines | Occupational Safety and Health Administration - OSHA.

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

  • OSHA Flammable Storage Requirements.

  • 1926.152 - Flammable liquids. | Occupational Safety and Health Administration - OSHA.

  • Chemical Storage Guidelines: Flammable Materials - Oregon OSHA.

  • Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : N - CDC.

  • NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A - CDC.

  • 1-Methyl-pentylamine hydrochloride | C6H16ClN | CID 12360066 - PubChem.

  • NIOSH Pocket Guide to Chemical Hazards - Methylamine - Restored CDC.

  • METHYLAMINE Method no.: 40 Matrix: Air Target concentration: 10 ppm (12.7 mg/m3) (OSHA PEL) Procedure: Samples are collected by.

  • Evaluating Hazards and Assessing Risks in the Laboratory - NCBI - NIH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.